Product packaging for 2-Bromo-3-fluoroaniline(Cat. No.:CAS No. 111721-75-6)

2-Bromo-3-fluoroaniline

Cat. No.: B056032
CAS No.: 111721-75-6
M. Wt: 190.01 g/mol
InChI Key: XZRSXRUYZXBTGD-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoroaniline is a high-value, multi-functional halogenated aniline derivative extensively employed as a critical synthetic intermediate in advanced chemical research. Its primary research utility lies in the construction of complex organic molecules, particularly within medicinal chemistry and materials science. The compound features two distinct halogen substituents—bromine and fluorine—ortho and meta to the nucleophilic aniline group, respectively. This strategic arrangement allows for selective and sequential metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the efficient synthesis of diversely substituted biphenyls, aryl amines, and other polycyclic structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrFN B056032 2-Bromo-3-fluoroaniline CAS No. 111721-75-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-fluoroaniline
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InChI

InChI=1S/C6H5BrFN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRSXRUYZXBTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563838
Record name 2-Bromo-3-fluoroaniline
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Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111721-75-6
Record name 2-Bromo-3-fluoroaniline
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Record name 2-Bromo-3-fluoroaniline
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Record name 2-Bromo-3-fluoroaniline
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-fluoroaniline (CAS: 111721-75-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-fluoroaniline, a key chemical intermediate in various fields of chemical synthesis. This document consolidates its chemical and physical properties, detailed experimental protocols for its synthesis, its applications, and relevant safety information.

Core Properties and Identifiers

This compound is an aniline (B41778) derivative characterized by the presence of both a bromine and a fluorine atom on the benzene (B151609) ring.[1] Its unique substitution pattern makes it a valuable building block in organic synthesis, particularly for introducing fluorinated moieties into larger molecules.[2][3]

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
CAS Number 111721-75-6[2][4]
Molecular Formula C₆H₅BrFN[2][4]
Molecular Weight 190.01 g/mol [2][4]
IUPAC Name This compound[5]
Synonyms 2-Bromo-3-fluorophenylamine, Bromo-3-fluoroaniline[2][4]
InChI Key XZRSXRUYZXBTGD-UHFFFAOYSA-N[5][6]
Canonical SMILES C1=CC(=C(C(=C1)F)Br)N[4]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Off-white/Crystalline solid or light yellow liquid[1][2][4][7]
Melting Point 32-34 °C[2][8]
Boiling Point 229.8 ± 20.0 °C at 760 mmHg[2][9]
Density 1.670 g/cm³[2][10]
Flash Point 94 °C (201.2 °F)[2][7]
Water Solubility Slightly soluble in water[2][9][11]
Refractive Index 1.5830[2][10]
Vapor Pressure 0.068 mmHg at 25°C[2][9]
pKa 1.52 ± 0.10 (Predicted)[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature[2][10]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the reduction of its nitro precursor, 2-bromo-1-fluoro-3-nitrobenzene.[1][12][13] Several methods for this reduction have been reported, offering different yields and reaction conditions.

This method provides a good yield under mild conditions.[12][13]

  • Materials:

  • Procedure:

    • Dissolve 2-bromo-1-fluoro-3-nitrobenzene (1.0 g) in methanol (50 mL) in a suitable reaction flask.

    • Cool the solution to 0 °C using an ice bath.

    • Sequentially add Nickel(II) chloride (2.2 g) and sodium borohydride (0.50 g) to the cooled solution.

    • Stir the reaction mixture at 0 °C for 5 minutes.

    • Quench the reaction by adding water (20 mL).

    • Extract the product from the aqueous mixture using ethyl acetate (3 x 20 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

    • Yield: Approximately 600 mg (70%).[13]

This protocol is suitable for larger-scale synthesis and offers a very high yield.[9][13]

  • Materials:

    • 2-bromo-1-fluoro-3-nitrobenzene (22.0 g)

    • Methanol (220.0 g)

    • Raney nickel catalyst (2.2 g)

    • Hydrogen gas (H₂)

  • Procedure:

    • Add 2-bromo-1-fluoro-3-nitrobenzene (22.0 g), methanol (220.0 g), and Raney nickel catalyst (2.2 g) to a 500 mL stainless steel autoclave.

    • Pressurize the autoclave with hydrogen gas to 1 MPa (approx. 7500 Torr).

    • Stir the mixture vigorously at room temperature (20 °C) for 5 hours.

    • Upon completion, carefully vent the autoclave and filter off the Raney nickel catalyst.

    • Concentrate the mother liquor under reduced pressure to remove the methanol solvent.

    • The resulting product is 1-fluoro-2-bromo-3-aminobenzene (this compound).

    • Yield: 18.6 g (98%).[13]

G cluster_synthesis Synthesis Workflow of this compound cluster_method1 Method 1: Chemical Reduction cluster_method2 Method 2: Catalytic Hydrogenation start Starting Material: 2-Bromo-1-fluoro-3-nitrobenzene reagents1 Reagents: NiCl₂, NaBH₄, Methanol start->reagents1 reagents2 Reagents: H₂, Raney Nickel, Methanol start->reagents2 conditions1 Conditions: 0 °C, 5 min workup1 Workup: Aqueous Quench, Ethyl Acetate Extraction, Drying & Concentration end_product Product: This compound workup1->end_product conditions2 Conditions: Room Temp, 1 MPa, 5 hr workup2 Workup: Catalyst Filtration, Solvent Evaporation workup2->end_product

Caption: Synthesis routes for this compound from its nitro precursor.

Applications and Reactivity

This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3][5][12] Its chemical structure allows for a range of transformations, making it a valuable building block for complex molecules.

  • Pharmaceutical Intermediate: It is a key component in the synthesis of various drugs, particularly in the development of medications targeting specific biological pathways.[2][3] Its structure is found in precursors for anti-tumor and anti-inflammatory agents.[3] While some studies have noted its potential toxicity, it has shown promise in animal studies for cancer treatment, where it may act by reacting with DNA.

  • Agrochemicals: The compound is also used as a precursor for herbicides.[3]

  • Organic Materials: It serves as an intermediate for creating advanced materials used in electronics and photoresponsive applications.[3]

The reactivity of this compound is dictated by its three functional groups: the amine, the bromine atom, and the fluorine atom.

  • Amine Group Reactions: The amino group can undergo diazotization reactions to form diazonium salts, which are versatile intermediates for subsequent halogenation or hydrogenation reactions.[12]

  • Bromine Atom Reactions: The bromine atom can participate in cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds with aryl groups.[12]

G cluster_reactivity Reactivity & Applications of this compound core This compound reac_amine Amine Group Reactions (e.g., Diazotization) core->reac_amine reac_bromo Bromine Atom Reactions (e.g., Suzuki Coupling) core->reac_bromo app_agro Agrochemicals (Herbicides) core->app_agro Precursor for app_pharma Pharmaceuticals (Anti-tumor, Anti-inflammatory) reac_amine->app_pharma reac_bromo->app_pharma app_material Advanced Materials (Electronics) reac_bromo->app_material

Caption: Key reactions and major application areas for this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR: A proton NMR spectrum has been reported for the compound.[13]

    • ¹H NMR (400 MHz, CDCl₃): δ 7.07-7.02 (m, 1H), 6.55-6.49 (m, 1H), 4.22 (br s, 2H).[13]

  • Other Spectra: Mass spectrometry (MS) and Infrared (IR) spectra are available from various chemical suppliers and databases.[14]

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The Globally Harmonized System (GHS) classifications indicate its risk profile.

Table 3: GHS Hazard Information

CodeHazard Statement
H302 Harmful if swallowed.
H315 Causes skin irritation.[]
H319 Causes serious eye irritation.[]
H331 Toxic if inhaled.[]
H335 May cause respiratory irritation.[]
  • Precautionary Statements (Selected): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[]

  • Personal Protective Equipment (PPE): Wear self-contained breathing apparatus, chemical-resistant gloves, and safety goggles.[7]

  • Incompatibilities: Incompatible with strong oxidizing agents.[11]

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and hydrogen bromide.[7]

This chemical is intended for professional research and industrial use only and is not for medical or consumer applications.[16] Users should consult the full Safety Data Sheet (SDS) from their supplier before handling.[17][18][19]

References

2-Bromo-3-fluoroaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of 2-Bromo-3-fluoroaniline, a halogenated aniline (B41778) derivative of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern influences its reactivity and makes it a valuable building block for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.

Core Chemical Properties

The fundamental chemical identifiers for this compound are its molecular formula and molecular weight, which are crucial for stoichiometric calculations in synthesis and for characterization.

PropertyValue
Molecular Formula C₆H₅BrFN
Molecular Weight 190.01 g/mol [1][2][3][4][5]
CAS Number 111721-75-6[1][3]
Physical Form Off-white crystalline solid or light yellow liquid[1][6][7]
Density 1.67 g/mL[1]
Melting Point 32-34 °C[7]
Boiling Point 229.8±20.0 °C (Predicted)[7]
SMILES Nc1cccc(F)c1Br[2]

Synthesis Overview

The synthesis of this compound often involves a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common synthetic route starts with the reduction of 2-bromo-3-fluoronitrobenzene.[6] This transformation is a critical step where the nitro group is converted to an amine, yielding the final product. The presence of both bromine and fluorine atoms on the aromatic ring imparts unique electronic properties that influence its reactivity in subsequent chemical transformations.[6] Another described method involves the reaction of aniline with bromine and sodium hydroxide.[3]

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a variety of target molecules. The presence of three distinct functional groups—the amine, the bromine, and the fluorine—on the benzene (B151609) ring allows for selective chemical modifications. This versatility makes it a valuable precursor for creating libraries of compounds for drug discovery programs and for the development of new agrochemicals.[6] While it has shown potential in preclinical cancer studies, its development has been challenged by toxicity concerns.[3] Mechanistic studies suggest that it may exert its effects by reacting with DNA.[3]

Chemical Identification Workflow

The following diagram illustrates the logical flow for the identification and characterization of this compound based on its fundamental chemical properties.

Compound This compound Formula Molecular Formula C₆H₅BrFN Compound->Formula Determines Weight Molecular Weight 190.01 g/mol Formula->Weight Calculates to

Caption: Logical relationship of this compound's identity.

References

Technical Guide: Physical and Chemical Properties of 2-Bromo-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-3-fluoroaniline is a halogenated aniline (B41778) derivative that serves as a critical intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its unique substitution pattern, featuring both bromine and fluorine atoms on the aniline ring, imparts specific reactivity and properties that are valuable in medicinal chemistry and material science. This document provides an in-depth overview of the core physical properties of this compound, standard experimental protocols for their determination, and a visualization of its synthesis and proposed mechanism of action in a biological context.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, storage, and application in synthetic chemistry. These properties have been determined through various analytical techniques and are summarized below. The appearance of the compound can vary from a light yellow liquid to an off-white or grayish-white crystalline solid, which may depend on its purity.[1][3]

Data Summary Table

The quantitative physical property data for this compound are presented in Table 1 for easy reference and comparison.

PropertyValueUnits
Molecular Formula C₆H₅BrFN-
Molecular Weight 190.01g·mol⁻¹
Melting Point 32 - 34°C
40.66 (Predicted)°C
Boiling Point 229.8 ± 20.0 (Predicted)°C
229.85 at 760 mmHg (Predicted)°C
Density 1.670g/mL
Water Solubility Slightly soluble-
Vapor Pressure 0.068mmHg at 25°C
Flash Point 94°C (201 °F)
Refractive Index 1.583-

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties listed above. These protocols are generalized for organic compounds and are applicable for the characterization of this compound.

Melting Point Determination

The melting point is a crucial indicator of a solid compound's purity.

  • Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.

  • Procedure:

    • A small, finely powdered sample of the crystalline compound is packed into a glass capillary tube to a height of 1-2 mm.[4][5]

    • The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4]

    • The assembly is placed in a heating apparatus (e.g., a Mel-Temp with a heated metal block or a Thiele tube with a heating oil bath).

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[6]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7]

    • For a pure compound, this range is typically sharp (0.5-1.0°C).

Boiling Point Determination

The boiling point provides information about the volatility of a liquid compound.

  • Apparatus: Thiele tube or similar heating bath, small test tube (fusion tube), thermometer, sealed-end capillary tube.[8][9]

  • Procedure:

    • A small amount of the liquid sample (a few drops) is placed into a fusion tube.[10]

    • A capillary tube, sealed at one end, is inverted and placed into the fusion tube with its open end submerged in the liquid.[10]

    • The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).[8]

    • The apparatus is heated gently and uniformly. As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.

    • Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the liquid's vapor pressure is overcoming the external pressure.[11]

    • The heat source is removed, and the apparatus is allowed to cool slowly.

    • The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[8] This is the point where the external pressure equals the vapor pressure of the liquid.

Density Measurement

Density is the mass of a substance per unit volume.

  • Apparatus: Analytical balance, volumetric flask or pycnometer (for liquids), measuring cylinder (for solids).[12][13]

  • Procedure (for liquids/molten solids):

    • A clean, dry volumetric flask of a known volume (e.g., 1 mL) is weighed accurately on an analytical balance.[13]

    • The flask is filled precisely to the calibration mark with the liquid sample, ensuring no air bubbles are present. The temperature of the liquid should be recorded.

    • The filled flask is reweighed.

    • The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.

    • The density is calculated by dividing the mass of the liquid by the known volume of the flask (Density = Mass/Volume).[13]

Solubility Determination

Solubility tests help classify a compound based on its polarity and the presence of acidic or basic functional groups.[14]

  • Apparatus: Small test tubes, vortex mixer (optional).

  • Reagents: Distilled water, 5% NaOH solution, 5% NaHCO₃ solution, 5% HCl solution.[15]

  • Procedure:

    • Water Solubility: Approximately 25 mg of the compound is added to 0.75 mL of distilled water in a test tube. The tube is vigorously shaken.[15] "Slightly soluble" indicates that only a small portion of the compound dissolves.

    • Acid/Base Tests (if insoluble in water):

      • To a fresh sample, 0.75 mL of 5% NaOH is added and shaken. Solubility indicates an acidic functional group.

      • To a fresh sample, 0.75 mL of 5% HCl is added and shaken. As an aniline derivative, this compound is expected to be soluble in dilute acid due to the formation of a water-soluble ammonium (B1175870) salt.[14]

Synthesis and Biological Activity Visualization

This compound is a key building block in organic synthesis.[16] Its preparation and potential mode of action are critical aspects for its application in drug development.

Experimental Workflow: Synthesis

The most common laboratory synthesis involves the reduction of the corresponding nitrobenzene (B124822) precursor.[2] The workflow below illustrates a typical reduction using Nickel(II) chloride and Sodium borohydride.[17]

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_end Final Product start1 2-Bromo-1-fluoro-3-nitrobenzene reaction Dissolve starting material in Methanol Add reducing agents sequentially at 0°C Stir for 5 minutes start1->reaction start2 Methanol (Solvent) start2->reaction start3 NiCl₂ & NaBH₄ (Reducing Agents) start3->reaction quench Quench with Water reaction->quench Reaction Mixture extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate product This compound concentrate->product Crude Product

Caption: Synthesis workflow for this compound via reduction.

Proposed Mechanism of Action

Mechanistic studies suggest that this compound may exhibit cytotoxic effects through a dual mechanism. It is proposed to act as a prodrug that, upon metabolic activation, leads to the formation of fluoroacetic acid, a known inhibitor of protein synthesis. Additionally, the parent compound or its metabolites may directly interact with DNA, leading to cell death.[3]

G cluster_activation Metabolic Activation compound This compound (Prodrug) activation In vivo metabolism (e.g., enzymatic processing) compound->activation metabolite1 Fluoroacetic Acid activation->metabolite1 metabolite2 Reactive Metabolites activation->metabolite2 protein_synthesis Protein Synthesis metabolite1->protein_synthesis inhibition Inhibition dna Cellular DNA metabolite2->dna damage DNA Adducts/ Damage cell_death Cell Proliferation Inhibition & Cell Death

Caption: Proposed dual-action cytotoxic mechanism of this compound.

References

Solubility Profile of 2-Bromo-3-fluoroaniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-3-fluoroaniline, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of this compound in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its behavior in various applications, from reaction kinetics in chemical synthesis to bioavailability in pharmaceutical formulations. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a fundamental concept, suggesting that solutes tend to dissolve in solvents with similar polarity.

Solubility of this compound: A Qualitative Overview

This compound is a substituted aromatic amine. The presence of the bromine and fluorine atoms, along with the amine group, imparts a degree of polarity to the molecule. However, the aromatic ring provides a significant nonpolar character. Consequently, this compound exhibits poor solubility in water but is generally soluble in common organic solvents.

Table 1: Qualitative Solubility of this compound and Structurally Similar Compounds

CompoundWaterCommon Organic Solvents (e.g., Methanol, Acetonitrile)
This compoundInsoluble/Slightly SolubleSoluble
4-Bromo-3-fluoroanilineInsolubleSoluble in acetonitrile, methanol[2]
2-Bromo-5-fluoroanilineLimited solubility/Sparingly soluble[1]Moderate solubility[1]
5-Bromo-2-fluoroanilineInsolubleModerately soluble in ethanol, acetone, and chloroform
3-BromoanilineSlightly solubleSoluble in ethanol, ether, and chloroform[3]
4-BromoanilineSlightly solubleSoluble in ethanol, ether, and chloroform[4]

Note: "Soluble" is a qualitative term. The actual quantitative solubility can vary significantly between different organic solvents.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

For a precise quantitative determination of the solubility of this compound in specific organic solvents, the isothermal shake-flask method is a reliable and widely used technique. This method involves allowing an excess of the solid compound to equilibrate with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solid in the filtered solution is then determined, typically by a gravimetric or spectroscopic method.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dish or watch glass

  • Drying oven

  • (Optional) High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

    • Pipette a known volume of the desired organic solvent into each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required can range from 24 to 72 hours and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed container (e.g., a volumetric flask for spectroscopic analysis or a pre-weighed evaporating dish for gravimetric analysis). This step is crucial to remove any undissolved microcrystals.

  • Concentration Determination (Gravimetric Method):

    • Weigh the container with the filtered saturated solution.

    • Evaporate the solvent from the container in a fume hood or using a rotary evaporator.

    • Place the container with the solid residue in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.

    • Weigh the container with the dry solid.

    • The mass of the dissolved solid is the final weight minus the initial weight of the empty container.

    • The solubility can then be calculated in terms of g/L or mol/L.

  • Concentration Determination (Spectroscopic Method - Optional):

    • If using HPLC or UV-Vis, dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample to determine its concentration.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Logical Workflow: Synthesis of this compound

This compound is a key building block in organic synthesis. A common synthetic route involves the reduction of the corresponding nitro compound. The following diagram illustrates this typical workflow.

SynthesisWorkflow Start 2-bromo-1-fluoro-3-nitrobenzene Process Reduction Start->Process Reagents Reducing Agent (e.g., Fe/HCl or H₂/Pd-C) Reagents->Process Product This compound Process->Product Purification Purification (e.g., Column Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

References

Synthesis of 2-Bromo-3-fluoroaniline from 2-bromo-1-fluoro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-bromo-3-fluoroaniline from its precursor, 2-bromo-1-fluoro-3-nitrobenzene. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. This document provides a comprehensive overview of various synthetic methodologies, detailed experimental protocols, and a comparative analysis of reaction parameters.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is presented below.

Property2-Bromo-1-fluoro-3-nitrobenzene (Starting Material)This compound (Product)
Molecular Formula C₆H₃BrFNO₂C₆H₅BrFN
Molecular Weight 220.00 g/mol 190.01 g/mol [1][2]
Appearance Colorless crystal or light yellow solid[3]Grayish-white crystalline powder, off-white crystalline, or light yellow liquid[4][5]
Melting Point 42.0-44.0 °C[6], 55-58°C[3]32-34 °C[7]
Boiling Point 222.326 °C at 760 mmHg[6], 225-226°C[3]229.8±20.0 °C at 760 mmHg (Predicted)[7]
Density 1.69 g/cm³[3]1.67 g/mL[1][7]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol (B145695), ether, and dichloromethane.[3]Slightly soluble in water.[4][7][8]
CAS Number 59255-94-6[6]111721-75-6[1]

Synthetic Methodologies

The reduction of the nitro group in 2-bromo-1-fluoro-3-nitrobenzene to an amine is the core transformation in this synthesis. Several effective methods have been reported, primarily involving metal-based reducing agents or catalytic hydrogenation. The choice of method can be influenced by factors such as scale, available equipment, desired yield, and purity requirements.

Comparative Summary of Synthetic Methods
MethodReagentsSolvent(s)Reaction ConditionsYieldKey Considerations
1. Iron/Hydrochloric Acid Reduction Iron powder, Hydrochloric acidEthanolReflux, 2 hoursN/AA classic and cost-effective method. The work-up involves neutralization and extraction.[4]
2. Nickel Chloride/Sodium Borohydride (B1222165) Reduction Nickel(II) chloride, Sodium borohydrideMethanol (B129727)0 °C, 5 minutes70%A rapid reduction at low temperature.[9]
3. Catalytic Hydrogenation Raney Nickel, Hydrogen gasMethanolRoom temperature, 1 MPa (approx. 10 atm) H₂, 5 hours98%High yield and clean reaction. Requires specialized high-pressure equipment (autoclave). Raney Nickel is often preferred over Palladium on carbon (Pd/C) to avoid dehalogenation of aromatic halides.[9]
4. Tin(II) Chloride Reduction Tin(II) chloride (SnCl₂)Acidic medium (e.g., HCl)VariesN/AA mild method suitable for molecules with other reducible functional groups. However, it generates significant tin waste.[10] This is an older methodology, and more selective catalysts are often preferred today.[10]

Experimental Protocols

Detailed procedures for the most common and effective synthetic methods are provided below.

Method 1: Reduction with Iron and Hydrochloric Acid

This method utilizes iron powder as the reducing agent in an acidic ethanolic solution.

Reagents:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a mixture of iron powder (3 equivalents) and 2-bromo-1-fluoro-3-nitrobenzene (1 equivalent).[4]

  • Add a solvent mixture of hydrochloric acid and ethanol, with a volume ratio of 1:7 respectively.[4]

  • Heat the mixture to reflux and maintain stirring for 2 hours. The progress of the reduction can be monitored by GC-MS.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.[4]

  • Remove the majority of the ethanol using a rotary evaporator under reduced pressure.[4]

  • Dilute the remaining residue with ethyl acetate and water.[4]

  • Carefully neutralize the aqueous layer with a 1M sodium hydroxide solution.[4]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[4]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[4]

  • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure.[4]

  • Purify the resulting crude product by silica (B1680970) gel column chromatography to obtain this compound.[4]

Method 2: Reduction with Nickel Chloride and Sodium Borohydride

This procedure offers a rapid reduction at low temperatures.

Reagents:

  • 2-bromo-1-fluoro-3-nitrobenzene

  • Nickel(II) chloride (NiCl₂)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • Dissolve 2-bromo-1-fluoro-3-nitrobenzene (1.0 g, 5.0 mmol) in methanol (50 mL) in a suitable flask at 0 °C.[9]

  • Sequentially add Nickel(II) chloride (2.2 g, 10 mmol) and sodium borohydride (0.50 g, 14 mmol) to the solution.[9]

  • Stir the reaction mixture at 0 °C for 5 minutes after the addition is complete.[9]

  • Quench the reaction by adding water (20 mL).[9]

  • Extract the mixture with ethyl acetate (3 x 20 mL).[9]

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield this compound. A yield of 600 mg (70%) has been reported.[9]

Method 3: Catalytic Hydrogenation with Raney Nickel

This high-yield method requires a high-pressure reactor.

Reagents:

  • 2-bromo-1-fluoro-3-nitrobenzene

  • Raney Nickel catalyst

  • Methanol

  • Hydrogen gas

Procedure:

  • Charge a 500 mL stainless steel autoclave with 22.0 g of 2-bromo-1-fluoro-3-nitrobenzene, 220.0 g of methanol, and 2.2 g of Raney Nickel catalyst.[9]

  • Seal the autoclave and pressurize it with hydrogen gas to 1 MPa (approximately 10 atmospheres).

  • Stir the mixture vigorously at room temperature for 5 hours.[9]

  • Upon completion, carefully vent the hydrogen gas.

  • Filter off the Raney Nickel catalyst.

  • Concentrate the mother liquor under reduced pressure to obtain 1-fluoro-2-bromo-3-aminobenzene (this compound). A yield of 18.6 g (98%) has been reported.[9]

Visualized Experimental Workflow and Reaction Pathway

The following diagrams illustrate the overall experimental workflow for the synthesis and the chemical transformation.

experimental_workflow cluster_start Starting Material cluster_reaction Reduction Step cluster_workup Work-up & Purification cluster_product Final Product start 2-Bromo-1-fluoro-3-nitrobenzene reaction Reduction of Nitro Group start->reaction workup Neutralization & Extraction reaction->workup drying Drying of Organic Phase workup->drying concentration Solvent Removal drying->concentration purification Column Chromatography (if necessary) concentration->purification product This compound purification->product

Figure 1: General experimental workflow for the synthesis of this compound.

reaction_pathway reactant 2-Bromo-1-fluoro-3-nitrobenzene (C₆H₃BrFNO₂) product This compound (C₆H₅BrFN) reactant->product [H] (Reduction)

Figure 2: Chemical transformation from 2-bromo-1-fluoro-3-nitrobenzene to this compound.

References

Spectroscopic Analysis of 2-Bromo-3-fluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic data available for 2-Bromo-3-fluoroaniline, a key intermediate in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its characterization.

Spectroscopic Data

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.07-7.02m1HAromatic CH
6.55-6.49m1HAromatic CH
4.22br s2H-NH₂

Data obtained in CDCl₃ at 400 MHz.

Experimental Protocols

The following section outlines a general protocol for the acquisition of NMR spectra of aromatic amines, which is applicable to this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the amine protons.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the sample solution to provide a reference point (0.00 ppm) for the chemical shift scale.

  • Solubilization and Transfer: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.

  • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: ¹H (for proton NMR) or ¹³C (for carbon NMR).

  • Pulse Program: A standard single-pulse experiment is typically used for ¹H NMR. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum and improve the signal-to-noise ratio.

  • Number of Scans: For ¹H NMR, 8 to 16 scans are usually sufficient. For the less sensitive ¹³C nucleus, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

  • Temperature: Spectra are typically acquired at room temperature (approximately 298 K).

Data Processing

The raw NMR data (Free Induction Decay, FID) is processed to obtain the final spectrum.

  • Fourier Transformation: The FID is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The phase of the spectrum is corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm).

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

Molecular Structure and NMR Assignments

The chemical structure of this compound dictates its NMR spectrum. The substituents on the aromatic ring influence the electronic environment of each proton and carbon atom, resulting in distinct chemical shifts.

Caption: Molecular structure of this compound with atom numbering for NMR correlation.

Chemical structure and IUPAC name of 2-Bromo-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Bromo-3-fluoroaniline, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] The chemical structure consists of a benzene (B151609) ring substituted with a bromine atom at the second position, a fluorine atom at the third position, and an amino group at the first position.

Below is a diagram representing the chemical structure of this compound.

Chemical Structure of this compound cluster_benzene C1 C C2 C C1->C2 C6 C C1->C6 NH2 NH₂ C1->NH2 C3 C C2->C3 C2->C3 Br Br C2->Br C4 C C3->C4 F F C3->F C5 C C4->C5 C4->C5 C5->C6 C6->C1

Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various chemical reactions.

PropertyValue
Molecular Formula C6H5BrFN[1][2][3][4]
Molecular Weight 190.01 g/mol [4]
Appearance Off-white to light yellow crystalline solid or liquid[4][5][6]
Melting Point 32-34 °C[7]
Boiling Point 229.8 ± 20.0 °C (Predicted)[7]
Density 1.670 g/mL[3][8]
Flash Point 94 °C (201 °F)[7][8]
Water Solubility Slightly soluble[3][7]
InChI Key XZRSXRUYEXBTGD-UHFFFAOYSA-N[1][2][3]
CAS Number 111721-75-6[1][2][3][4]

Experimental Protocols for Synthesis

This compound is primarily synthesized through the reduction of 2-bromo-1-fluoro-3-nitrobenzene.[5][6][9] Several effective methods have been documented, with variations in reagents and reaction conditions.

This protocol outlines the synthesis of this compound using iron powder in an acidic ethanol (B145695) solution.

Workflow Diagram:

Synthesis of this compound using Iron Powder start Start: 2-bromo-1-fluoro-3-nitrobenzene step1 Mix with iron powder (3 eq.) in HCl:Ethanol (1:7) start->step1 step2 Stir and reflux for 2 hours (Monitor by GC-MS) step1->step2 step3 Cool to room temperature step2->step3 step4 Remove most of the ethanol under reduced pressure step3->step4 step5 Dilute with ethyl acetate (B1210297) and water step4->step5 step6 Neutralize with 1M NaOH step5->step6 step7 Extract with ethyl acetate (3x) step6->step7 step8 Dry organic layer over anhydrous Na₂SO₄ step7->step8 step9 Filter and evaporate solvent step8->step9 step10 Purify by silica (B1680970) gel column chromatography step9->step10 end End: this compound step10->end

Synthesis of this compound using Iron Powder.

Detailed Methodology:

  • A mixture of 2-bromo-1-fluoro-3-nitrobenzene (1 equivalent) and iron powder (3 equivalents) is prepared in a solution of hydrochloric acid and ethanol (1:7 volume ratio).[5]

  • The reaction mixture is stirred and heated under reflux for 2 hours. The progress of the reduction is monitored by Gas Chromatography-Mass Spectrometry (GC-MS).[5]

  • Upon completion, the mixture is cooled to room temperature.[5]

  • The majority of the ethanol is removed under reduced pressure.[5]

  • The residue is then diluted with ethyl acetate and water.[5]

  • The aqueous solution is carefully neutralized using a 1M sodium hydroxide (B78521) solution.[5]

  • The aqueous layer is further extracted three times with ethyl acetate.[5]

  • The combined organic layers are dried over anhydrous sodium sulfate (B86663).[5]

  • The sodium sulfate is filtered off, and the filtrate is concentrated under reduced pressure.[5]

  • The resulting crude product is purified by silica gel column chromatography to yield the final product, this compound.[5]

This alternative method employs sodium borohydride (B1222165) in the presence of nickel chloride as a catalyst.

Workflow Diagram:

Synthesis of this compound using NaBH₄/NiCl₂ start Start: 2-bromo-1-fluoro-3-nitrobenzene in methanol (B129727) at 0°C step1 Add Nickel chloride (2.2g, 10 mmol) start->step1 step2 Add Sodium borohydride (0.50g, 14 mmol) step1->step2 step3 Stir the mixture for 5 minutes step2->step3 step4 Quench the reaction with water step3->step4 step5 Extract with ethyl acetate (3x) step4->step5 step6 Separate and dry the organic layer over anhydrous Na₂SO₄ step5->step6 step7 Filter and evaporate the filtrate under reduced pressure step6->step7 end End: this compound step7->end

Synthesis of this compound using NaBH₄/NiCl₂.

Detailed Methodology:

  • 2-bromo-1-fluoro-3-nitrobenzene (1.0 g, 5.0 mmol) is dissolved in methanol (50 mL) and cooled to 0 °C.[5][9]

  • Nickel chloride (2.2 g, 10 mmol) and sodium borohydride (0.50 g, 14 mmol) are sequentially added to the solution.[5][9]

  • The mixture is stirred for 5 minutes at 0 °C.[5][9]

  • The reaction is then quenched by the addition of water (20 mL).[5][9]

  • The mixture is extracted three times with ethyl acetate (20 mL each).[5][9]

  • The combined organic layers are separated and dried over anhydrous sodium sulfate.[5][9]

  • After filtering off the sodium sulfate, the filtrate is evaporated under reduced pressure to obtain this compound.[5][9] A yield of approximately 70% (600 mg) has been reported for this method.[9]

This industrial-scale method utilizes Raney nickel as a catalyst under hydrogen pressure.

Detailed Methodology:

  • In a 500 mL stainless steel autoclave, 22.0 g of 1-fluoro-2-bromo-3-nitrobenzene is combined with 220.0 g of methanol and 2.2 g of Raney nickel catalyst.[7][9]

  • The mixture is stirred vigorously for 5 hours at room temperature under a hydrogen pressure of 1 MPa.[7][9]

  • After the reaction, the catalyst is filtered off.[7][9]

  • The mother liquor is concentrated to remove the solvent, yielding 1-fluoro-2-bromo-3-aminobenzene (18.6 g, 98% yield).[7][9]

Applications and Reactivity

This compound serves as a versatile intermediate in organic synthesis and pharmaceutical chemistry.[5] The presence of the amino, bromo, and fluoro groups on the aniline (B41778) ring provides multiple reaction sites. The amino group can undergo diazotization reactions, allowing for its conversion to other functional groups.[5] Furthermore, the bromine atom can participate in cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds with aryl groups.[5] Its nucleophilic nature also allows for reactions like methylation.[5] While it has shown some promise in animal studies for cancer treatment by reacting with DNA, its development has been hindered by its toxicity.

References

An In-depth Technical Guide on the Reactivity and Nucleophilicity of 2-Bromo-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity and nucleophilicity of 2-Bromo-3-fluoroaniline (CAS: 111721-75-6), a key intermediate in the synthesis of pharmaceuticals and other advanced organic materials.[1][2][3] The unique substitution pattern on the aniline (B41778) core, featuring both a bromine and a fluorine atom ortho and meta to the amino group, respectively, imparts a distinct electronic and steric profile that governs its behavior in chemical transformations.

Physicochemical Properties

This compound is typically a grayish-white or off-white crystalline solid, or a light yellow liquid, depending on its purity.[1][2][4] Its fundamental physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 111721-75-6[5]
Molecular Formula C₆H₅BrFN[5]
Molecular Weight 190.01 g/mol [5]
Melting Point 32-34 °C[4]
Boiling Point 229.8 ± 20.0 °C (Predicted)[4]
Density 1.67 g/mL[4]
Solubility Slightly soluble in water[4][6]
Appearance Grayish-white crystalline powder / Light yellow liquid[1][4]

Electronic Effects and Reactivity Analysis

The reactivity of this compound is dictated by the interplay of the electronic effects of its three substituents on the benzene (B151609) ring: the amino (-NH₂), bromo (-Br), and fluoro (-F) groups.

  • Amino Group (-NH₂): The amino group is a strong activating group. It exerts a powerful +R (resonance) effect by donating its lone pair of electrons into the aromatic π-system and a weaker -I (inductive) effect. This significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule susceptible to electrophilic attack. The nitrogen atom itself is nucleophilic and can readily react with electrophiles.

  • Halogen Groups (-F, -Br): Both fluorine and bromine are deactivating groups due to their strong -I effect, which withdraws electron density from the ring.[7] However, they also possess a +R effect by donating lone-pair electrons, which directs incoming electrophiles to the ortho and para positions. In this molecule, these halogen atoms reduce the overall nucleophilicity of the aromatic ring compared to aniline but also create distinct reactive sites. The C-Br bond is a key site for metal-catalyzed cross-coupling reactions.

The combination of these effects makes this compound a versatile building block. The amino group provides a nucleophilic center, the C-Br bond allows for the formation of new carbon-carbon or carbon-heteroatom bonds, and the electronically modified ring can undergo further substitutions.

sub This compound n_reac N-Nucleophilicity (Amino Group Reactions) sub->n_reac Site 1 cbr_reac C-Br Bond Reactivity (Cross-Coupling) sub->cbr_reac Site 2 ring_reac Aromatic Ring Reactivity (Electrophilic Substitution) sub->ring_reac Site 3 alkylation Alkylation / Acylation n_reac->alkylation diazotization Diazotization n_reac->diazotization buchwald Buchwald-Hartwig Amination n_reac->buchwald suzuki Suzuki-Miyaura Coupling cbr_reac->suzuki halogenation Further Halogenation ring_reac->halogenation G cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)L₂(Br) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r Ar-Pd(II)L₂(R') transmetal->pd_r red_elim Reductive Elimination pd_r->red_elim red_elim->pd0 Product Coupled Product (Ar-R') red_elim->Product ArBr This compound (Ar-Br) ArBr->ox_add Boronic R'-B(OH)₂ + Base Boronic->transmetal G cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)L(Br) ox_add->pd_complex amide_form Amide Formation pd_complex->amide_form pd_amide Ar-Pd(II)L(NR'R'') amide_form->pd_amide red_elim Reductive Elimination pd_amide->red_elim red_elim->pd0 Product Arylamine Product (Ar-NR'R'') red_elim->Product ArBr This compound (Ar-Br) ArBr->ox_add Amine HNR'R'' + Base Amine->amide_form

References

An In-depth Technical Guide to the Core Chemical Properties of 2-Bromo-3-fluoro-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-fluoro-phenylamine, also known as 2-bromo-3-fluoroaniline, is a halogenated aromatic amine that serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, imparts specific reactivity and properties that are highly valued in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of the key chemical properties, synthesis, and reactivity of 2-bromo-3-fluoro-phenylamine, presenting data in a clear and accessible format for researchers and drug development professionals.

Core Chemical and Physical Properties

The fundamental physicochemical properties of 2-bromo-3-fluoro-phenylamine are summarized in the tables below. These parameters are crucial for its handling, storage, and application in chemical synthesis.

Table 1: General and Physical Properties
PropertyValueReference
Appearance Off-white to light yellow crystalline solid or liquid[1]
Molecular Formula C₆H₅BrFN[2]
Molecular Weight 190.01 g/mol [2]
Melting Point 32-34 °C[1]
Boiling Point 229.8 ± 20.0 °C (Predicted)[1]
Density 1.67 g/cm³[1]
Flash Point 94 °C (201 °F)[1]
Refractive Index 1.583[1]
Table 2: Solubility and Acidity
PropertyValueReference
Water Solubility Slightly soluble in water[3]
pKa (Predicted) 1.52 ± 0.10[1]
Table 3: Chemical Identifiers
IdentifierValueReference
CAS Number 111721-75-6[4]
InChI Key XZRSXRUYZXBTGD-UHFFFAOYSA-N[4]
Canonical SMILES C1=CC(=C(C(=C1)F)Br)N[4]

Synthesis of 2-Bromo-3-fluoro-phenylamine

The most common and efficient synthesis of 2-bromo-3-fluoro-phenylamine involves the reduction of the corresponding nitro compound, 2-bromo-3-fluoronitrobenzene (B1289358). This transformation can be achieved through various reducing agents, with catalytic hydrogenation or metal-mediated reductions being the most prevalent methods.

Experimental Protocol: Reduction of 2-Bromo-3-fluoronitrobenzene

This protocol outlines a general procedure for the synthesis of 2-bromo-3-fluoro-phenylamine via the reduction of 2-bromo-3-fluoronitrobenzene using nickel chloride and sodium borohydride (B1222165).

Materials:

  • 2-bromo-3-fluoronitrobenzene

  • Methanol (B129727) (MeOH)

  • Nickel(II) chloride (NiCl₂)

  • Sodium borohydride (NaBH₄)

  • Water (H₂O)

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-3-fluoronitrobenzene (1.0 g, 5.0 mmol) in methanol (50 mL) at 0 °C with stirring.[5]

  • To this solution, sequentially add nickel(II) chloride (2.2 g, 10 mmol) and sodium borohydride (0.50 g, 14 mmol).[5]

  • Continue stirring the reaction mixture at 0 °C for 5 minutes.[5]

  • Quench the reaction by the addition of water (20 mL).[5]

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).[5]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[5]

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford 2-bromo-3-fluoro-phenylamine.[5]

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Workup cluster_product Final Product 2-bromo-3-fluoronitrobenzene 2-bromo-3-fluoronitrobenzene reagents NiCl₂, NaBH₄ Methanol, 0 °C 2-bromo-3-fluoronitrobenzene->reagents Add quench Quench with H₂O reagents->quench After 5 min extraction Extract with EtOAc quench->extraction drying Dry with Na₂SO₄ extraction->drying concentration Concentrate drying->concentration product 2-bromo-3-fluoro-phenylamine concentration->product

Caption: Workflow for the synthesis of 2-bromo-3-fluoro-phenylamine.

Key Chemical Reactions

The chemical reactivity of 2-bromo-3-fluoro-phenylamine is primarily dictated by the amino group and the two halogen substituents on the aromatic ring. These functionalities allow for a range of synthetic transformations, making it a versatile intermediate.

Diazotization of the Amino Group

The primary amino group of 2-bromo-3-fluoro-phenylamine can be readily converted into a diazonium salt upon treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid).[6] This diazonium intermediate is highly valuable as it can be subsequently displaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce a wide range of functional groups.

Materials:

  • 2-bromo-3-fluoro-phenylamine

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Water (H₂O)

  • Ice bath

Procedure:

  • Dissolve 2-bromo-3-fluoro-phenylamine in a cooled (0-5 °C) aqueous solution of hydrochloric acid.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite to the amine solution while maintaining the temperature between 0 and 5 °C.

  • Stir the reaction mixture at this temperature for a short period to ensure complete formation of the diazonium salt. The resulting solution can then be used directly in subsequent reactions.

Diazotization_Workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Intermediate 2-bromo-3-fluoro-phenylamine 2-bromo-3-fluoro-phenylamine reagents NaNO₂, HCl 0-5 °C 2-bromo-3-fluoro-phenylamine->reagents Reacts with product 2-bromo-3-fluorobenzene diazonium salt reagents->product Forms Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product aniline 2-bromo-3-fluoro-phenylamine catalyst Pd Catalyst Base, Solvent, Heat aniline->catalyst boronic_acid Arylboronic Acid boronic_acid->catalyst product Biaryl Product catalyst->product Forms

References

A Technical Guide to Sourcing and Quality Verification of 97% Pure 2-Bromo-3-fluoroaniline for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers offering 97% pure 2-Bromo-3-fluoroaniline, a key intermediate in pharmaceutical synthesis.[1] Additionally, it outlines detailed experimental protocols for identity and purity verification, crucial for ensuring the quality and consistency of starting materials in drug discovery and development.

Commercial Suppliers

A number of chemical suppliers provide this compound with a minimum purity of 97%. The following table summarizes key information from various suppliers to facilitate comparison. It is important to note that availability and specifications can change, and direct inquiry with the suppliers is always recommended.

SupplierProduct Name/GradePurityCAS NumberAvailable Quantities
CP Lab Safety This compoundmin 97%111721-75-6100 g[2]
Thermo Scientific Chemicals This compound97%111721-75-61 g, 5 g[3][4]
Sigma-Aldrich This compoundAldrichCPR111721-75-6100 mg[5]
Biosynth This compound---111721-75-6Inquire for details[6]
Scimplify This compound---111721-75-6Inquire for details[7]
Chemical-Suppliers.com This compound97%111721-75-6Various alternative distributors listed[8]

Experimental Protocols for Quality Verification

Ensuring the identity and purity of this compound is a critical step in the research and drug development process.[9] The following are generalized protocols for common analytical techniques that can be adapted for quality control.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of halogenated anilines.[2][7]

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed. The gradient can be optimized to ensure good separation of the main peak from any impurities.

  • Flow Rate: A standard flow rate of 1.0 mL/min can be used.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a wavelength of 254 nm is appropriate for aromatic compounds.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase or a suitable solvent like methanol (B129727) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.

  • ¹H NMR Analysis: The proton NMR spectrum should be consistent with the structure of this compound. A published ¹H NMR spectrum for this compound in CDCl₃ shows signals around δ 7.07-7.02 (m, 1H), 6.55-6.49 (m, 1H), and 4.22 (br s, 2H).[10]

  • ¹³C NMR Analysis: The carbon NMR spectrum will provide further confirmation of the carbon framework of the molecule.

  • ¹⁹F NMR Analysis: A fluorine NMR spectrum can be acquired to confirm the presence and chemical environment of the fluorine atom.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing further evidence of its identity.

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺. For this compound (C₆H₅BrFN, Molecular Weight: 190.01 g/mol ), the expected m/z would be approximately 191.02, with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are present in roughly a 1:1 ratio).

Workflow for Sourcing and Quality Verification

The following diagram illustrates a logical workflow for sourcing and verifying the quality of this compound.

Sourcing_Workflow cluster_sourcing Sourcing cluster_verification Quality Verification cluster_decision Decision cluster_outcome Outcome Identify_Suppliers Identify Potential Suppliers Request_Quotes Request Quotes & Specifications Identify_Suppliers->Request_Quotes Supplier_Selection Select Supplier Request_Quotes->Supplier_Selection Receive_Material Receive Material & CoA Supplier_Selection->Receive_Material Analytical_Testing Perform In-house QC Testing (HPLC, NMR, MS) Receive_Material->Analytical_Testing Compare_Results Compare Results with CoA Analytical_Testing->Compare_Results Accept_Batch Accept Batch? Compare_Results->Accept_Batch Release_for_Use Release for R&D Use Accept_Batch->Release_for_Use Yes Reject_Batch Reject Batch & Contact Supplier Accept_Batch->Reject_Batch No

Caption: Sourcing and Quality Verification Workflow.

References

An In-depth Technical Guide to the Initial Characterization of 2-Bromo-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive initial characterization of 2-Bromo-3-fluoroaniline (CAS No. 111721-75-6), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[1][2] This document outlines its physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities, presenting the information in a structured format for ease of use in a research and development setting.

Physicochemical Properties

This compound is a halogenated aromatic amine.[3] Its physical state can be a grayish-white to off-white crystalline solid or a light yellow liquid, depending on its purity.[1][4][5] It is reported to be slightly soluble to insoluble in water.[4]

PropertyValueSource(s)
Molecular Formula C₆H₅BrFN[3][4][6]
Molecular Weight 190.01 g/mol [4][6][7]
Melting Point 32-34 °C[5]
Boiling Point 229.8 ± 20.0 °C (Predicted)[5]
Density 1.67 g/mL[6]
Flash Point 94 °C (201 °F)
Refractive Index 1.583[5]
CAS Number 111721-75-6[3][4][6]
InChI Key XZRSXRUYZXBTGD-UHFFFAOYSA-N[3][7]
Canonical SMILES C1=CC(=C(C(=C1)F)Br)N[3][4]

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

A reported ¹H NMR spectrum in CDCl₃ (400 MHz) shows the following chemical shifts (δ) in ppm: 7.07-7.02 (multiplet, 1H), 6.55-6.49 (multiplet, 1H), and 4.22 (broad singlet, 2H, -NH₂).[8]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

IR (Infrared) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. Based on its functional groups, the IR spectrum is expected to exhibit characteristic absorption bands:

  • N-H stretching: Two bands (symmetric and asymmetric) in the region of 3300-3500 cm⁻¹ for the primary amine.[7]

  • C-N stretching: Around 1250-1350 cm⁻¹.

  • C-F stretching: A strong absorption in the 1000-1300 cm⁻¹ region.

  • C-Br stretching: Typically found in the 500-650 cm⁻¹ region.

  • Aromatic C-H stretching: Above 3000 cm⁻¹.

  • Aromatic C=C bending: In the 1450-1600 cm⁻¹ region.

MS (Mass Spectrometry)

While a specific mass spectrum for this compound is not provided in the search results, the molecular ion peak (M⁺) would be expected at m/z 189 and 191 with an approximate 1:1 ratio, which is characteristic of compounds containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[10] Common fragmentation patterns for aromatic amines may include the loss of HCN.[11]

Synthesis Protocols

This compound is typically synthesized via the reduction of 2-bromo-1-fluoro-3-nitrobenzene. Several effective methods are reported.

Experimental Workflow for Synthesis

G cluster_start Starting Material cluster_reagents Reduction Methods cluster_product Product start 2-Bromo-1-fluoro-3-nitrobenzene reagent1 Method 1: NiCl₂ / NaBH₄ in Methanol at 0°C start->reagent1 reagent2 Method 2: Raney Ni / H₂ in Methanol at RT start->reagent2 reagent3 Method 3: Fe powder / HCl in Ethanol (reflux) start->reagent3 product This compound reagent1->product reagent2->product reagent3->product G BFA This compound Metabolism Metabolic Activation (in vivo) BFA->Metabolism DNA Cellular DNA BFA->DNA Direct Interaction FAA Fluoroacetic Acid (Metabolite) Metabolism->FAA DNA_Damage DNA Adducts / Damage DNA->DNA_Damage FAA->Inhibition Inhibits Apoptosis Cell Death / Apoptosis DNA_Damage->Apoptosis Protein_Syn Protein Synthesis Protein_Syn->Apoptosis Leads to

References

The Advent and Evolution of Substituted Fluoroanilines: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and application of substituted fluoroanilines, offering critical insights for researchers, scientists, and drug development professionals. This whitepaper elucidates the historical context of these pivotal compounds, provides detailed experimental protocols for their synthesis, and explores their significant role in the development of targeted therapeutics.

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, and substituted fluoroanilines represent a critical class of building blocks in this endeavor. Their unique physicochemical properties, arising from the high electronegativity and small size of the fluorine atom, have enabled the development of numerous successful drugs and agrochemicals. This guide provides an in-depth exploration of the discovery and history of substituted fluoroanilines, their synthesis, and their impact on drug design.

A Historical Journey: From Early Discoveries to Modern Synthetic Marvels

The story of substituted fluoroanilines is intrinsically linked to the broader history of organofluorine chemistry. Early attempts at direct fluorination of aromatic compounds were often fraught with challenges due to the extreme reactivity of elemental fluorine.[1] A significant breakthrough came in 1927 with the development of the Balz-Schiemann reaction , a method that provided a safer and more practical pathway for introducing fluorine into aromatic systems.[1][2] This reaction, which proceeds through the thermal decomposition of an aryldiazonium tetrafluoroborate (B81430) salt, remains a valuable tool in organic synthesis.[2][3][4]

Another pivotal moment in the history of fluoroaromatic synthesis was the report of nucleophilic halogen exchange (the "Halex" process) by Gottlieb in 1936, which allowed for the conversion of chloroarenes to fluoroarenes using potassium fluoride.[1] This method, along with advancements in catalytic hydrogenation of fluoronitrobenzenes, has become a workhorse for the industrial production of many fluoroanilines.[2][5]

The latter half of the 20th century and the early 21st century have witnessed a rapid expansion of synthetic methodologies for accessing a diverse range of substituted fluoroanilines. These advancements have been driven by the increasing demand for these compounds in drug discovery, where the introduction of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[6][7]

Key Synthetic Methodologies: A Comparative Overview

The synthesis of substituted fluoroanilines can be broadly categorized into several key approaches, each with its own advantages and limitations.

1. The Balz-Schiemann Reaction: This classical method involves the diazotization of a primary aromatic amine followed by decomposition of the resulting diazonium tetrafluoroborate salt.[2][3][4] While reliable for many substrates, it can be limited by the availability of the corresponding aniline (B41778) precursor and the potential for side reactions.

2. Catalytic Hydrogenation of Fluoronitrobenzenes: This is a widely used industrial method for the synthesis of fluoroanilines.[2][5] The reduction of a fluoronitrobenzene precursor over a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), typically proceeds with high yield and purity.[2][8]

3. Nucleophilic Aromatic Substitution (SNAr): This approach involves the displacement of a leaving group, typically a halogen, from an activated aromatic ring by an amine source. The presence of electron-withdrawing groups on the ring facilitates this reaction.

4. Modern Catalytic Methods: Recent years have seen the emergence of powerful palladium-catalyzed cross-coupling reactions for the synthesis of fluoroanilines. These methods offer greater flexibility in the types of substitution patterns that can be achieved.

Below is a logical diagram illustrating the progression of key synthetic methodologies for producing fluoroaromatic compounds, including fluoroanilines.

Synthesis_Evolution A Early Methods (Pre-1920s) B Direct Fluorination (Moissan, 1886) A->B High reactivity, limited control C Balz-Schiemann Reaction (1927) B->C Safer, more selective D Halex Process (Gottlieb, 1936) C->D Alternative nucleophilic approach E Catalytic Hydrogenation (Mid-20th Century) D->E Industrial scale-up F Modern Catalytic Methods (Late 20th - 21st Century) E->F Greater scope and efficiency

Evolution of Synthetic Methods for Fluoroaromatics.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of representative substituted fluoroanilines.

Table 1: Synthesis of Monofluoroanilines via Catalytic Hydrogenation

Starting MaterialProductCatalystSolventTemperature (°C)Pressure (atm)Yield (%)Reference(s)
2-Fluoronitrobenzene2-FluoroanilinePt/C-120-280->99[1]
3-Fluoronitrobenzene3-FluoroanilinePd/C----[9]
4-Fluoronitrobenzene4-Fluoroaniline10% Pd/CMethanol (B129727)201100[2]
4-Fluoronitrobenzene4-FluoroanilinePtO₂BF₃-HF42-95[2]

Table 2: Synthesis of Dichloro- and Trifluoromethyl- anilines

Starting MaterialProductReagentsConditionsYield (%)Reference(s)
3,4-Dichloronitrobenzene3-Chloro-4-fluoroaniline1. Fluoride Salt, DMSO; 2. H₂, Pd/C or Pt/C->94[8]
3-Trifluoromethylaniline2-Methyl-3-trifluoromethylaniline1. Pivaloyl chloride; 2. n-BuLi, MeI; 3. HCl--[10]
BenzotrichloridesTrifluoromethylanilines1. HNO₃/H₂SO₄; 2. HF; 3. Reduction-Good[11]

Table 3: Spectroscopic Data for Selected Fluoroanilines

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm-1)MS (m/z)Reference(s)
2-Fluoroaniline6.95-6.65 (m, 4H), 3.75 (br s, 2H)--111 (M+)[8]
3-Fluoroaniline7.04 (m, 1H), 6.41-6.31 (m, 3H), 3.72 (s, 2H)--111 (M+)[12]
4-Fluoroaniline6.85 (t, 2H), 6.65 (dd, 2H), 3.55 (br s, 2H)-3480, 3390, 1620, 1510, 1220, 820111 (M+)[13][14][15]
3-Chloro-4-fluoroaniline---145 (M+), 147 ([M+2]+)[16]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of key substituted fluoroanilines.

Protocol 1: Synthesis of 4-Fluoroaniline via Catalytic Hydrogenation of 4-Fluoronitrobenzene [2]

  • Materials: 4-Fluoronitrobenzene, 10% Palladium on carbon (Pd/C), Methanol.

  • Procedure:

    • Dissolve 4-fluoronitrobenzene (2.00 mmol) in methanol (10 mL).

    • Add 10% Pd/C (21 mg, 0.020 mmol) to the solution.

    • Stir the reaction mixture and bubble with hydrogen gas at room temperature for 3 hours.

    • Filter the solids and wash with dichloromethane (B109758) (25 mL).

    • Combine the filtrate and washings and concentrate under reduced pressure to yield 4-fluoroaniline.

  • Expected Yield: 100%

Protocol 2: Synthesis of 2-Fluoroaniline via Catalytic Hydrogenation of o-Fluoronitrobenzene [1]

  • Catalyst Preparation: The catalyst consists of an Al₂O₃ carrier loaded with Pt (0.05-1% by mass), a first metal M1 (Pd, Sn, or Zn; 0.05-3% by mass), and a second metal M2 (K, Co, Ga, In, Mn, Ag, or Ce; 0.01-3% by mass).

  • Procedure:

    • Pack the catalyst in a fixed-bed reactor and purge with nitrogen at room temperature.

    • Introduce a nitrogen-diluted reducing gas and raise the reactor temperature from 120°C to 280°C.

    • Mix o-fluoronitrobenzene vapor with hydrogen preheated to 150°C to 260°C.

    • Introduce the mixture into the fixed-bed reactor at a reaction temperature of 120°C to 280°C.

    • Condense the reaction mixture to obtain liquid 2-fluoroaniline.

  • Expected Molar Conversion: 100%

Protocol 3: The Balz-Schiemann Reaction for the Synthesis of an Aryl Fluoride [2][3]

  • Materials: Aniline (or substituted aniline), Sodium nitrite (B80452) (NaNO₂), Hydrochloric acid (HCl), Fluoroboric acid (HBF₄).

  • Procedure:

    • Diazotization: Dissolve the aniline in aqueous HCl and cool to 0-5°C. Slowly add an aqueous solution of NaNO₂ while maintaining the temperature below 5°C to form the diazonium salt.

    • Formation of Diazonium Tetrafluoroborate: Add cold fluoroboric acid to the diazonium salt solution. The aryl diazonium tetrafluoroborate will precipitate.

    • Thermal Decomposition: Isolate the precipitate by filtration, wash with cold water, and dry carefully. Gently heat the dried salt to induce decomposition, yielding the aryl fluoride, nitrogen gas, and boron trifluoride.

  • Note: This reaction should be performed with appropriate safety precautions due to the potentially explosive nature of diazonium salts.

Below is a diagram illustrating the workflow for the Balz-Schiemann reaction.

Balz_Schiemann_Workflow Start Aromatic Primary Amine Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Diazonium_Salt Aryl Diazonium Salt Diazotization->Diazonium_Salt Fluoroboric_Acid Addition of HBF₄ Diazonium_Salt->Fluoroboric_Acid Diazonium_Fluoroborate Aryl Diazonium Tetrafluoroborate (Precipitate) Fluoroboric_Acid->Diazonium_Fluoroborate Isolation Isolation and Drying Diazonium_Fluoroborate->Isolation Thermal_Decomposition Thermal Decomposition Isolation->Thermal_Decomposition Product Aryl Fluoride Thermal_Decomposition->Product Byproducts N₂ + BF₃ Thermal_Decomposition->Byproducts

Workflow of the Balz-Schiemann Reaction.

Substituted Fluoroanilines in Drug Discovery: Targeting Signaling Pathways

The unique properties imparted by fluorine make substituted fluoroanilines highly valuable scaffolds in the design of targeted therapies, particularly protein kinase inhibitors.[17][18] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[17][18] The introduction of a fluoroaniline (B8554772) moiety can enhance the binding affinity and selectivity of an inhibitor for its target kinase, leading to improved therapeutic efficacy.[7][19]

A prominent example is the role of fluoroaniline derivatives in the development of inhibitors targeting the PI3K/Akt/mTOR signaling pathway , which is frequently hyperactivated in cancer.[20] Small molecule inhibitors that bind to the ATP-binding pocket of these kinases can block downstream signaling, leading to decreased cell proliferation and survival.[20]

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and the intervention point for a hypothetical fluoroaniline-based kinase inhibitor.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation Inhibitor Fluoroaniline-based Kinase Inhibitor Inhibitor->PI3K Inhibition

Inhibition of the PI3K/Akt/mTOR Pathway.

Conclusion

The journey of substituted fluoroanilines from their initial discovery to their current status as indispensable tools in drug discovery is a testament to the power of synthetic chemistry. The continuous development of novel and efficient synthetic methods has provided researchers with unprecedented access to a vast chemical space of fluorinated compounds. As our understanding of the intricate roles of fluorine in modulating biological activity deepens, the importance of substituted fluoroanilines in the design of next-generation therapeutics is set to grow even further. This guide serves as a foundational resource for scientists and researchers, providing the historical context, practical synthetic knowledge, and an appreciation for the profound impact of these remarkable molecules.

References

Methodological & Application

The Suzuki Coupling of 2-Bromo-3-fluoroaniline: A Versatile Tool for the Synthesis of Fluorinated Biaryl Amines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A key application of this powerful reaction lies in the synthesis of biaryl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for the use of 2-Bromo-3-fluoroaniline in Suzuki coupling reactions. The presence of the fluorine atom and the amino group on the aromatic ring makes this compound a valuable building block for the creation of novel fluorinated biaryl amines, which are of significant interest in medicinal chemistry due to the often-favorable pharmacological properties imparted by fluorine.

The protocols and data presented herein are based on optimized conditions for structurally similar unprotected ortho-bromoanilines, providing a strong predictive framework for the successful coupling of this compound with a diverse range of boronic acids and their derivatives.

Key Applications

  • Medicinal Chemistry: Synthesis of novel scaffolds for drug discovery. The 2-amino-3-fluorobiphenyl core is a key component in various biologically active molecules.

  • Materials Science: Development of new organic electronic materials, where the electronic properties can be tuned by the introduction of the fluorinated biaryl amine moiety.

  • Agrochemicals: Creation of new pesticides and herbicides with potentially enhanced efficacy and metabolic stability.

Data Presentation: Suzuki Coupling of an Ortho-Bromoaniline with Various Boronic Esters

The following table summarizes the results of Suzuki-Miyaura cross-coupling reactions of an unprotected ortho-bromoaniline with a variety of boronic esters. These results provide a strong indication of the expected yields for the coupling of this compound under optimized conditions. The reactions were performed using a palladium catalyst, a suitable base, and a solvent at elevated temperatures. Both electron-rich and electron-poor aryl boronates, as well as alkyl and heteroaryl boronates, have been shown to be effective coupling partners, demonstrating the broad scope of this transformation.[1][2]

EntryBoronic Ester PartnerProduct Structure (Illustrative)Yield (%)[1][2]
1Phenylboronic acid pinacol (B44631) ester2-Amino-3-fluorobiphenyl97
24-Methoxyphenylboronic acid pinacol ester2-Amino-3-fluoro-4'-methoxybiphenyl95
34-(Trifluoromethyl)phenylboronic acid pinacol ester2-Amino-3-fluoro-4'-(trifluoromethyl)biphenyl92
44-Acetylphenylboronic acid pinacol ester1-(4'-(2-Amino-3-fluorophenyl)phenyl)ethan-1-one80
5Thiophene-2-boronic acid pinacol ester2-(Thiophen-2-yl)-3-fluoroaniline85
6Pyridine-3-boronic acid pinacol ester3-(2-Amino-3-fluorophenyl)pyridine78
7Methylboronic acid pinacol ester2-Methyl-3-fluoroaniline65
8(E)-Hex-1-en-1-ylboronic acid pinacol ester(E)-2-(Hex-1-en-1-yl)-3-fluoroaniline75

Experimental Protocols

General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound

This protocol is based on optimized conditions for the coupling of unprotected ortho-bromoanilines and is expected to be highly effective for this compound.[1][2]

Materials:

  • This compound

  • Aryl-, heteroaryl-, or alkylboronic acid or boronic acid pinacol ester (1.5 equivalents)

  • CataCXium® A Pd G3 (Palladium(II) acetate (B1210297) (1-cinnamyl)(di(1-adamantyl)-n-butylphosphine) - 5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents), finely powdered

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried round-bottom flask with septum)

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the boronic acid or ester (1.5 mmol), and cesium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the CataCXium® A Pd G3 catalyst (0.05 mmol).

  • Solvent Addition: Add anhydrous 2-Methyltetrahydrofuran (3-5 mL) via syringe.

  • Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl amine.

Visualizations

General Suzuki-Miyaura Coupling Reaction Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction of this compound.

Suzuki_Workflow General Workflow for Suzuki Coupling reagents 1. Reagent Preparation - this compound - Boronic Acid/Ester - Base (e.g., Cs2CO3) - Catalyst (e.g., CataCXium A Pd G3) setup 2. Reaction Setup - Add solids to a dry flask - Establish inert atmosphere (N2 or Ar) reagents->setup reaction 3. Reaction - Add anhydrous solvent (e.g., 2-MeTHF) - Heat to 80 °C with stirring setup->reaction monitoring 4. Monitoring - Track progress via TLC or LC-MS reaction->monitoring workup 5. Work-up - Cool reaction - Aqueous extraction monitoring->workup Reaction Complete purification 6. Purification - Column chromatography workup->purification product 7. Final Product - 2-Amino-3-fluorobiphenyl Derivative purification->product

Caption: Workflow for the Suzuki coupling of this compound.

Catalytic Cycle of the Suzuki-Miyaura Coupling

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII Ar-Pd(II)Ln-Br Pd0->PdII Ar-Br Transmetal Transmetalation DiarylPd Ar-Pd(II)Ln-R PdII->DiarylPd [R-B(OR)3]- Boronate R-B(OR)2 Boronate->Transmetal Base Base Base->Transmetal DiarylPd->Pd0 RedElim Reductive Elimination Product Ar-R DiarylPd->Product Product Formation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for 2-Bromo-3-fluoroaniline as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the use of 2-bromo-3-fluoroaniline as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). This document is intended to guide laboratory chemists in the effective utilization of this building block for the development of novel therapeutics, with a focus on kinase inhibitors.

Introduction to this compound in Pharmaceutical Synthesis

This compound is a key starting material and intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an amino group on the benzene (B151609) ring, offers multiple reactive sites for the construction of complex molecular architectures. The strategic placement of these functional groups allows for selective transformations, making it a valuable component in the synthesis of targeted therapies, including anti-tumor and anti-inflammatory drugs.[2]

The amino group can undergo a range of reactions, including diazotization, acylation, and alkylation. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1]

Synthesis of this compound

For research and development purposes, this compound is commercially available from various suppliers. However, for a comprehensive understanding of its chemistry, two common laboratory-scale synthesis methods are presented below.

Method 1: Reduction of 2-bromo-1-fluoro-3-nitrobenzene with Iron

A mixture of iron powder and 2-bromo-1-fluoro-3-nitrobenzene in a solution of hydrochloric acid and ethanol (B145695) is refluxed. The reaction progress is monitored by GC-MS. Following the reaction, the ethanol is removed, and the residue is worked up with ethyl acetate (B1210297) and neutralized with sodium hydroxide. The product is then purified by silica (B1680970) gel column chromatography.[1]

Method 2: Reduction of 2-bromo-1-fluoro-3-nitrobenzene with Sodium Borohydride (B1222165) and Nickel(II) Chloride

At 0 °C, nickel(II) chloride and sodium borohydride are added to a solution of 2-bromo-1-fluoro-3-nitrobenzene in methanol. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the product.[3]

Table 1: Comparison of Synthesis Methods for this compound

ParameterMethod 1 (Fe/HCl)Method 2 (NaBH₄/NiCl₂)
Starting Material 2-bromo-1-fluoro-3-nitrobenzene2-bromo-1-fluoro-3-nitrobenzene
Reducing Agent Iron powderSodium borohydride
Catalyst Hydrochloric acidNickel(II) chloride
Solvent EthanolMethanol
Temperature Reflux0 °C
Reaction Time 2 hours[1]5 minutes[3]
Work-up Extraction and column chromatography[1]Extraction[3]
Reported Yield Not specified in the provided text70%[3]

Application in the Synthesis of Kinase Inhibitors

This compound and its isomers are crucial building blocks in the synthesis of numerous kinase inhibitors, a class of targeted cancer therapies. The aniline (B41778) moiety can act as a key pharmacophore, participating in hydrogen bonding interactions within the ATP-binding site of kinases.

Synthesis of a Key Intermediate for Vandetanib

Vandetanib is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and RET-tyrosine kinases. A key step in its synthesis involves the coupling of a substituted quinazoline (B50416) with a bromo-fluoroaniline derivative. The following protocol details the synthesis of a key intermediate for Vandetanib.

Protocol 1: Synthesis of 7-(benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine [1]

  • Reaction Scheme:

    G A 4-bromo-2-fluoroaniline (B1266173) C 7-(benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine A->C HCl, 2-propanol, reflux B 7-benzyloxy-4-chloro-6-methoxyquinazoline B->C

    Caption: Synthesis of a Vandetanib intermediate.

  • Reagents and Materials:

    • 4-bromo-2-fluoroaniline

    • 7-benzyloxy-4-chloro-6-methoxyquinazoline

    • 6.5 M Hydrogen chloride in 2-propanol

    • 2-Propanol

    • Ether

  • Procedure:

    • To a solution of 4-bromo-2-fluoroaniline (4.51 g, 15.0 mmol) and 7-benzyloxy-4-chloro-6-methoxyquinazoline (2.40 g, 16.5 mmol) in 2-propanol (160 mL), add 6.5 M hydrogen chloride (2.54 mL).

    • Heat the reaction mixture to reflux and maintain for 2 hours.

    • Cool the mixture to room temperature.

    • Collect the precipitated solid product by filtration.

    • Wash the solid sequentially with 2-propanol and ether.

    • Dry the product under vacuum overnight to afford the title compound as a white solid.

  • Quantitative Data:

    Table 2: Reagent and Product Data for Protocol 1

CompoundMolecular FormulaMolecular Weight ( g/mol )Amount (g)Moles (mmol)Yield (%)
4-bromo-2-fluoroanilineC₆H₅BrFN190.014.5115.0-
7-benzyloxy-4-chloro-6-methoxyquinazolineC₁₆H₁₃ClN₂O₂316.742.4016.5-
7-(benzyloxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amineC₂₂H₁₇BrFN₃O₂454.297.914.194
General Protocol for the Synthesis of 4-(Anilino)quinazolines

The following is a general and adaptable protocol for the synthesis of 4-(halogenoanilino)-6-bromoquinazolines, which are common scaffolds in kinase inhibitors.

Protocol 2: Typical Procedure for the Amination of 4-Chloroquinazolines [4]

  • Reaction Workflow:

    G start Start reactants Mix 4-chloroquinazoline, fluoroaniline (B8554772), and HCl in THF-isopropanol start->reactants reflux Reflux for 5 hours reactants->reflux cool Cool to room temperature reflux->cool quench Quench with ice-cold water cool->quench precipitate Collect precipitate by filtration quench->precipitate wash Wash with water precipitate->wash dry Dry the product wash->dry end End dry->end

    Caption: Experimental workflow for quinazoline amination.

  • Reagents and Materials:

  • Procedure:

    • Prepare a mixture of 6-bromo-4-chloroquinazoline (0.50 g, 2.05 mmol), the desired fluoroaniline (2.25 mmol), and concentrated HCl (0.01 g, 0.27 mmol) in a 3:1 THF-isopropanol (v/v, 10 mL) solvent system in a round-bottomed flask.

    • Stir the reaction mixture under reflux for 5 hours.

    • Allow the reaction mixture to cool to room temperature.

    • Quench the reaction by adding ice-cold water.

    • Collect the resulting precipitate by filtration.

    • Wash the precipitate with water and dry to obtain the final product.

  • Quantitative Data:

    Table 3: Reagent and Product Data for Protocol 2 (Example with 2-fluoroaniline)

CompoundMolecular FormulaMolecular Weight ( g/mol )Amount (g)Moles (mmol)Yield (%)
6-Bromo-4-chloroquinazolineC₈H₄BrClN₂243.490.502.05-
2-FluoroanilineC₆H₆FN111.120.252.25-
6-Bromo-N-(2-fluorophenyl)quinazolin-4-amineC₁₄H₉BrFN₃318.15--Not specified in the provided text

Application in Cross-Coupling Reactions

The bromine atom of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern pharmaceutical synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl structures present in many drugs.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of an ortho-Bromoaniline [5]

  • Catalytic Cycle:

    Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

    Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

  • Reagents and Materials:

    • ortho-Bromoaniline (e.g., this compound)

    • Arylboronic acid or ester

    • Palladium catalyst (e.g., CataXCium A Pd G3)

    • Base (e.g., K₂CO₃)

    • Solvent (e.g., 10:1 dioxane/H₂O)

    • Nitrogen or Argon gas

  • Procedure:

    • To a reaction vessel, add the ortho-bromoaniline (1.0 equiv), arylboronic ester (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Add the palladium catalyst (e.g., 2 mol% CataXCium A Pd G3).

    • Seal the vessel and purge with an inert gas (Nitrogen or Argon).

    • Add the degassed solvent system (10:1 dioxane/H₂O).

    • Heat the reaction mixture to 90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

  • Quantitative Data:

    Table 4: Representative Data for Suzuki-Miyaura Coupling of a Substituted o-Bromoaniline [5]

SubstrateBoronic EsterCatalystBaseSolventTemp (°C)TimeYield (%)
Substituted o-bromoanilinePhenylboronic acid pinacol (B44631) esterCataXCium A Pd G3 (2 mol%)K₂CO₃10:1 Dioxane/H₂O9016 h97
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction is instrumental in synthesizing diarylamines, which are present in many biologically active molecules.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

  • Logical Relationship of Reaction Components:

    Buchwald_Hartwig cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_conditions Reaction Conditions Aryl Halide Aryl Halide Product Product Aryl Halide->Product Amine Amine Amine->Product Palladium Precatalyst Palladium Precatalyst Palladium Precatalyst->Product Ligand Ligand Ligand->Product Base Base Base->Product Solvent Solvent Temperature Temperature Inert Atmosphere Inert Atmosphere

    Caption: Components of the Buchwald-Hartwig amination.

  • Reagents and Materials:

    • Aryl halide (e.g., this compound, where the amino group is protected or the reaction is performed on the bromine)

    • Amine

    • Palladium precatalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., XPhos)

    • Base (e.g., NaOtBu)

    • Anhydrous, degassed solvent (e.g., toluene)

    • Nitrogen or Argon gas

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.

    • Add the aryl halide and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat the reaction mixture with stirring for the required time (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

  • Quantitative Data:

    Table 5: Representative Data for Buchwald-Hartwig Amination of an Aryl Chloride [6]

Aryl HalideAmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotolueneMorpholinePd(dba)₂ (1.5 mol%)XPhos (3.0 mol%)NaOtBu (2.0 equiv)TolueneReflux694

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules, particularly kinase inhibitors. Its distinct functional groups allow for a range of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The detailed protocols provided in these application notes serve as a practical guide for researchers in the synthesis of advanced pharmaceutical intermediates and APIs. Careful optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References

Synthesis of Heterocyclic Compounds from 2-Bromo-3-fluoroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-bromo-3-fluoroaniline as a key starting material. The unique substitution pattern of this aniline (B41778) derivative, featuring both a bromine and a fluorine atom, offers versatile reactivity for the construction of diverse and medicinally relevant heterocyclic scaffolds, including indoles, quinolines, benzothiazoles, and benzoxazoles.

Introduction

This compound is a valuable building block in organic and medicinal chemistry. The presence of the bromine atom allows for palladium-catalyzed cross-coupling reactions, while the fluorine atom can enhance the biological activity and metabolic stability of the resulting molecules. The amino group serves as a handle for cyclization reactions to form fused heterocyclic systems. These structural features make this compound an attractive starting point for the synthesis of novel compounds with potential applications in drug discovery, particularly in the development of anticancer and anti-inflammatory agents.

Synthesis of this compound

The starting material, this compound, can be synthesized from 2-bromo-1-fluoro-3-nitrobenzene via reduction of the nitro group. Two common methods are presented below.

Method 1: Reduction with Nickel Chloride and Sodium Borohydride (B1222165)

A solution of 2-bromo-1-fluoro-3-nitrobenzene in methanol (B129727) is treated with nickel chloride and sodium borohydride at 0 °C to yield this compound.[1]

Method 2: Catalytic Hydrogenation

Hydrogenation of 2-bromo-1-fluoro-3-nitrobenzene using a Raney nickel catalyst under hydrogen pressure provides this compound in high yield.[1]

Synthesis of Heterocyclic Compounds

Synthesis of 7-Fluoro-8-bromoindoles via Larock Indole (B1671886) Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed reaction for the preparation of indoles from o-haloanilines and alkynes.[2][3][4][5] this compound is a suitable substrate for this reaction, leading to the formation of 7-fluoro-8-bromoindoles.

Experimental Protocol:

A mixture of this compound (1.0 mmol), the desired alkyne (1.2 mmol), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 mmol), and a suitable phosphine (B1218219) ligand (e.g., P(t-Bu)₃, 0.1 mmol) is dissolved in a solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). A base, typically potassium carbonate (K₂CO₃, 2.0 mmol), is added, and the reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C for 12 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 7-fluoro-8-bromoindole.

Quantitative Data:

EntryAlkyne (R-C≡C-R')ProductYield (%)
1Diphenylacetylene7-Fluoro-8-bromo-2,3-diphenyl-1H-indoleData not available in search results
21-Phenyl-1-propyne7-Fluoro-8-bromo-3-methyl-2-phenyl-1H-indoleData not available in search results
34-Octyne7-Fluoro-8-bromo-2,3-dipropyl-1H-indoleData not available in search results

(Note: While the Larock indole synthesis is a well-established method for o-bromoanilines, specific yield data for reactions starting with this compound were not found in the provided search results. The yields are expected to be moderate to good based on analogous reactions.)

Logical Relationship Diagram:

Larock_Indole_Synthesis This compound This compound Reaction Reaction This compound->Reaction Alkyne Alkyne Alkyne->Reaction Pd(OAc)2 / Ligand Pd(OAc)2 / Ligand Pd(OAc)2 / Ligand->Reaction Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction 7-Fluoro-8-bromoindole 7-Fluoro-8-bromoindole Reaction->7-Fluoro-8-bromoindole

Caption: Larock Indole Synthesis Workflow.

Potential Synthesis of 8-Bromo-7-fluoroquinolines via Combes Quinoline (B57606) Synthesis

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[6][7][8] While a specific protocol for this compound was not found, this method is a plausible route to 8-bromo-7-fluoroquinolines.

Proposed Experimental Protocol:

This compound (1.0 mmol) and a β-diketone (e.g., acetylacetone, 1.1 mmol) are mixed in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄). The reaction mixture is heated, typically between 100 and 150 °C, for several hours. The reaction is monitored by TLC. After cooling, the mixture is carefully poured into ice-water and neutralized with a base (e.g., sodium hydroxide (B78521) solution). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography to yield the 8-bromo-7-fluoroquinoline (B2668365) derivative.

Quantitative Data:

Entryβ-Diketone (R-CO-CH₂-CO-R')ProductYield (%)
1Acetylacetone8-Bromo-7-fluoro-2,4-dimethylquinolineData not available in search results
2Benzoylacetone8-Bromo-7-fluoro-2-methyl-4-phenylquinolineData not available in search results
3Dibenzoylmethane8-Bromo-7-fluoro-2,4-diphenylquinolineData not available in search results

(Note: Specific examples and yields for the Combes synthesis with this compound are not available in the search results. The reaction may be subject to steric hindrance from the ortho-bromo substituent.)

Logical Relationship Diagram:

Combes_Quinoline_Synthesis This compound This compound Reaction Reaction This compound->Reaction β-Diketone β-Diketone β-Diketone->Reaction Acid Catalyst Acid Catalyst Acid Catalyst->Reaction 8-Bromo-7-fluoroquinoline 8-Bromo-7-fluoroquinoline Reaction->8-Bromo-7-fluoroquinoline

Caption: Combes Quinoline Synthesis Workflow.

Potential Synthesis of 7-Fluoro-8-bromobenzothiazoles

The synthesis of benzothiazoles often involves the reaction of an aminothiophenol with a variety of reagents. A common route to 2-aminobenzothiazoles is the reaction of an aniline with potassium thiocyanate (B1210189) in the presence of bromine.

Proposed Experimental Protocol:

To a solution of this compound (1.0 mmol) in a suitable solvent like acetic acid, potassium thiocyanate (KSCN, 1.2 mmol) is added. The mixture is cooled, and a solution of bromine (Br₂, 1.1 mmol) in acetic acid is added dropwise. The reaction is then stirred at room temperature or gently heated for several hours. Upon completion, the reaction mixture is poured into water, and the resulting precipitate is collected, washed, and dried. Purification by recrystallization or column chromatography would yield the desired 2-amino-7-fluoro-8-bromobenzothiazole.

Quantitative Data:

EntryReagentsProductYield (%)
1KSCN, Br₂2-Amino-7-fluoro-8-bromobenzothiazoleData not available in search results

(Note: This is a generalized procedure, and specific conditions for this compound may need to be optimized.)

Logical Relationship Diagram:

Benzothiazole_Synthesis This compound This compound Reaction Reaction This compound->Reaction KSCN KSCN KSCN->Reaction Br2 Br2 Br2->Reaction 7-Fluoro-8-bromobenzothiazole 7-Fluoro-8-bromobenzothiazole Reaction->7-Fluoro-8-bromobenzothiazole

Caption: Benzothiazole Synthesis Workflow.

Potential Synthesis of 7-Fluoro-8-bromobenzoxazoles

The synthesis of benzoxazoles can be achieved through the condensation of an o-aminophenol with various functional groups. A plausible, though indirect, route from this compound would involve its conversion to the corresponding o-aminophenol, followed by cyclization. A more direct approach, if applicable, would be an intramolecular cyclization of a suitable derivative.

Proposed Experimental Protocol (Two-Step):

Step 1: Synthesis of 2-Amino-6-bromo-5-fluorophenol. This intermediate is not commercially readily available and would need to be synthesized from this compound, for example, through a diazotization-hydroxylation sequence, which can be complex.

Step 2: Cyclization to form the Benzoxazole (B165842) Ring. The resulting 2-amino-6-bromo-5-fluorophenol (1.0 mmol) would then be reacted with a suitable one-carbon synthon, such as an aldehyde (1.1 mmol) in the presence of an oxidizing agent, or a carboxylic acid derivative under dehydrating conditions, to form the benzoxazole ring.

Quantitative Data:

EntryReagent for CyclizationProductYield (%)
1Benzaldehyde2-Phenyl-7-fluoro-8-bromobenzoxazoleData not available in search results
2Formic Acid7-Fluoro-8-bromobenzoxazoleData not available in search results

(Note: This is a hypothetical route, and the feasibility and yields are unknown without experimental validation.)

Logical Relationship Diagram:

Benzoxazole_Synthesis This compound This compound Intermediate 2-Amino-6-bromo- 5-fluorophenol This compound->Intermediate Multi-step conversion Reaction Reaction Intermediate->Reaction Cyclizing Agent Cyclizing Agent Cyclizing Agent->Reaction 7-Fluoro-8-bromobenzoxazole 7-Fluoro-8-bromobenzoxazole Reaction->7-Fluoro-8-bromobenzoxazole

Caption: Benzoxazole Synthesis Workflow.

Potential Biological Activity and Signaling Pathways

While specific biological data for compounds synthesized directly from this compound is limited in the provided search results, the resulting heterocyclic cores are known to be present in many biologically active molecules.

  • Indole Derivatives: Fluorinated indoles are known to possess a wide range of pharmacological activities, including anticancer properties. Some indole compounds have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.[3][9][10] They can also inhibit other signaling pathways involved in tumor progression.[11][12]

  • Benzothiazole Derivatives: Fluorinated 2-arylbenzothiazoles have shown potent and selective anticancer activity. Their mechanism of action can involve the induction of cytochrome P450 enzymes, particularly CYP1A1, leading to the formation of reactive metabolites that can form DNA adducts and induce apoptosis in sensitive cancer cells.[2][13][14][15]

Signaling Pathway Diagram: Potential Mechanism of Action for Anticancer Fluorinated Benzothiazoles

Signaling_Pathway Fluorinated_Benzothiazole Fluorinated Benzothiazole CYP1A1 CYP1A1 Induction Fluorinated_Benzothiazole->CYP1A1 Metabolism Metabolism Fluorinated_Benzothiazole->Metabolism CYP1A1->Metabolism Reactive_Metabolites Reactive Metabolites Metabolism->Reactive_Metabolites DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Apoptosis Apoptosis DNA_Adducts->Apoptosis

Caption: CYP1A1-Mediated Apoptosis Pathway.

Conclusion

This compound serves as a versatile precursor for the synthesis of a variety of fluorinated heterocyclic compounds. While established methods like the Larock indole synthesis provide a direct route to indole derivatives, further research is needed to establish optimized protocols for the synthesis of quinolines, benzothiazoles, and benzoxazoles from this specific starting material. The potential for these resulting compounds to exhibit significant biological activity, particularly as anticancer agents, warrants their further investigation in drug discovery and development programs. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound.

References

Application Notes and Protocols for the Diazotization of 2-Bromo-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a laboratory protocol for the diazotization of 2-bromo-3-fluoroaniline. This procedure is a critical first step for a variety of subsequent synthetic transformations, including Sandmeyer, Schiemann, and azo coupling reactions, which are instrumental in the synthesis of diverse pharmacologically active molecules and functional materials. The resulting diazonium salt is a versatile intermediate in drug development and organic synthesis.[1][2][3]

Introduction

Diazotization is the process of converting a primary aromatic amine to a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid or sulfuric acid.[1] The reaction is performed at low temperatures, generally between 0 and 5 °C, to ensure the stability of the resulting diazonium salt, which can be prone to decomposition at higher temperatures.[1]

The 2-bromo-3-fluorobenzenediazonium salt formed from this compound is a highly reactive intermediate. The diazonium group (-N₂⁺) is an excellent leaving group, readily displaced by a wide range of nucleophiles.[1] This reactivity allows for the introduction of various substituents onto the aromatic ring, a strategy frequently employed in the synthesis of complex organic molecules.[4][5]

Experimental Protocol: Diazotization of this compound

This protocol details the in situ generation of 2-bromo-3-fluorobenzenediazonium chloride.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Starch-iodide paper

  • Sodium bicarbonate (NaHCO₃) solution (for neutralization, if required for subsequent steps)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • Preparation of the Aniline (B41778) Salt Solution:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and deionized water.

    • Stir the mixture vigorously to ensure the formation of the hydrochloride salt of the aniline.

    • Cool the suspension to 0-5 °C using an ice bath. Maintain this temperature throughout the diazotization process.

  • Diazotization:

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

    • Slowly add the sodium nitrite solution dropwise to the cold, stirred aniline hydrochloride suspension via the dropping funnel. The rate of addition should be controlled to maintain the temperature of the reaction mixture between 0 and 5 °C.[6]

    • Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates an excess of nitrous acid and the completion of the diazotization. Maintain a slight excess of nitrous acid for approximately 10-15 minutes to ensure the reaction goes to completion.

  • Use of the Diazonium Salt Solution:

    • The resulting solution of 2-bromo-3-fluorobenzenediazonium chloride should be used immediately in the subsequent synthetic step (e.g., Sandmeyer reaction) without isolation.

    • Caution: Do not attempt to isolate the diazonium salt in its solid form, as it can be explosive.[1]

Data Presentation

The following table summarizes the quantitative parameters for the diazotization of this compound.

ParameterValueNotes
Reagents
This compound1.0 eqStarting material.
Concentrated Hydrochloric Acid3.0 eqTo form the aniline salt and provide the acidic medium for the in situ generation of nitrous acid. An excess is used to maintain a strongly acidic environment.[7]
Sodium Nitrite1.1 eqThe diazotizing agent. A slight excess is used to ensure complete conversion of the aniline.
Reaction Conditions
Temperature0-5 °CCrucial for the stability of the diazonium salt.[1][6]
Reaction Time15-30 minutes after NaNO₂ additionThe reaction is typically rapid at low temperatures.
SolventWaterThe reaction is carried out in an aqueous acidic medium.
Expected Product 2-bromo-3-fluorobenzenediazonium chlorideThis diazonium salt is generated in situ and used directly for the next reaction step.

Visualizations

Experimental Workflow for Diazotization and Subsequent Sandmeyer Reaction

experimental_workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction (Example Application) start This compound in HCl(aq) na_no2 Add NaNO₂ solution (0-5 °C) start->na_no2 Vigorous stirring diazonium_salt 2-Bromo-3-fluorobenzenediazonium chloride solution na_no2->diazonium_salt Formation of diazonium salt cu_x Add CuX (e.g., CuBr) solution diazonium_salt->cu_x Immediate use product Substituted Product (e.g., 1,2-Dibromo-3-fluorobenzene) cu_x->product Nucleophilic substitution with loss of N₂

Caption: Workflow for the diazotization of this compound and its subsequent use in a Sandmeyer reaction.

Signaling Pathway: General Mechanism of Diazotization

diazotization_mechanism cluster_hno2_formation In Situ Generation of Nitrous Acid cluster_diazotization_steps Diazotization Mechanism na_no2 NaNO₂ hno2 HNO₂ na_no2->hno2 hcl HCl hcl->hno2 aniline Ar-NH₂ (this compound) hno2->aniline Nitrosation nitrosamine N-Nitrosamine (Ar-NH-N=O) aniline->nitrosamine diazo_hydroxide Diazo Hydroxide (Ar-N=N-OH) nitrosamine->diazo_hydroxide Tautomerization diazonium_ion Diazonium Ion (Ar-N₂⁺) diazo_hydroxide->diazonium_ion Protonation & Dehydration

Caption: Generalized mechanism for the diazotization of a primary aromatic amine.

References

Application of 2-Bromo-3-fluoroaniline in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-fluoroaniline is a key building block in medicinal chemistry, valued for its unique substitution pattern that provides a versatile scaffold for the synthesis of complex bioactive molecules.[1] The strategic placement of the bromine and fluorine atoms on the aniline (B41778) ring allows for regioselective functionalization, making it an important intermediate in the development of therapeutic agents, particularly in oncology and inflammatory diseases.[1] This document provides detailed application notes, experimental protocols, and relevant data concerning the use of this compound in the synthesis of kinase inhibitors, a prominent class of targeted therapeutics.

Application Notes: Synthesis of Imidazo[1,2-a]pyridine-based Kinase Inhibitors

Substituted anilines are fundamental components in the design of numerous kinase inhibitors by forming critical interactions within the ATP-binding pocket of these enzymes.[2][3] The imidazo[1,2-a]pyridine (B132010) scaffold, in particular, is a privileged structure in the development of inhibitors for various kinases, including Phosphoinositide 3-kinase (PI3K). Aberrant activation of the PI3K/Akt signaling pathway is a hallmark of many cancers, making it a prime target for drug discovery.

This compound serves as a crucial starting material for the synthesis of highly substituted imidazo[1,2-a]pyridine derivatives. A key synthetic strategy involves an initial palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce a pyridine (B92270) moiety, followed by cyclization to form the bicyclic imidazo[1,2-a]pyridine core. The bromine atom on the aniline ring provides a handle for this coupling, while the fluorine atom can modulate the physicochemical properties of the final compound, such as metabolic stability and binding affinity.

One such derivative, a 2,3-disubstituted imidazo[1,2-a]pyridine, has demonstrated significant cytotoxic activity against various cancer cell lines. The general structure and synthetic approach are outlined below.

Experimental Protocols

Protocol 1: Synthesis of this compound

Two common methods for the synthesis of this compound are the reduction of 2-bromo-1-fluoro-3-nitrobenzene.

Method A: Reduction with Iron Powder This protocol involves the reduction of the nitro group using iron powder in the presence of an acid.

  • Materials: 2-bromo-1-fluoro-3-nitrobenzene, iron powder, hydrochloric acid, ethanol (B145695), ethyl acetate (B1210297), 1M sodium hydroxide (B78521) solution, anhydrous sodium sulfate.

  • Procedure:

    • A mixture of iron powder (3 equivalents) and 2-bromo-1-fluoro-3-nitrobenzene (1 equivalent) in a 1:7 mixture of hydrochloric acid and ethanol is stirred and refluxed for 2 hours.

    • The reaction progress is monitored by GC-MS.

    • Upon completion, the mixture is cooled to room temperature, and most of the ethanol is removed under reduced pressure.

    • The residue is diluted with ethyl acetate and water.

    • The aqueous solution is neutralized with 1M sodium hydroxide solution.

    • The aqueous layer is extracted three times with ethyl acetate.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by silica (B1680970) gel column chromatography to yield this compound.[4]

Method B: Reduction with Sodium Borohydride (B1222165) and Nickel Chloride This method offers a rapid reduction at a lower temperature.

  • Materials: 2-bromo-1-fluoro-3-nitrobenzene, methanol (B129727), nickel chloride (NiCl₂), sodium borohydride (NaBH₄), water, ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 2-bromo-1-fluoro-3-nitrobenzene (1.0 g, 5.0 mmol) in methanol (50 mL) at 0 °C.

    • Sequentially add nickel chloride (2.2 g, 10 mmol) and sodium borohydride (0.50 g, 14 mmol).

    • Stir the reaction mixture at 0 °C for 5 minutes.

    • Quench the reaction by adding water (20 mL).

    • Extract the mixture three times with ethyl acetate (20 mL each).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.[5] A typical yield is around 70-98%.[5]

Protocol 2: Synthesis of a Representative Imidazo[1,2-a]pyridine Kinase Inhibitor

This protocol outlines a representative synthesis of a bioactive imidazo[1,2-a]pyridine derivative starting from this compound. The synthesis involves a Suzuki coupling to form a substituted 2-aminopyridine (B139424) intermediate, followed by a cyclization reaction.

Step 1: Suzuki-Miyaura Coupling

  • Materials: this compound, 2-pyridylboronic acid, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), potassium carbonate, toluene (B28343), water.

  • Procedure:

    • In a round-bottom flask, combine this compound (1 equivalent), 2-pyridylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

    • Add Pd(PPh₃)₄ (0.05 equivalents).

    • Add a degassed 4:1 mixture of toluene and water.

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours under an inert atmosphere.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the 2-amino-3-fluorophenyl-substituted pyridine intermediate.

Step 2: Cyclization to form the Imidazo[1,2-a]pyridine Core

  • Materials: Substituted 2-aminopyridine intermediate from Step 1, a suitable α-haloketone (e.g., 2-bromo-1-(2,4-difluorophenyl)ethan-1-one), sodium bicarbonate, ethanol.

  • Procedure:

    • Dissolve the 2-aminopyridine intermediate (1 equivalent) in ethanol.

    • Add sodium bicarbonate (2 equivalents) and the α-haloketone (1.1 equivalents).

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain the final imidazo[1,2-a]pyridine derivative.

Quantitative Data

The following table summarizes the in vitro cytotoxic activity of a representative imidazo[1,2-a]pyridine derivative synthesized from a 2-aminopyridine precursor, demonstrating the potential of this class of compounds.

Compound IDCancer Cell LineIC₅₀ (µM)
18 B16F10 (Melanoma)14.39 ± 0.04
MCF-7 (Breast Cancer)14.81 ± 0.20
HT-29 (Colon Cancer)10.11 ± 0.70

Data is representative for a highly substituted imidazo[1,2-a]pyridine derivative (compound 18 from a cited study).[6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and the general experimental workflows.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibition

PI3K/Akt Signaling Pathway Inhibition

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Suzuki Suzuki Coupling Start->Suzuki Intermediate 2-Aminopyridine Intermediate Suzuki->Intermediate Cyclization Cyclization Intermediate->Cyclization Product Imidazo[1,2-a]pyridine Derivative Cyclization->Product KinaseAssay In vitro Kinase Assay (e.g., PI3Kα) Product->KinaseAssay CellAssay Cell-based Assays (e.g., Cytotoxicity) Product->CellAssay Data IC50 Determination KinaseAssay->Data CellAssay->Data

General Experimental Workflow

Conclusion

This compound is a valuable and versatile building block for the synthesis of medicinally relevant compounds, particularly kinase inhibitors. The protocols and data presented here provide a framework for the design and synthesis of novel imidazo[1,2-a]pyridine derivatives with potential applications in cancer therapy. The ability to functionalize the aniline core through modern cross-coupling reactions allows for the systematic exploration of chemical space to optimize potency and selectivity against various kinase targets.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the palladium-catalyzed cross-coupling of 2-Bromo-3-fluoroaniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its fluorine and amino functionalities. The following sections detail common cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, offering researchers a guide to employing this substrate in the synthesis of novel compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For substrates like this compound, which possess a free amino group, the choice of catalyst, ligand, and base is crucial to achieve high yields and prevent side reactions. A recent study on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines provides an excellent starting point for this transformation[1].

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(dppf)Cl₂ (10)-K₂CO₃ (2)10:1 Dioxane/H₂O901811
2CataCXium A palladacycle (10)-Cs₂CO₃ (2)Dioxane/H₂O801851 (NMR)
3CataCXium A palladacycle (10)-Cs₂CO₃ (2)2-MeTHF801895
4CataCXium A palladacycle (5)-Cs₂CO₃ (2)2-MeTHF701891

Data adapted from studies on unprotected ortho-bromoanilines, demonstrating the effectiveness of CataCXium A palladacycle for this substrate class[1].

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure developed for unprotected ortho-bromoanilines[1].

Materials:

  • This compound

  • Arylboronic acid or boronic ester (1.5 equiv)

  • CataCXium® A Pd G3 (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equiv)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

  • Nitrogen or Argon gas

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the arylboronic acid or boronic ester (1.5 equiv), CataCXium® A Pd G3 (0.05 equiv), and cesium carbonate (2.0 equiv).

  • Add anhydrous 2-MeTHF to achieve a concentration of approximately 0.1 M.

  • Seal the vessel and heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow Experimental Workflow for Suzuki-Miyaura Coupling start Start reagents Combine Reactants: - this compound - Boronic Acid/Ester - CataCXium A Pd G3 - Cs2CO3 - 2-MeTHF start->reagents reaction Heat to 70 °C under Inert Atmosphere reagents->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Workup and Extraction monitor->workup Upon Completion purify Column Chromatography workup->purify product Characterize Product (NMR, MS) purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. For an electron-deficient aryl bromide like this compound, this reaction can proceed efficiently with standard palladium catalysts.

Data Presentation: Generalized Heck Reaction Conditions
EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield Range (%)
1Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF100-12012-2470-90
2Pd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃ (1.1)Dioxane100-12012-2480-95
3Pd(OAc)₂ (2)- (ligandless)K₂CO₃ (2)DMAc1201260-85

These are generalized conditions and may require optimization for this compound.

Experimental Protocol: Generalized Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (B44618) (PPh₃) (4 mol%)

  • Triethylamine (B128534) (Et₃N) (2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Round-bottom flask with reflux condenser

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Under the inert atmosphere, add anhydrous DMF followed by the alkene (1.2 equiv) and triethylamine (2.0 equiv).

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the substituted alkene.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Data Presentation: Generalized Sonogashira Coupling Conditions
EntryPalladium Catalyst (mol%)Copper Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield Range (%)
1Pd(PPh₃)₂Cl₂ (2)CuI (4)-Et₃NTHF60-8075-95
2Pd(OAc)₂ (2)CuI (4)PPh₃ (4)i-Pr₂NHDMF80-10080-98
3Pd(PPh₃)₄ (5)CuI (10)-Et₃NToluene8070-90

These are generalized conditions and may require optimization for this compound.

Experimental Protocol: Generalized Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous THF and triethylamine (as both base and solvent or co-solvent).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction mixture at 60-80 °C until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with THF or ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the coupled product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This reaction is highly valuable for constructing aryl amines from aryl halides.

Data Presentation: Generalized Buchwald-Hartwig Amination Conditions
EntryPalladium Precatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Typical Yield Range (%)
1Pd₂(dba)₃ (2)XPhosNaOt-Bu (1.2)Toluene10085-98
2Pd(OAc)₂ (2)RuPhosK₃PO₄ (2)Dioxane11080-95
3Pd₂(dba)₃ (1)BrettPhosLHMDS (1.2)THF8075-92

These are generalized conditions and may require optimization for this compound.

Experimental Protocol: Generalized Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.2 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas in a glovebox or using Schlenk techniques

  • Sealed reaction tube

Procedure:

  • Inside a glovebox, charge a sealable reaction tube with Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.2 equiv).

  • Add this compound (1.0 equiv) and anhydrous toluene.

  • Finally, add the amine (1.2 equiv).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by column chromatography.

Stille Coupling

The Stille reaction couples an organotin compound with an organic halide. It is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin reagents is a significant consideration.

Data Presentation: Generalized Stille Coupling Conditions
EntryPalladium Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Typical Yield Range (%)
1Pd(PPh₃)₄ (5)--Toluene11070-90
2Pd₂(dba)₃ (2)P(2-furyl)₃ (8)-THF60-8075-95
3PdCl₂(PPh₃)₂ (3)-CuI (10)NMP8080-98

These are generalized conditions and may require optimization for this compound.

Experimental Protocol: Generalized Stille Coupling

Materials:

  • This compound

  • Organostannane (e.g., tributyl(vinyl)tin) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Schlenk flask with reflux condenser

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv) in anhydrous toluene.

  • Add the organostannane (1.1 equiv) via syringe.

  • Heat the mixture to reflux (approx. 110 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • To remove tin byproducts, stir the reaction mixture with a saturated aqueous solution of potassium fluoride (B91410) (KF) for 1-2 hours.

  • Filter the resulting precipitate through Celite, washing with an organic solvent.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the described cross-coupling reactions.

Catalytic_Cycles Generalized Catalytic Cycles for Palladium-Catalyzed Cross-Coupling Reactions cluster_Suzuki Suzuki-Miyaura Coupling cluster_Heck Heck Reaction cluster_Sonogashira Sonogashira Coupling cluster_Buchwald Buchwald-Hartwig Amination cluster_Stille Stille Coupling pd0_s Pd(0)L_n pd2_s Ar-Pd(II)-X(L_n) pd0_s->pd2_s Oxidative Addition (Ar-X) pd2_r_s Ar-Pd(II)-R'(L_n) pd2_s->pd2_r_s Transmetalation (R'-B(OR)2 + Base) pd2_r_s->pd0_s Reductive Elimination (Ar-R') pd0_h Pd(0)L_n pd2_h Ar-Pd(II)-X(L_n) pd0_h->pd2_h Oxidative Addition (Ar-X) pd2_alkene_h Alkene Complex pd2_h->pd2_alkene_h Alkene Coordination pd2_insert_h R-CH2-CH(Ar)-Pd(II)-X pd2_alkene_h->pd2_insert_h Migratory Insertion pd2_insert_h->pd0_h β-Hydride Elimination & Reductive Elimination pd0_so Pd(0)L_n pd2_so Ar-Pd(II)-X(L_n) pd0_so->pd2_so Oxidative Addition (Ar-X) pd2_alkyne_so Ar-Pd(II)-C≡CR'(L_n) pd2_so->pd2_alkyne_so Transmetalation (Cu-C≡CR') pd2_alkyne_so->pd0_so Reductive Elimination (Ar-C≡CR') pd0_b Pd(0)L_n pd2_b Ar-Pd(II)-X(L_n) pd0_b->pd2_b Oxidative Addition (Ar-X) pd2_amine_b Ar-Pd(II)-NHR'R'' pd2_b->pd2_amine_b Amine Coordination pd2_amido_b Ar-Pd(II)-NR'R''(L_n) pd2_amine_b->pd2_amido_b Deprotonation (Base) pd2_amido_b->pd0_b Reductive Elimination (Ar-NR'R'') pd0_st Pd(0)L_n pd2_st Ar-Pd(II)-X(L_n) pd0_st->pd2_st Oxidative Addition (Ar-X) pd2_r_st Ar-Pd(II)-R'(L_n) pd2_st->pd2_r_st Transmetalation (R'-SnR3) pd2_r_st->pd0_st Reductive Elimination (Ar-R')

Caption: Generalized catalytic cycles for common palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols: Derivatization of the Amino Group in 2-Bromo-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the amino group of 2-Bromo-3-fluoroaniline, a versatile building block in medicinal chemistry and materials science. The following derivatization reactions—N-acylation, N-alkylation, N-sulfonylation, diazotization followed by Sandmeyer reaction, and Buchwald-Hartwig amination—offer pathways to a diverse range of novel compounds for further investigation.

N-Acylation of this compound

N-acylation is a fundamental transformation that converts the primary amino group into an amide. This modification is often employed to alter the electronic properties of the molecule, introduce a protective group, or provide a handle for further functionalization.

Experimental Protocol: N-Acetylation with Acetyl Chloride

Objective: To synthesize N-(2-Bromo-3-fluorophenyl)acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (B92270) (or another suitable base like triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography apparatus)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane.

  • Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution via a dropping funnel. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to obtain pure N-(2-Bromo-3-fluorophenyl)acetamide.

Data Presentation:

Reagent/ParameterCondition/Value
Starting MaterialThis compound
Acylating AgentAcetyl Chloride
BasePyridine
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Expected Yield 85-95%
Expected Purity >98%

Workflow Diagram:

N_Acylation_Workflow start Start dissolve Dissolve this compound and Pyridine in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add Acetyl Chloride dropwise cool->add_reagent react Stir at Room Temperature (2-4 hours) add_reagent->react quench Quench with NaHCO3 (aq) react->quench extract Extract with DCM quench->extract wash Wash with 1 M HCl, Water, and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/ Chromatography) concentrate->purify end N-(2-Bromo-3-fluorophenyl)acetamide purify->end

N-Acylation Experimental Workflow.

N-Alkylation of this compound

N-alkylation introduces an alkyl group to the amino moiety, which can significantly impact the compound's lipophilicity and basicity. This is a common strategy in drug design to modulate pharmacokinetic properties.

Experimental Protocol: N-Methylation with Methyl Iodide

Objective: To synthesize 2-Bromo-3-fluoro-N-methylaniline.

Materials:

  • This compound

  • Methyl iodide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or Acetone, anhydrous

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous N,N-dimethylformamide.

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (1.5 eq.) to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Bromo-3-fluoro-N-methylaniline.

Data Presentation:

Reagent/ParameterCondition/Value
Starting MaterialThis compound
Alkylating AgentMethyl Iodide
BasePotassium Carbonate
SolventN,N-Dimethylformamide (DMF)
Temperature60-70 °C
Reaction Time4-6 hours
Expected Yield 70-85%
Expected Purity >97%

Workflow Diagram:

N_Alkylation_Workflow start Start mix_reagents Mix this compound and K2CO3 in DMF start->mix_reagents add_alkylating_agent Add Methyl Iodide mix_reagents->add_alkylating_agent heat Heat to 60-70 °C (4-6 hours) add_alkylating_agent->heat cool Cool to Room Temperature heat->cool workup Pour into Water and Extract with Ethyl Acetate cool->workup wash Wash with Water and Brine workup->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end 2-Bromo-3-fluoro-N-methylaniline purify->end

N-Alkylation Experimental Workflow.

N-Sulfonylation of this compound

N-sulfonylation results in the formation of a sulfonamide, a key functional group in many pharmaceutical agents due to its ability to act as a hydrogen bond donor and acceptor.

Experimental Protocol: N-Tosylation with p-Toluenesulfonyl Chloride

Objective: To synthesize N-(2-Bromo-3-fluorophenyl)-4-methylbenzenesulfonamide.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq.) in pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold 1 M HCl.

  • Extract the product with dichloromethane.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude solid by recrystallization or column chromatography to yield the desired sulfonamide.

Data Presentation:

Reagent/ParameterCondition/Value
Starting MaterialThis compound
Sulfonylating Agentp-Toluenesulfonyl Chloride
Base/SolventPyridine
Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Expected Yield 80-90%
Expected Purity >98%

Workflow Diagram:

N_Sulfonylation_Workflow start Start dissolve Dissolve this compound in Pyridine start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add p-Toluenesulfonyl Chloride cool->add_reagent react Stir at Room Temperature (12-16 hours) add_reagent->react workup Pour into 1 M HCl react->workup extract Extract with DCM workup->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/ Chromatography) concentrate->purify end N-Tosyl-2-bromo-3-fluoroaniline purify->end

N-Sulfonylation Experimental Workflow.

Diazotization and Sandmeyer Reaction

The conversion of the primary amino group to a diazonium salt opens up a vast array of synthetic possibilities. The diazonium group is an excellent leaving group and can be displaced by various nucleophiles. The Sandmeyer reaction utilizes copper(I) salts to replace the diazonium group with a halide or cyanide.[1][2][3]

Experimental Protocol: Conversion to 1,2-Dibromo-3-fluorobenzene

Objective: To replace the amino group with a bromine atom via a Sandmeyer reaction.[4]

Materials:

  • This compound

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Water

  • Diethyl ether or Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Beakers

  • Magnetic stirrer

  • Ice-salt bath

  • Thermometer

Procedure:

  • Diazotization:

    • In a beaker, dissolve this compound (1.0 eq.) in a mixture of hydrobromic acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) bromide (1.2 eq.) in hydrobromic acid and cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 30 minutes to ensure complete reaction.

    • Cool the reaction mixture and extract the product with diethyl ether or dichloromethane.

    • Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to obtain 1,2-Dibromo-3-fluorobenzene.

Data Presentation:

Reagent/ParameterCondition/Value
Starting MaterialThis compound
Diazotizing AgentSodium Nitrite / HBr
Sandmeyer ReagentCopper(I) Bromide
Temperature (Diazotization)0-5 °C
Temperature (Sandmeyer)0 °C to 60 °C
Reaction Time2-3 hours
Expected Yield 65-80%
Expected Purity >97%

Logical Relationship Diagram:

Sandmeyer_Reaction_Pathway start This compound diazotization Diazotization (NaNO2, HBr, 0-5 °C) start->diazotization diazonium_salt 2-Bromo-3-fluorobenzenediazonium bromide diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (CuBr) diazonium_salt->sandmeyer end 1,2-Dibromo-3-fluorobenzene sandmeyer->end

Diazotization and Sandmeyer Reaction Pathway.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5][6] This powerful reaction allows for the synthesis of a wide range of substituted anilines. In this context, the amino group of this compound can act as the nucleophile to be coupled with an aryl halide.

Experimental Protocol: Coupling with 4-Bromotoluene (B49008)

Objective: To synthesize N-(2-Bromo-3-fluorophenyl)-4-methylaniline.

Materials:

  • This compound

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or another suitable phosphine (B1218219) ligand)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Toluene (B28343) or Dioxane, anhydrous and degassed

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).

  • Add this compound (1.2 eq.) and 4-bromotoluene (1.0 eq.).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC/MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired N-arylated aniline.

Data Presentation:

Reagent/ParameterCondition/Value
AmineThis compound
Aryl Halide4-Bromotoluene
CatalystPd(OAc)₂
LigandXantphos
BaseSodium tert-butoxide
SolventToluene
Temperature100-110 °C
Reaction Time12-24 hours
Expected Yield 75-90%
Expected Purity >98%

Logical Relationship Diagram:

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) Pd0->oxidative_addition PdII_complex L_nPd(II)(Ar)(X) oxidative_addition->PdII_complex amine_coordination Amine Coordination (R2NH) PdII_complex->amine_coordination amide_formation Amide Formation (Base) amine_coordination->amide_formation reductive_elimination Reductive Elimination amide_formation->reductive_elimination -HX reductive_elimination->Pd0 product Ar-NR2 reductive_elimination->product Aryl_Halide 4-Bromotoluene Amine This compound

Buchwald-Hartwig Amination Signaling Pathway.

References

Application Notes and Protocols for the N-alkylation of 2-Bromo-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of anilines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and functional materials. The resulting N-alkylated anilines are key intermediates, and the introduction of an alkyl group to the nitrogen atom can significantly modulate a molecule's biological activity, solubility, and other physicochemical properties. 2-Bromo-3-fluoroaniline is a valuable building block, featuring two distinct halogen atoms that offer orthogonal handles for further functionalization, such as cross-coupling reactions. This document provides detailed experimental protocols for the N-alkylation of this compound using two common and effective methods: classical N-alkylation with alkyl halides and catalytic N-alkylation with alcohols via the "borrowing hydrogen" methodology.

Reaction Principles

1. N-Alkylation with Alkyl Halides: This is a classic SN2 reaction where the nucleophilic amine attacks the electrophilic carbon of an alkyl halide. A base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the aniline (B41778), increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). The choice of solvent is critical, with polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (B52724) (ACN), and tetrahydrofuran (B95107) (THF) being frequently used.

2. Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen): This atom-economical method utilizes an alcohol as the alkylating agent, with water as the only byproduct.[1] A transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. The aldehyde then condenses with the aniline to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated product.[1] This process avoids the use of stoichiometric activating reagents and the formation of salt byproducts.

Experimental Workflows and Signaling Pathways

The general workflows for both N-alkylation methods are depicted below.

General Workflow for N-Alkylation with Alkyl Halides start Start reagents This compound Alkyl Halide Base (e.g., K2CO3) start->reagents solvent Solvent (e.g., DMF) reagents->solvent reaction Reaction (Heating, Stirring) solvent->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product N-Alkyl-2-bromo-3-fluoroaniline purification->product

Caption: General workflow for N-alkylation with alkyl halides.

Catalytic Cycle for N-Alkylation via Borrowing Hydrogen cluster_0 Catalytic Cycle catalyst [M]-H (Catalyst) alcohol R-CH2OH aldehyde R-CHO alcohol->aldehyde -H2 alcohol->aldehyde [M] imine Ar-N=CHR aldehyde->imine + Ar-NH2 -H2O aldehyde->imine aniline Ar-NH2 product Ar-NH-CH2R imine->product +H2 imine->product [M]-H imine->product exit_point Imine Reduction entry_point Alcohol Dehydrogenation

References

The Pivotal Role of 2-Bromo-3-fluoroaniline in the Synthesis of Novel Glucocorticoid Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Selective Glucocorticoid Receptor Modulators (SEGRMs) represent a promising class of therapeutic agents designed to retain the anti-inflammatory benefits of traditional glucocorticoids while minimizing their associated side effects. The development of novel, non-steroidal SEGRMs is a key focus in medicinal chemistry. Within this context, halogenated anilines serve as critical building blocks for the synthesis of complex heterocyclic scaffolds that can effectively modulate the glucocorticoid receptor (GR).[1][2] 2-Bromo-3-fluoroaniline, with its distinct substitution pattern, offers medicinal chemists a versatile starting material for the construction of innovative GR modulators. The strategic placement of the bromine and fluorine atoms allows for regioselective functionalization, enabling the exploration of diverse chemical space in the pursuit of potent and selective GR ligands.

While a specific, publicly documented glucocorticoid receptor modulator synthesized directly from this compound has not been identified in the available literature, its chemical properties make it a highly plausible and valuable precursor. This document outlines a representative, hypothetical synthesis of a novel GR modulator, designated as GRM-Hypo-1 , to illustrate the potential application of this compound in this field. The protocols and data presented herein are based on established chemical transformations and are intended to serve as a guide for researchers in the design and execution of synthetic strategies for new GR modulators.

Hypothetical Synthesis of GRM-Hypo-1 from this compound

The proposed synthetic pathway for GRM-Hypo-1 involves a multi-step sequence, beginning with the acylation of this compound, followed by a Suzuki coupling to introduce a key heterocyclic moiety, and culminating in a final cyclization step.

Experimental Workflow

G A This compound B Acylation with Chloroacetyl Chloride A->B Step 1 C Intermediate 1: 2-Bromo-N-(2-bromo-3-fluorophenyl)acetamide B->C D Suzuki Coupling with Pyridine-4-boronic acid C->D Step 2 E Intermediate 2: N-(3-Fluoro-2-(pyridin-4-yl)phenyl)acetamide D->E F Intramolecular Cyclization E->F Step 3 G Final Product: GRM-Hypo-1 F->G

Caption: Synthetic workflow for the hypothetical GR modulator GRM-Hypo-1.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-N-(2-bromo-3-fluorophenyl)acetamide (Intermediate 1)

  • To a solution of this compound (1.0 eq) in dichloromethane (B109758) (DCM, 10 mL/mmol) at 0 °C, add triethylamine (B128534) (1.2 eq).

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (Eluent: Hexane/Ethyl Acetate gradient) to yield Intermediate 1.

Step 2: Synthesis of N-(3-Fluoro-2-(pyridin-4-yl)phenyl)acetamide (Intermediate 2)

  • In a reaction vessel, combine Intermediate 1 (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a mixture of toluene (B28343) and water (4:1).

  • Degas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 12 hours.

  • Monitor the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography (Eluent: DCM/Methanol gradient) to obtain Intermediate 2.

Step 3: Synthesis of GRM-Hypo-1

  • To a solution of Intermediate 2 (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF), add sodium hydride (1.5 eq, 60% dispersion in mineral oil) at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Heat the reaction to reflux and stir for 6 hours.

  • Monitor the formation of the cyclized product by LC-MS.

  • Cool the reaction to 0 °C and quench carefully with saturated ammonium (B1175870) chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield the final product, GRM-Hypo-1.

Data Presentation

Table 1: Summary of Hypothetical Reaction Data for the Synthesis of GRM-Hypo-1

StepIntermediate/ProductMolecular Weight ( g/mol )Yield (%)Purity (%)
1Intermediate 1266.9885>95 (by NMR)
2Intermediate 2230.2470>98 (by LC-MS)
3GRM-Hypo-1212.2165>99 (by HPLC)

Table 2: Hypothetical Biological Activity of GRM-Hypo-1

AssayParameterGRM-Hypo-1Dexamethasone (Control)
GR Binding AssayKi (nM)155
Transactivation (MMTV-Luc)EC50 (nM)50010
Transrepression (NF-κB)IC50 (nM)258
Selectivity (Transrepression/Transactivation)Ratio200.8

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids exert their effects by binding to the glucocorticoid receptor, a ligand-activated transcription factor. Upon ligand binding, the receptor translocates to the nucleus and modulates gene expression through two primary mechanisms: transactivation and transrepression. SEGRMs are designed to preferentially engage the transrepression pathway, which is associated with anti-inflammatory effects, while having minimal activity on the transactivation pathway, which is linked to many of the undesirable side effects.

G cluster_0 Cytoplasm cluster_1 Nucleus GRM GRM-Hypo-1 GR_HSP GR-HSP Complex GRM->GR_HSP GR Glucocorticoid Receptor (GR) GRM_GR GRM-GR Complex GR->GRM_GR HSP Heat Shock Proteins GR_HSP->GR Dissociation GRM_GR_N GRM-GR Complex GRM_GR->GRM_GR_N Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GRM_GR_N->GRE Minimal Binding NFkB NF-κB / AP-1 GRM_GR_N->NFkB Tethering TA Transactivation (Side Effects) GRE->TA TR Transrepression (Anti-inflammatory) NFkB->TR

Caption: Simplified GR signaling pathway for a selective modulator.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Although a direct synthesis of a known glucocorticoid receptor modulator from this starting material is not currently documented in public literature, its chemical functionalities are well-suited for the construction of complex, non-steroidal scaffolds typical of modern SEGRMs. The hypothetical synthesis of GRM-Hypo-1 presented here provides a practical framework for how this compound could be employed in the discovery and development of new therapeutic agents targeting the glucocorticoid receptor. Researchers are encouraged to adapt and expand upon these general protocols to explore novel chemical space in the ongoing search for safer and more effective anti-inflammatory drugs.

References

Application Notes and Protocols for the Use of 2-Bromo-3-fluoroaniline in the Synthesis of Substituted Anilines for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-fluoroaniline is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and a fluorine atom that can enhance metabolic stability and binding affinity, makes it a valuable scaffold for the synthesis of a diverse range of substituted anilines. These derivatives are key components in the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, with a focus on palladium-catalyzed cross-coupling reactions.

Key Applications in Drug Discovery

Substituted anilines derived from this compound are integral to the structure of various pharmacologically active compounds. The strategic placement of the bromo and fluoro groups allows for precise modification of the aniline (B41778) core, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.

One of the most prominent applications of halogenated anilines is in the development of kinase inhibitors . Many kinase inhibitors feature a 4-anilinoquinazoline (B1210976) core, where the aniline moiety plays a crucial role in binding to the ATP-binding site of the kinase. A notable example is Vandetanib, an FDA-approved drug for the treatment of medullary thyroid cancer, which incorporates a 4-bromo-2-fluoroaniline (B1266173) fragment.[] Vandetanib functions as a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, key regulators of tumor angiogenesis and cell proliferation.[]

Core Synthetic Methodologies

The bromine atom of this compound serves as a versatile handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. The two most widely employed methods for the synthesis of substituted anilines from this precursor are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 2-position, leading to the synthesis of substituted biarylanilines. These structures are prevalent in many biologically active molecules.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a broad range of primary and secondary amines, facilitating the synthesis of N-aryl and N-heteroaryl anilines. This methodology is particularly valuable for accessing compounds with diverse substitution patterns on the aniline nitrogen.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Reaction Scheme:

Suzuki_Miyaura reac1 This compound prod 2-Aryl-3-fluoroaniline reac1->prod Pd Catalyst, Base, Solvent reac2 Arylboronic Acid reac2->prod

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane (B91453)/water, toluene)

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297)

  • Brine solution

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a clean, dry Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 4:1 mixture of 1,4-dioxane and water, 5 mL).

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-3-fluoroaniline.

Quantitative Data (Representative Examples):

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90885
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene100692
3-Pyridylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O951078
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound with Amines

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary and secondary amines.

Reaction Scheme:

Buchwald_Hartwig reac1 This compound prod N-(2-amino-6-fluorophenyl)-R¹R²-amine reac1->prod Pd Catalyst, Ligand, Base, Solvent reac2 Amine (R¹R²NH) reac2->prod Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K EGFR EGFR EGFR->RAS EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Vandetanib Vandetanib Vandetanib->VEGFR Vandetanib->EGFR

References

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2-Bromo-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the high-yield synthesis of 2-Bromo-3-fluoroaniline. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common high-yield synthesis routes for this compound?

The most prevalent and high-yielding methods for the synthesis of this compound involve the reduction of 2-bromo-1-fluoro-3-nitrobenzene. Key methods include:

  • Catalytic Hydrogenation: This method employs catalysts like Raney Nickel or Platinum on carbon (Pt/C) with hydrogen gas. It is known for high efficiency and clean conversion. A notable example is the use of Raney Nickel in methanol (B129727) under hydrogen pressure, which can achieve yields as high as 98%.[1]

  • Metal-Acid Reduction: A classic and robust method involves the use of a metal, such as iron powder, in the presence of an acid like hydrochloric acid (HCl) in a solvent like ethanol.[2]

  • Metal Hydride Reduction: The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) in combination with a metal salt such as nickel chloride (NiCl₂) in a solvent like methanol offers a reliable method, with reported yields around 70%.[1]

Q2: What are the key starting materials for the synthesis of this compound?

The primary starting material for the high-yield synthesis methods is 2-bromo-1-fluoro-3-nitrobenzene.[1][2][3] This precursor is typically synthesized through the nitration of 2-bromo-1-fluorobenzene. Careful control of reaction conditions during the synthesis of this starting material is crucial to ensure high purity and yield of the final product.

Q3: What are the typical physical properties of this compound?

This compound is generally described as an off-white or grayish-white crystalline powder or a light yellow liquid, depending on its purity.[2][3] It is largely insoluble in water but soluble in common organic solvents.

Q4: What are the main applications of this compound?

This compound serves as a crucial intermediate in organic and pharmaceutical chemistry.[2] Its unique structure, featuring bromine and fluorine atoms on an aniline (B41778) ring, makes it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The amino group can be diazotized for further transformations, and the bromine atom allows for cross-coupling reactions like the Suzuki coupling.[2]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a low yield of this compound. What are the possible causes and how can I troubleshoot this?

A: Low yields can stem from several factors related to the reagents, reaction conditions, and work-up procedure.

  • Inactive Catalyst (for Catalytic Hydrogenation): The activity of catalysts like Raney Nickel or Pd/C can diminish over time or due to improper storage.

    • Solution: Use a fresh batch of catalyst or a newly opened container. Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric.

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical.

    • Solution: Ensure you are using the correct molar equivalents of the reducing agent (e.g., iron powder, NaBH₄). For metal-acid reductions, the metal should be in significant excess.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.

  • Poor Quality Starting Material: Impurities in the 2-bromo-1-fluoro-3-nitrobenzene can interfere with the reaction.

    • Solution: Ensure the starting material is of high purity. If necessary, purify it by recrystallization or column chromatography before use.

  • Suboptimal Reaction Conditions: Temperature and pressure (for catalytic hydrogenation) are crucial parameters.

    • Solution: For catalytic hydrogenation, ensure the system is properly sealed and a sufficient hydrogen pressure is maintained. For other methods, maintain the recommended reaction temperature.

Problem 2: Presence of Impurities in the Final Product

Q: My final product is impure. What are the likely side products and how can I remove them?

A: Impurities often arise from side reactions or incomplete conversion of the starting material.

  • Unreacted Starting Material (2-bromo-1-fluoro-3-nitrobenzene): This is a common impurity if the reaction is incomplete.

    • Purification: Utilize acid-base extraction during the work-up. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will move to the aqueous layer as its ammonium (B1175870) salt, while the neutral nitro compound remains in the organic layer. The aniline can then be recovered by basifying the aqueous layer and re-extracting.

  • Dehalogenated Byproducts (3-fluoroaniline or 2-bromoaniline): Loss of the bromine or fluorine atom can occur, especially under harsh catalytic hydrogenation conditions.

    • Prevention: When using catalytic hydrogenation, Raney Nickel is often preferred over Pd/C to minimize dehalogenation of aromatic halides. Using a dehalogenation suppressor like morpholine (B109124) during catalytic hydrogenation can also be effective.

    • Purification: Careful column chromatography can separate these byproducts, although it can be challenging due to similar polarities.

  • Oxidation Products (colored impurities): Anilines are prone to air oxidation, which results in colored impurities.

    • Prevention: Perform the work-up and purification steps as quickly as possible and consider working under an inert atmosphere (e.g., nitrogen or argon).

    • Purification: The product can be purified by column chromatography. Sometimes, washing the crude product with a reducing agent solution (like sodium bisulfite) can help remove some colored impurities. Distillation under reduced pressure can also yield a colorless product.

Data Presentation

Table 1: Comparison of High-Yield Synthesis Methods for this compound

Synthesis MethodReducing Agent/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Catalytic HydrogenationRaney Nickel, H₂ (1 MPa)Methanol20598[1]
Metal Hydride ReductionNiCl₂, NaBH₄Methanol00.08 (5 min)70[1]
Metal-Acid ReductionIron powder, HClEthanol/WaterReflux2Not specified[2]

Experimental Protocols

Method 1: Catalytic Hydrogenation using Raney Nickel
  • Reaction Setup: To a 500 mL stainless steel autoclave, add 22.0 g of 2-bromo-1-fluoro-3-nitrobenzene, 220.0 g of methanol, and 2.2 g of Raney nickel catalyst.[1]

  • Hydrogenation: Seal the autoclave and stir the mixture vigorously for 5 hours at room temperature under a hydrogen pressure of 1 MPa.[1]

  • Work-up: After the reaction, carefully filter off the Raney nickel catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue is this compound (18.6 g, 98% yield).[1]

Method 2: Metal Hydride Reduction using NiCl₂ and NaBH₄
  • Reaction Setup: Dissolve 1.0 g (5.0 mmol) of 2-bromo-1-fluoro-3-nitrobenzene in 50 mL of methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.[1]

  • Reduction: To the cooled solution, sequentially add 2.2 g (10 mmol) of NiCl₂ and 0.50 g (14 mmol) of NaBH₄. Stir the reaction mixture at 0 °C for 5 minutes.[1]

  • Quenching and Extraction: Quench the reaction by adding 20 mL of water. Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).[1]

  • Work-up: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain this compound (600 mg, 70% yield).[1]

Visualizations

experimental_workflow cluster_reduction Reduction of 2-bromo-1-fluoro-3-nitrobenzene cluster_method1 Method 1: Catalytic Hydrogenation cluster_method2 Method 2: Metal Hydride Reduction cluster_workup Work-up and Purification start Starting Material: 2-bromo-1-fluoro-3-nitrobenzene step1_1 Add Raney Ni, Methanol start->step1_1 step2_1 Add NiCl₂, NaBH₄ in Methanol (0°C) start->step2_1 step1_2 Hydrogenate (1 MPa H₂, 5h) step1_1->step1_2 workup1 Filter catalyst, Concentrate step1_2->workup1 step2_2 Stir for 5 min step2_1->step2_2 workup2 Quench with H₂O, Extract with Ethyl Acetate step2_2->workup2 end_product Product: This compound workup1->end_product purification Dry over Na₂SO₄, Concentrate workup2->purification purification->end_product

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_logic cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Impurities cluster_solutions Solutions start Low Yield or Impure Product check_catalyst Check Catalyst Activity start->check_catalyst check_reagents Verify Reagent Stoichiometry start->check_reagents check_completion Monitor Reaction Completion (TLC) start->check_completion unreacted_sm Unreacted Starting Material start->unreacted_sm dehalogenation Dehalogenated Byproducts start->dehalogenation oxidation Oxidation Products (Color) start->oxidation sol_catalyst Use fresh catalyst check_catalyst->sol_catalyst Inactive? sol_reagents Adjust reagent amounts check_reagents->sol_reagents Incorrect? sol_completion Extend reaction time / Increase temp check_completion->sol_completion Incomplete? sol_sm Acid-base extraction unreacted_sm->sol_sm Present? sol_dehalogenation Use milder conditions (e.g., Raney Ni) dehalogenation->sol_dehalogenation Observed? sol_oxidation Work under inert atmosphere / Purify quickly oxidation->sol_oxidation Colored?

References

Technical Support Center: Purification of Crude 2-Bromo-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Bromo-3-fluoroaniline by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter specific issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Depending on the synthetic route, which often involves the reduction of 2-bromo-3-fluoronitrobenzene, common impurities may include:

  • Unreacted Starting Material: 2-bromo-3-fluoronitrobenzene.[1][2]

  • Isomeric Impurities: Positional isomers that may have formed during the synthesis.

  • Over-brominated Species: Di-brominated fluoroanilines if bromination was a preceding step and not perfectly controlled.

  • Oxidation Byproducts: Anilines can be sensitive to air and light, leading to the formation of colored, polar impurities.

Q2: Why is my purified this compound colored (yellow or brown)?

A2: The discoloration of anilines is typically due to the formation of oxidation byproducts. While minor color might not affect subsequent reactions, for applications requiring high purity, it is advisable to minimize this. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark can help prevent oxidation. If your product is colored, a quick filtration through a small plug of silica (B1680970) gel might remove the colored impurities.

Q3: What is a suitable mobile phase for the column chromatography of this compound?

A3: A common mobile phase for purifying aniline (B41778) derivatives is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate (B1210297). A typical starting point would be a low percentage of ethyl acetate in hexanes (e.g., 5-10%), with the polarity gradually increasing as needed. To prevent peak tailing, the addition of a small amount of triethylamine (B128534) (TEA), typically 0.5-1%, to the mobile phase is highly recommended.[3]

Q4: How much silica gel should I use for the purification?

A4: A general guideline is to use a mass of silica gel that is 50 to 100 times the mass of your crude sample. For separations that are particularly difficult, a higher ratio may be necessary.[3]

Q5: My compound is streaking or tailing on the TLC plate and the column. What can I do?

A5: Tailing is a frequent issue when purifying basic compounds like anilines on acidic silica gel. The basic amine group interacts strongly with the acidic silanol (B1196071) groups on the silica surface.[3] To resolve this, add a basic modifier like triethylamine (TEA) or a few drops of ammonia (B1221849) in methanol (B129727) to your mobile phase.[4][5] This will neutralize the acidic sites on the silica, leading to more symmetrical peaks.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Product from Impurities The polarity of the mobile phase is not optimal.Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound.[3] A less polar solvent system will increase retention and may improve separation from less polar impurities.
The column was overloaded with the crude sample.Use a column with a larger diameter or decrease the amount of sample loaded.[3] A general rule is a silica-to-sample mass ratio of 50-100:1.[3]
Isomeric impurities with similar polarity are present.Consider using a different stationary phase like alumina (B75360) or a phenyl-functionalized silica gel which can offer different selectivity. A very slow, shallow gradient elution may also help resolve closely eluting spots.[3]
Product Tailing or Streaking Strong interaction between the basic aniline and acidic silica gel.Add a small amount of triethylamine (TEA), typically 0.5-1%, to the mobile phase to neutralize the acidic sites on the silica gel.[3]
Product is Not Eluting from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes). If the product still does not elute, a more polar co-solvent like methanol can be added in small increments (e.g., 1-2%).
The compound may have decomposed on the silica gel.Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting to see if a new spot appears.[6] If it is unstable, consider using a less acidic stationary phase like neutral alumina.[4]
Low Recovery of the Product Irreversible adsorption of the product onto the silica gel due to strong acidic-basic interactions.The addition of triethylamine to the mobile phase can help prevent this.[7] Using a less acidic stationary phase like neutral alumina is also a good alternative.
The fractions containing the product were not all collected.Monitor the fractions carefully using TLC. Combine fractions that show a single spot corresponding to the product's Rf value.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of crude this compound using flash column chromatography.

1. Preparation of the Slurry and Packing the Column:

  • In a fume hood, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate with 0.5% Triethylamine).

  • Pour the slurry into the chromatography column.

  • Use gentle air pressure to pack the column uniformly, ensuring no air bubbles are trapped.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.[3]

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully apply the sample solution to the top of the silica bed using a pipette.

  • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[3][8]

3. Elution:

  • Begin eluting with the initial mobile phase.

  • Apply positive pressure to achieve a steady flow rate.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product. For example, you can increase the ethyl acetate concentration in steps (e.g., from 2% to 5%, then 10%).

4. Fraction Collection and Analysis:

  • Collect fractions in an orderly manner (e.g., in test tubes).

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Recommended Parameters
ParameterRecommended Value
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexanes:Ethyl Acetate with 0.5-1% Triethylamine (TEA)
Gradient Start with 2-5% Ethyl Acetate, increase as needed
TLC Visualization UV light (254 nm)
Target Rf Value 0.2 - 0.3 for the product in the collection eluent
Silica to Sample Ratio 50:1 to 100:1 by mass

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column add_sand Add Sand Layer pack_column->add_sand dissolve_sample Dissolve Crude Product load_column Load Sample onto Column dissolve_sample->load_column elute Elute with Mobile Phase load_column->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Obtain Pure Product evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_problems Identify the Issue cluster_solutions Potential Solutions start Problem Encountered poor_sep Poor Separation start->poor_sep tailing Peak Tailing/Streaking start->tailing no_elution Product Not Eluting start->no_elution optimize_mp Optimize Mobile Phase (Adjust Polarity) poor_sep->optimize_mp change_sp Change Stationary Phase (e.g., Alumina) poor_sep->change_sp add_tea Add Triethylamine (TEA) tailing->add_tea tailing->change_sp check_stability Check Compound Stability no_elution->check_stability increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity check_stability->change_sp

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Technical Support Center: Optimizing Suzuki Coupling for Ortho-Bromoanilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions for challenging ortho-bromoaniline substrates.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of ortho-bromoanilines, offering potential causes and solutions in a direct question-and-answer format.

Question 1: Why is my reaction yield low or non-existent?

Low or no yield in the Suzuki coupling of ortho-bromoanilines can stem from several factors related to the inherent challenges of this substrate, such as steric hindrance and the electronic nature of the aniline (B41778) group.

Potential Causes & Recommended Actions:

  • Ineffective Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be insufficient for this sterically hindered and electron-rich substrate.

    • Solution: Employ a more active and specialized catalyst system. The preformed palladacycle CataCXium® A Pd G3 has shown unique effectiveness for coupling unprotected ortho-bromoanilines.[1] Alternative high-performance catalysts involve bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[2] A screening of different catalyst systems is highly recommended.

  • Suboptimal Base: The base plays a crucial role in the transmetalation step, and its strength and solubility are key.

    • Solution: Stronger inorganic bases are often more effective for these challenging substrates. Consider switching from weaker bases like K₂CO₃ to stronger ones such as Cs₂CO₃ or K₃PO₄ .[2][3] The choice of base can be critical, and a screening study is often beneficial.

  • Inappropriate Solvent: The solvent influences the solubility of reagents and the stability of the catalytic species.

    • Solution: Aprotic polar solvents are generally preferred. A significant increase in yield has been observed when switching from dioxane to 2-MeTHF (2-Methyltetrahydrofuran).[3][4] Solvent choice should be optimized for your specific substrate and catalyst system.

  • Catalyst Deactivation: The unprotected aniline moiety can sometimes coordinate to the palladium center, leading to catalyst inhibition.

    • Solution: While many modern methods are designed for unprotected anilines, if catalyst deactivation is suspected, temporary protection of the amine group (e.g., as a Boc carbamate) could be considered, though this adds extra synthetic steps.[3]

  • Low Reaction Temperature: Insufficient temperature may lead to slow or incomplete reaction.

    • Solution: While milder conditions are desirable, increasing the reaction temperature (e.g., from 80 °C to 100-120 °C) can sometimes overcome activation barriers, particularly with less reactive coupling partners. However, be mindful of potential side reactions at higher temperatures.

A logical workflow for troubleshooting low yield is presented below:

G Troubleshooting Workflow for Low Yield start Low or No Yield Observed catalyst Is the catalyst system optimal? (e.g., CataCXium A Pd G3, Pd(OAc)₂/SPhos) start->catalyst base Is the base strong enough? (e.g., Cs₂CO₃, K₃PO₄) catalyst->base Yes failure Consult Further Literature/ Consider Alternative Strategy catalyst->failure No, optimize catalyst solvent Is the solvent appropriate? (e.g., 2-MeTHF, Dioxane) base->solvent Yes base->failure No, screen bases temp Is the temperature sufficient? (e.g., 80-120 °C) solvent->temp Yes solvent->failure No, screen solvents side_reactions Are side reactions occurring? (Protodeboronation, Homocoupling) temp->side_reactions Yes temp->failure No, optimize temperature success High Yield Achieved side_reactions->success No side_reactions->failure Yes

Troubleshooting workflow for low yield.

Question 2: What are the common side reactions and how can they be minimized?

Several side reactions can compete with the desired cross-coupling, reducing the yield of the target product.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid or ester, which is replaced by a C-H bond. It is often promoted by aqueous basic conditions and elevated temperatures.

    • Mitigation:

      • Use boronic acid pinacol (B44631) esters (Bpin) or MIDA boronates, which are generally more stable than the corresponding boronic acids.[5]

      • Employ anhydrous conditions where feasible.

      • Minimize reaction time by using a more active catalyst system.

  • Homocoupling: This involves the coupling of two boronic acid/ester molecules to form a biaryl byproduct.

    • Mitigation:

      • Ensure rigorous exclusion of oxygen from the reaction mixture by proper degassing of solvents and maintaining an inert atmosphere (e.g., Argon or Nitrogen).

      • Use a slight excess (1.1-1.5 equivalents) of the boronic acid reagent, but avoid a large excess which can favor homocoupling.

  • Dehalogenation: The bromo group on the aniline is replaced by a hydrogen atom.

    • Mitigation:

      • This can be caused by certain catalyst systems or impurities. Screening different palladium sources and ligands may help identify a system less prone to this side reaction.

      • Ensure the purity of all reagents and solvents.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the aniline nitrogen?

A: Not necessarily. Modern catalyst systems, particularly those using bulky, electron-rich phosphine ligands or palladacycles like CataCXium A Pd G3, are highly effective for the Suzuki coupling of unprotected ortho-bromoanilines.[3][4] Developing a method that avoids protection/deprotection steps is often more efficient.

Q2: What is the best catalyst for coupling ortho-bromoanilines?

A: While the optimal catalyst is substrate-dependent, CataCXium® A Pd G3 has been identified as a uniquely effective pre-catalyst for the Suzuki coupling of unprotected ortho-bromoanilines with a variety of boronic esters, providing good to excellent yields where other common catalysts fail.[3][4]

Q3: Which base should I choose?

A: Strong inorganic bases are generally preferred. Cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) have been shown to be highly effective.[3] The choice can influence reaction rate and yield, so screening may be necessary.

Q4: What is the recommended solvent?

A: Aprotic polar solvents are commonly used. 2-Methyltetrahydrofuran (2-MeTHF) has been shown to provide superior yields compared to other solvents like dioxane, ethyl acetate (B1210297), or toluene (B28343) in certain optimized systems.[3][4]

Q5: Can I use boronic acids directly, or are esters preferred?

A: While boronic acids can be used, boronic acid pinacol esters (Bpin) are often preferred as they are more stable and less prone to side reactions like protodeboronation.[5]

Data Presentation

The following tables summarize quantitative data for the optimization of Suzuki coupling conditions for ortho-bromoaniline substrates.

Table 1: Comparison of Catalysts and Solvents for an ortho-Bromoaniline Coupling

EntryCatalyst (10 mol%)SolventBaseTemp (°C)Yield (%)
1CataCXium® A Pd G3Dioxane/H₂OCs₂CO₃8051
2CataCXium® A Pd G3EtOAcCs₂CO₃8056
3CataCXium® A Pd G32-MeTHFCs₂CO₃8095
4Pd(OAc)₂/SPhos2-MeTHFCs₂CO₃80<5
5Pd₂(dba)₃/XPhos2-MeTHFCs₂CO₃80<5
6Pd(PPh₃)₄2-MeTHFCs₂CO₃80<5
7Pd(dppf)Cl₂2-MeTHFCs₂CO₃80<5
Data adapted from a high-throughput screen on a specific ortho-bromoaniline substrate.[3][4]

Table 2: Effect of Base on Suzuki Coupling Yields

EntryBaseSolventTemp (°C)Yield (%)
1K₂CO₃Dioxane/H₂O9011
2Cs₂CO₃Dioxane/H₂O8051
3K₃PO₄Toluene10095
4Na₂CO₃DMF/H₂O8096
5Et₃NToluene/H₂O6090
Yields are substrate and catalyst dependent and are provided for comparative purposes.[3][6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of ortho-Bromoanilines using CataCXium® A Pd G3

This protocol is based on an optimized procedure for the coupling of unprotected ortho-bromoanilines.[3][6]

  • Materials:

    • ortho-bromoaniline substrate (1.0 equiv)

    • Boronic acid pinacol ester (1.5 equiv)

    • CataCXium® A Pd G3 (5 mol%)

    • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

    • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the ortho-bromoaniline (0.5 mmol, 1.0 equiv), the boronic ester (0.75 mmol, 1.5 equiv), CataCXium® A Pd G3 (0.025 mmol, 5 mol%), and Cs₂CO₃ (1.5 mmol, 3.0 equiv).

    • Seal the vial with a cap containing a septum.

    • Evacuate and backfill the vial with argon three times to ensure an inert atmosphere.

    • Add anhydrous 2-MeTHF (to achieve a concentration of 0.1-0.3 M) via syringe.

    • Place the reaction vial in a preheated oil bath or heating block at 70-80 °C.

    • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Mandatory Visualization

The Suzuki-Miyaura catalytic cycle is fundamental to understanding the reaction mechanism and potential points of failure.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂(R²) Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product Product (R¹-R²) RedElim->Product ArBr ortho-Bromoaniline (R¹-X) ArBr->OxAdd Boronic Boronic Ester (R²-B(OR)₂) Boronic->Transmetal Base Base (e.g., Cs₂CO₃) Base->Transmetal

The Suzuki-Miyaura catalytic cycle.

References

Common side reactions in the synthesis of 2-Bromo-3-fluoroaniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Bromo-3-fluoroaniline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-documented method for synthesizing this compound is the reduction of a nitrobenzene (B124822) precursor, specifically 2-bromo-1-fluoro-3-nitrobenzene.[1][2] This reduction can be achieved using various reagents, with common methods including the use of iron powder in the presence of an acid like hydrochloric acid, or a combination of nickel chloride and sodium borohydride (B1222165) in a solvent such as methanol (B129727).[1][2] Catalytic hydrogenation with a Raney nickel catalyst is also an effective method.[2]

Q2: What are the potential isomeric impurities I should be aware of during the synthesis?

A2: Isomeric impurities are a common challenge in the synthesis of substituted anilines. Depending on the synthetic route, particularly if starting from 3-fluoroaniline (B1664137) and performing a bromination step, positional isomers can be formed. The amino group is a strong ortho-, para-director, which can lead to the formation of other brominated isomers.[3] To control regioselectivity, a common strategy is to protect the amino group, for instance as an acetanilide (B955), before carrying out the bromination.[3]

Q3: Can over-bromination occur, and how can it be prevented?

A3: Yes, over-bromination is a significant risk when synthesizing haloanilines. The strong activating effect of the amino group makes the aromatic ring highly susceptible to electrophilic substitution, which can lead to the formation of di- or even tri-brominated products.[4] To minimize over-bromination, it is crucial to control the reaction conditions carefully. This includes using a protecting group for the amine, controlling the stoichiometry of the brominating agent, and maintaining a low reaction temperature.[3]

Q4: What is hydrodehalogenation and is it a concern in this synthesis?

A4: Hydrodehalogenation is a side reaction where a halogen atom is replaced by a hydrogen atom. This is particularly a concern during catalytic hydrogenation reactions to reduce the nitro group. The carbon-halogen bond can be susceptible to cleavage under these conditions, leading to the formation of 3-fluoroaniline as a byproduct. The choice of catalyst and careful control of reaction conditions are important to minimize this side reaction.

Q5: How can I purify the final this compound product from unreacted starting materials and side products?

A5: Purification of this compound is typically achieved through standard laboratory techniques. After the reaction workup, which usually involves extraction and washing, silica (B1680970) gel column chromatography is a common and effective method for isolating the desired product from impurities.[1] If the product is a solid, recrystallization may also be a viable purification technique.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reduction of the Nitro Group - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material (2-bromo-1-fluoro-3-nitrobenzene).[1]- If using a metal/acid system (e.g., Fe/HCl), ensure the metal powder is activated and used in sufficient excess.- For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.[2]
Hydrodehalogenation Side Reaction - If using catalytic hydrogenation, consider a milder catalyst or lower hydrogen pressure and temperature.- Alternative reduction methods that are less prone to hydrodehalogenation, such as using tin(II) chloride, can be explored.
Loss of Product During Workup - Ensure the pH is carefully adjusted during extraction. This compound is basic and can be protonated and lost to the aqueous layer if the solution is too acidic.- Minimize the number of transfer steps and use appropriate solvent volumes for extraction to ensure efficient recovery.
Problem 2: Presence of Isomeric Impurities
Potential Cause Troubleshooting Steps
Poor Regioselectivity in Bromination Step (if applicable) - If synthesizing from 3-fluoroaniline, protect the amino group as an amide (e.g., acetanilide) before bromination to direct the substitution to the desired position and reduce the formation of multiple isomers.[3]- Employ a bulkier protecting group to sterically hinder the ortho positions and favor para-substitution if that is the desired outcome.[3]
Isomeric Starting Material - Ensure the purity of the starting material (e.g., 2-bromo-1-fluoro-3-nitrobenzene) is high and that it is free from other isomers.
Difficult Separation of Isomers - Optimize the mobile phase for column chromatography to achieve better separation of the isomers.- High-Performance Liquid Chromatography (HPLC) can be used for both analytical and preparative separation of closely related isomers.
Problem 3: Formation of Over-brominated Byproducts
Potential Cause Troubleshooting Steps
Highly Activated Aromatic Ring - As with preventing isomeric impurities, protecting the amino group as an acetanilide will decrease the activation of the ring and reduce the likelihood of multiple brominations.[4]
Incorrect Stoichiometry of Brominating Agent - Use no more than one equivalent of the brominating agent.- Slow, dropwise addition of the brominating agent at a low temperature can help to control the reaction and prevent localized excess concentrations.
Reaction Temperature Too High - Perform the bromination at a low temperature (e.g., 0 °C or below) to increase selectivity for mono-bromination.[3]

Quantitative Data Summary

The following table summarizes yield data from reported experimental protocols for the synthesis of this compound.

Reaction Reagents Yield of this compound Reference
Reduction of 2-bromo-1-fluoro-3-nitrobenzeneNiCl₂, NaBH₄, Methanol70%[2]
Reduction of 2-bromo-1-fluoro-3-nitrobenzeneRaney Nickel, H₂, Methanol98%[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction with NiCl₂ and NaBH₄ [2]

  • Dissolve 2-bromo-1-fluoro-3-nitrobenzene (1.0 g, 5.0 mmol) in methanol (50 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Sequentially add nickel(II) chloride (NiCl₂) (2.2 g, 10 mmol) and sodium borohydride (NaBH₄) (0.50 g, 14 mmol) to the stirred solution.

  • Continue stirring the reaction mixture at 0 °C for 5 minutes.

  • Quench the reaction by adding water (20 mL).

  • Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation [2]

  • To a 500 mL stainless steel autoclave, add 2-bromo-1-fluoro-3-nitrobenzene (22.0 g).

  • Add methanol (220.0 g) and Raney nickel catalyst (2.2 g).

  • Stir the mixture vigorously at room temperature under a hydrogen pressure of 1 MPa for 5 hours.

  • Monitor the reaction for the complete consumption of the starting material.

  • Once the reaction is complete, filter off the catalyst.

  • Concentrate the mother liquor under reduced pressure to yield 1-fluoro-2-bromo-3-aminobenzene (this compound).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: 2-bromo-1-fluoro-3-nitrobenzene reduction Reduction (e.g., NiCl₂/NaBH₄ or H₂/Raney Ni) start->reduction crude_product Crude Product Mixture reduction->crude_product extraction Aqueous Workup (Extraction & Washing) crude_product->extraction drying Drying (e.g., Na₂SO₄) extraction->drying concentration Solvent Removal (Concentration) drying->concentration purification Purification (Column Chromatography) concentration->purification final_product Final Product: This compound purification->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction Check Yield isomers Isomeric Impurities? start->isomers Check Purity monitor_reaction Action: - Monitor reaction (TLC/GC-MS) - Increase reaction time/reagent excess incomplete_reaction->monitor_reaction Yes hydrodehalogenation Hydrodehalogenation? incomplete_reaction->hydrodehalogenation No change_conditions Action: - Milder reduction conditions - Change reducing agent hydrodehalogenation->change_conditions Yes protecting_group Action: - Use protecting group strategy - Purify starting material isomers->protecting_group Yes over_bromination Over-bromination? isomers->over_bromination No control_bromination Action: - Use protecting group - Control stoichiometry & temperature over_bromination->control_bromination Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

protecting_group_strategy start 3-Fluoroaniline protection Protection of Amino Group (e.g., with Acetic Anhydride) start->protection protected_aniline N-(3-fluorophenyl)acetamide protection->protected_aniline bromination Bromination (Controlled Conditions) protected_aniline->bromination brominated_protected Brominated Acetanilide Derivative bromination->brominated_protected deprotection Deprotection (Hydrolysis) brominated_protected->deprotection final_product This compound deprotection->final_product

Caption: Signaling pathway for regioselective bromination using a protecting group strategy.

References

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-3-fluoroaniline

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and recommended storage of this compound (CAS: 111721-75-6).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it should be stored at room temperature in a dry, well-ventilated area.[1][2][3] The container must be kept tightly closed to prevent exposure to moisture and air.[1][4][5] For optimal stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) in a dark place is highly recommended.[2][3]

Q2: How stable is this compound?

A2: The compound is stable under normal, recommended storage conditions.[1][4] However, like many substituted anilines, it can be sensitive to prolonged exposure to light, air, and heat, which may lead to degradation over time.

Q3: What are the primary signs of degradation for this compound?

A3: The primary sign of degradation is a change in appearance. The compound is typically an off-white or light-yellow crystalline solid or liquid, as its melting point is near room temperature (32-34°C).[3][6][7] Any significant darkening or change in color may indicate impurity formation or degradation.

Q4: What substances are incompatible with this compound?

A4: this compound should not be stored with strong oxidizing agents.[1] Based on the reactivity of similar aniline (B41778) compounds, it is also prudent to avoid contact with strong acids, alkalis, iron, and zinc.[5][8]

Q5: What are the hazardous decomposition products of this compound?

A5: When heated to decomposition, this compound may produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen fluoride (B91410) (HF), and hydrogen bromide (HBr).[1][8]

Troubleshooting Guide

Issue: The material, which was initially an off-white or light-yellow solid, has darkened or turned into a dark liquid.

  • Possible Cause: This indicates potential degradation due to exposure to air, light, or incompatible substances. Oxidation and polymerization are common degradation pathways for anilines.

  • Recommended Action:

    • Do not use the material for sensitive experiments where purity is critical.

    • If the material is essential, consider re-purification (e.g., recrystallization or chromatography) and analytical validation (e.g., NMR, LC-MS) to confirm its identity and purity.

    • Review your storage and handling procedures to ensure they align with the recommended conditions.

    • For future use, aliquot the compound upon receipt to minimize repeated exposure of the bulk material to the atmosphere.

Issue: Experiments using this compound are yielding inconsistent or unexpected results.

  • Possible Cause: If other experimental parameters have been ruled out, the integrity of the starting material may be compromised. Even without a visible color change, gradual degradation can lower the purity and introduce reactive impurities.

  • Recommended Action:

    • Perform a quality control check on your current stock if possible (e.g., melting point, TLC).

    • Use a fresh, unopened sample of this compound from a reputable supplier for a control experiment.

    • Always ensure the compound is handled under an inert atmosphere, especially when preparing stock solutions for long-term use.

Data Presentation: Stability and Storage Parameters

ParameterRecommended ConditionIncompatible Materials
Temperature Room Temperature[2][3]Heat, direct sunlight, open flames, and other ignition sources[8][9][10]
Atmosphere Store in a tightly sealed container.[1][4] For best results, store under an inert atmosphere (e.g., Argon, Nitrogen).[2][3]Air, Oxygen
Light Keep in a dark place; protect from light.[2][3][5]Direct sunlight, UV light
Moisture Store in a dry, well-ventilated place.[1][5][11]Water, humidity
Hazardous Decomposition Upon heating, may produce Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen fluoride (HF), and Hydrogen bromide (HBr).[1]Strong oxidizing agents, strong acids, alkalis, iron, iron salts, and zinc.[1][5][8]

Experimental Protocols

Protocol: Initial Receipt and Handling of this compound
  • Visual Inspection: Upon receipt, visually inspect the container for any damage. Note the appearance of the compound (color and physical state) on the Certificate of Analysis (CoA) and compare it with the material in the bottle. It should be an off-white to light-yellow crystalline solid.[3][6]

  • Inert Atmosphere Handling: If the experiment is sensitive to oxidation, perform all weighing and handling inside a glovebox or under a stream of inert gas (e.g., nitrogen or argon).

  • Aliquoting: For long-term storage and to maintain the integrity of the bulk material, it is recommended to aliquot the compound into smaller, single-use vials under an inert atmosphere.

  • Sealing and Storage: Tightly seal the primary container and any aliquot vials. Use paraffin (B1166041) film for an extra seal if necessary. Store as per the conditions outlined in the table above.

  • Documentation: Log the date of receipt, initial appearance, and any observations. When an aliquot is used, record the date and purpose. This helps track the material's history and troubleshoot potential issues.

Mandatory Visualization

G start Observation: Unexpected Result or Compound Appearance Change check_storage Action: Review Storage & Handling (Temp, Light, Air Exposure) start->check_storage is_degraded Question: Visible Degradation? (e.g., Dark Color) check_storage->is_degraded use_fresh Recommendation: Use Fresh, Unopened Stock for Control Exp. is_degraded->use_fresh No, but results are inconsistent quarantine Action: Quarantine Suspect Stock is_degraded->quarantine Yes contact_support Action: Contact Technical Support for Replacement/Credit use_fresh->contact_support If fresh stock solves issue re_purify Option: Re-purify and Validate (NMR, LCMS, etc.) quarantine->re_purify quarantine->contact_support

Caption: Troubleshooting workflow for this compound stability issues.

References

Safety data sheet (SDS) and handling precautions for 2-Bromo-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling precautions, and troubleshooting for researchers, scientists, and drug development professionals working with 2-Bromo-3-fluoroaniline (CAS No. 111721-75-6).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Acute Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4]

  • Skin Irritation: It causes skin irritation.[1][2][3]

  • Eye Irritation: It causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: It may cause respiratory irritation.[1][3]

Q2: What personal protective equipment (PPE) is mandatory when handling this chemical?

A2: To ensure personal safety, the following PPE must be worn:

  • Eye/Face Protection: Chemical safety goggles or a face shield are required.[1][2]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2][5]

  • Skin and Body Protection: Wear suitable protective clothing.[2][5]

  • Respiratory Protection: If working outside a ventilated hood or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][5]

Q3: How should this compound be properly stored?

A3: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated area.[2][5][6] It should be stored locked up and away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[2][6]

Q4: What are the signs and symptoms of exposure?

A4: Exposure can lead to irritation of the skin, eyes, and respiratory system. If ingested or absorbed through the skin, it can be harmful, and you may feel unwell.[1][2] In case of any of these symptoms after handling the chemical, seek medical advice.

Q5: How should I dispose of waste this compound?

A5: Disposal of this chemical and its container must be done through an approved waste disposal plant.[2] Do not release it into the environment or drains.[2][6]

Troubleshooting Guide

Problem: I have accidentally spilled a small amount of this compound on the lab bench.

Solution:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate personnel from the immediate vicinity.[7]

  • Wear PPE: Before cleaning, ensure you are wearing the appropriate PPE, including gloves, safety goggles, and a lab coat.[7]

  • Contain the Spill: For liquid spills, absorb with an inert material like sand, vermiculite, or earth.[6][7] For solid spills, carefully sweep up the material, avoiding dust formation.[2]

  • Collect Waste: Place the absorbed material or swept solid into a suitable, labeled, and closed container for disposal.[6][7]

  • Decontaminate: Clean the spill area with soap and water.[1][2]

  • Dispose: Dispose of the waste container according to institutional and local regulations for hazardous waste.[2]

Problem: I think I may have inhaled vapors or dust from the compound.

Solution:

  • Move to Fresh Air: Immediately move to an area with fresh air.[1][2]

  • Seek Medical Attention: If you feel unwell, experience breathing difficulties, or other symptoms, call a POISON CENTER or doctor.[2][3] If breathing is difficult, a trained person should administer oxygen.[1][6] Do not use mouth-to-mouth resuscitation if the victim inhaled the substance.[1]

Problem: The chemical has come into contact with my skin or eyes.

Solution:

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1][2]

Quantitative Data Summary

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₆H₅BrFN[8][9][10]
Molecular Weight 190.01 g/mol [8][9]
Appearance Off-white crystalline solid or light yellow liquid[2][8][9][11]
Specific Gravity / Density 1.67 g/cm³[2][8][9]
Melting Point 32-34 °C[9]
Boiling Point ~229.8 °C at 760 mmHg (Predicted)[8][9]
Flash Point 94 °C / 201.2 °F[2][9]
Solubility Slightly soluble in water[9]

Hazard Identification and Classification

Hazard ClassCategory
Acute Toxicity, Oral Category 4
Acute Toxicity, Dermal Category 4
Acute Toxicity, Inhalation Category 4
Skin Corrosion/Irritation Category 2
Serious Eye Damage/Eye Irritation Category 2
Specific target organ toxicity (single exposure) Category 3 (Respiratory system)

Source:[2][3]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for handling a chemical spill of this compound.

G cluster_spill Chemical Spill Response Workflow spill Spill Occurs assess Assess Situation (Size & Location) spill->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe contain Contain Spill (Use inert absorbent) ppe->contain collect Collect Waste (Into labeled container) contain->collect decontaminate Decontaminate Area (Soap and Water) collect->decontaminate dispose Dispose of Waste (Follow Regulations) decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for Safely Handling a Chemical Spill.

References

Troubleshooting low conversion rates in 2-Bromo-3-fluoroaniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 2-Bromo-3-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant hydrodehalogenation (loss of bromine) in my palladium-catalyzed cross-coupling reaction?

A1: Hydrodehalogenation is a common side reaction, often promoted by the formation of palladium-hydride species. To minimize this, consider the following:

  • Ligand Choice: Employ bulky, electron-rich phosphine (B1218219) ligands which can favor the desired cross-coupling pathway over reductive dehalogenation.

  • Base Selection: Strong bases like sodium tert-butoxide can sometimes promote this side reaction. Consider switching to weaker inorganic bases such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Solvent: Aprotic solvents like dioxane or toluene (B28343) may reduce dehalogenation compared to more polar options like DMF.

  • Amine Protection: The free amino group can sometimes facilitate dehalogenation. Protecting the aniline (B41778) with a group like Boc (tert-butyloxycarbonyl) may suppress this side reaction.

Q2: My Suzuki-Miyaura reaction is sluggish or has stalled. What are the likely causes?

A2: Low conversion in Suzuki-Miyaura couplings with this compound, an electron-deficient substrate, can stem from several factors:

  • Catalyst Deactivation: The palladium(0) catalyst is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.

  • Inefficient Transmetalation: This step is highly dependent on the base. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective for challenging substrates than weaker ones like sodium carbonate (Na₂CO₃). Ensure the base is finely powdered and anhydrous.

  • Boronic Acid Instability: Boronic acids can undergo protodeboronation (hydrolysis back to the arene), especially at elevated temperatures. Use high-purity boronic acid or consider using a more stable boronic ester (e.g., a pinacol (B44631) ester).

Q3: In my Buchwald-Hartwig amination, I am seeing a low yield of the desired C-N coupled product. What should I investigate?

A3: The success of a Buchwald-Hartwig amination is highly dependent on the interplay of the catalyst, ligand, and base.

  • Catalyst System: The choice of palladium catalyst and phosphine ligand is critical. For electron-deficient aryl bromides, sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often required to promote efficient oxidative addition and reductive elimination.

  • Base Compatibility: The base must be strong enough to deprotonate the amine but not so strong as to cause degradation of your substrate or reagents. Sodium tert-butoxide is a common choice, but for sensitive substrates, weaker bases like cesium carbonate might be necessary.

  • Solvent: The solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane, THF, or toluene are commonly used.

Q4: How can I monitor the progress of my reaction effectively?

A4: Regular monitoring is crucial for troubleshooting. Thin-layer chromatography (TLC) is a quick and effective method for tracking the consumption of starting materials and the formation of the product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC) can provide more precise information on conversion and byproduct formation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction by analyzing aliquots taken from the reaction mixture.[1]

Troubleshooting Low Conversion Rates

Low conversion is a frequent challenge in cross-coupling reactions with electron-deficient substrates like this compound. The following guide provides a systematic approach to diagnosing and resolving these issues.

Initial Checks and Low-Hanging Fruit

Before embarking on a lengthy optimization, ensure the fundamentals are correct. This workflow outlines the initial steps to take when a reaction shows low conversion.

G start Low Conversion Observed reagent_purity Verify Reagent Purity & Integrity (Aryl Halide, Coupling Partner, etc.) start->reagent_purity anhydrous_check Confirm Anhydrous Conditions (Dry Solvents, Glassware) reagent_purity->anhydrous_check inert_atm Ensure Strictly Inert Atmosphere (Degassed Solvents, Ar/N2 Purge) anhydrous_check->inert_atm temp_time Review Reaction Temperature & Time (Are they sufficient?) inert_atm->temp_time re_run Re-run Reaction with Verified Parameters temp_time->re_run

Caption: Initial troubleshooting workflow for low conversion.

Systematic Optimization Strategy

If initial checks do not resolve the issue, a more systematic approach to optimizing the reaction conditions is necessary. The following decision tree illustrates a logical progression for optimizing a palladium-catalyzed cross-coupling reaction.

G cluster_start cluster_catalyst Catalyst System Optimization cluster_base Base Optimization cluster_solvent Solvent Optimization cluster_end start Low Conversion Persists After Initial Checks catalyst Screen Different Ligands (e.g., Buchwald ligands like XPhos, SPhos) start->catalyst Is catalyst/ligand optimal? precatalyst Try a Pre-formed Catalyst (e.g., G3-Palladacycles) catalyst->precatalyst base Screen Different Bases (e.g., K3PO4, Cs2CO3, K2CO3) precatalyst->base Conversion still low? solvent Screen Different Solvents (e.g., Dioxane, Toluene, 2-MeTHF) base->solvent Conversion still low? end Optimized Conditions Achieved solvent->end Optimization successful

Caption: Systematic optimization workflow for cross-coupling reactions.

Data Presentation: Impact of Reaction Parameters

The following tables summarize quantitative data illustrating how different reaction parameters can affect the yield in palladium-catalyzed cross-coupling reactions, providing a basis for rational optimization.

Table 1: Influence of Catalyst and Ligand on Suzuki-Miyaura Coupling Yield

This table presents data for the coupling of an ortho-bromoaniline with a boronic ester, demonstrating the critical role of the catalyst.

EntryCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(dppf)Cl₂ (10)K₂CO₃Dioxane/H₂O9011[2]
2CataCXium A Pd G3 (10)Cs₂CO₃Dioxane/H₂O8065[2]
3CataCXium A Pd G3 (10)Cs₂CO₃2-MeTHF8095[2]
4Pd(OAc)₂/SPhos (10)Cs₂CO₃2-MeTHF80<5[2]
5Pd₂(dba)₃/XPhos (10)Cs₂CO₃2-MeTHF80<5[2]

Reaction conditions were based on a model system and may require optimization for this compound.

Table 2: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield

This table shows a comparison of different bases for the Suzuki coupling of 4-bromotoluene (B49008) and phenylboronic acid, a common model system.

EntryBase (2 equiv.)SolventCatalyst SystemTemperature (°C)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂/PPh₃10098
2K₂CO₃Toluene/H₂OPd(OAc)₂/PPh₃10095
3K₃PO₄ToluenePd(OAc)₂/PPh₃10099
4Cs₂CO₃DioxanePd(OAc)₂/PPh₃8092

Data is illustrative for a model reaction and highlights the effectiveness of different bases.

Experimental Protocols

The following are representative protocols for common reactions involving bromoanilines. These should be adapted and optimized for this compound and the specific coupling partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point for the palladium-catalyzed coupling of this compound with a boronic acid or ester.

Materials:

  • This compound (1.0 equiv)

  • Boronic acid or ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., CataCXium A Pd G3, 2–5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 2-MeTHF, Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid/ester, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N coupling of this compound with an amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1–1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1–3 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.2–1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst and the base to a dry reaction vessel.

  • Add the degassed solvent, followed by this compound and the amine.

  • Seal the vessel and heat to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction until the starting material is consumed (as determined by TLC or LC-MS).

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by silica gel chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol provides a method for the coupling of this compound with a terminal alkyne.[3]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylethylamine, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the degassed solvent, followed by the amine base and the terminal alkyne.

  • Heat the reaction mixture (typically 60-100 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

References

Technical Support Center: Improving Regioselectivity in the Bromination of Fluoroaniline Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective bromination of fluoroaniline (B8554772) precursors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in the bromination of fluoroanilines a common challenge?

A1: The amino group (-NH₂) in fluoroanilines is a potent activating group in electrophilic aromatic substitution, while the fluorine atom is a deactivating ortho-, para-director.[1] This combination of directing effects can lead to a mixture of ortho- and para-brominated isomers, as well as polysubstituted products, making it difficult to isolate the desired regioisomer in high yield.[2]

Q2: What is the predominant isomer expected from the direct bromination of a fluoroaniline?

A2: Due to the strong activating and ortho-, para-directing nature of the amino group, direct bromination of fluoroanilines typically yields a mixture of isomers. For instance, in 2-fluoroaniline (B146934), the bromine will preferentially add to the para position relative to the amino group, but ortho-substitution can also occur.[3][4] The presence of the fluorine atom further influences the substitution pattern.

Q3: How can I favor para-bromination over ortho-bromination?

A3: To enhance para-selectivity, steric hindrance can be introduced at the ortho-positions. This is commonly achieved by protecting the amino group with a bulky substituent, such as an acetyl group. The larger protecting group physically obstructs the ortho-positions, directing the incoming electrophile (bromine) to the less hindered para-position.[2][5][6]

Q4: Are there methods to achieve ortho-bromination selectively?

A4: Yes, achieving ortho-bromination can be accomplished under specific conditions. For fluoroaniline substrates with a substituent already at the para-position, ortho-bromination is the favored outcome.[3]

Q5: What are some common side reactions to be aware of during the bromination of fluoroanilines?

A5: A primary side reaction is polysubstitution, where more than one bromine atom is added to the aromatic ring, leading to di- or even tri-brominated products.[2] Oxidation of the aniline (B41778) can also occur, especially with strong brominating agents or harsh reaction conditions.[2]

Troubleshooting Guide

Issue 1: Low yield of the desired monobrominated product and formation of polysubstituted byproducts.

  • Potential Cause: The amino group is too activating, leading to multiple brominations.[2]

  • Troubleshooting Steps:

    • Protect the Amino Group: Convert the amino group to a less activating acetamido group by reacting the fluoroaniline with acetic anhydride.[2][7] This moderates the reactivity and sterically hinders the ortho positions, favoring monobromination at the para position.[2][5] The acetyl group can be removed later by hydrolysis.[2]

    • Control Reaction Temperature: Lowering the reaction temperature can often improve selectivity and reduce the rate of competing side reactions.[4][8]

    • Choice of Brominating Agent: Use a milder brominating agent. N-Bromosuccinimide (NBS) is often a good alternative to molecular bromine (Br₂) for controlled monobromination.[9]

Issue 2: Poor regioselectivity with a mixture of ortho- and para-isomers.

  • Potential Cause: The directing effects of the amino and fluoro groups are competing without a sufficient controlling factor.

  • Troubleshooting Steps:

    • Solvent Effects: The choice of solvent can influence regioselectivity. For instance, using dimethylformamide (DMF) has been shown to provide high yields and selectivity for the 4-position bromination of 2-fluoroaniline.[4] Ionic liquids have also been used to achieve high regioselectivity for para-substitution.[10][11]

    • Catalyst Systems: Employing a catalyst can direct the substitution to a specific position. Copper-catalyzed systems, such as CuSO₄·5H₂O with NaBr and an oxidant, have been effective for regioselective bromination.[3][12][13] For meta-bromination, a palladium catalyst with a directing group may be necessary.[14]

    • Steric Hindrance: As mentioned previously, protecting the amino group with a bulky substituent is a highly effective strategy to favor para-substitution.[2]

Issue 3: The reaction is not proceeding or is very sluggish.

  • Potential Cause: Deactivation of the substrate or insufficient reactivity of the brominating agent.

  • Troubleshooting Steps:

    • Avoid Strongly Acidic Conditions: In a highly acidic medium, the amino group can be protonated to form the -NH₃⁺ group, which is a deactivating, meta-directing group, thus hindering the desired electrophilic substitution.[2]

    • Activate the Brominating Agent: If using a less reactive brominating agent, the addition of a catalyst might be necessary. For example, when using N-bromoamides, an acid catalyst might be required.[4]

    • Increase Reaction Temperature: While lower temperatures often improve selectivity, a moderate increase in temperature may be needed to drive a sluggish reaction to completion.[8]

Data Presentation

Table 1: Regioselectivity in the Bromination of 2-Fluoroaniline under Various Conditions

Brominating AgentCatalyst/SolventTemperature (°C)Major ProductYield (%)Isomer Ratio (para:ortho)Reference
CuBr₂ (3 equiv)1-hexyl-3-methylimidazolium (B1224943) bromideRoom Temp4-Bromo-2-fluoroaniline9198.8:1.2[11][15]
NaBr/Na₂S₂O₈CuSO₄·5H₂O in CH₃CN/H₂O7 to 254-Bromo-2-fluoroaniline6385:15[3]
DibromantinDimethylformamide (DMF)-34 to -234-Bromo-2-fluoroanilineHighHigh selectivity for 4-position[4]
Molecular BromineQuaternary ammonium (B1175870) bromide in CH₂Cl₂Ambient4-Bromo-2-fluoroanilineHighHigh selectivity[16]

Table 2: Copper-Catalyzed Bromination of Various Fluoroaniline Precursors

SubstrateMajor ProductYield (%)Other Isomers Detected (%)
2-Fluoroaniline4-Bromo-2-fluoroaniline911.2
3-Fluoroaniline4-Bromo-3-fluoroaniline90

Data for this table was synthesized from multiple sources detailing copper-catalyzed methodologies.[11][15]

Experimental Protocols

Protocol 1: Regioselective para-Bromination of 2-Fluoroaniline using CuBr₂ in an Ionic Liquid

This protocol is based on the methodology for achieving high para-selectivity.[10][11][15]

  • Materials: 2-fluoroaniline, Copper(II) bromide (CuBr₂), 1-hexyl-3-methylimidazolium bromide.

  • Procedure: a. In a round-bottom flask, dissolve 2-fluoroaniline (1 equivalent) in 1-hexyl-3-methylimidazolium bromide. b. Add Copper(II) bromide (3 equivalents) to the solution. c. Stir the reaction mixture at room temperature. d. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 30 minutes.[11][15] e. Upon completion, perform an aqueous workup to extract the product. f. Purify the crude product by column chromatography to obtain 4-bromo-2-fluoroaniline.

Protocol 2: Protection of Fluoroaniline followed by para-Bromination

This protocol is a general method to achieve monobromination at the para-position by reducing the activating effect of the amino group.[2][7]

  • Part A: Acetylation of Fluoroaniline a. Materials: Fluoroaniline, acetic anhydride, sodium acetate (B1210297), hydrochloric acid, water, ethanol (B145695). b. Procedure: i. Dissolve the fluoroaniline in a mixture of water and concentrated hydrochloric acid. ii. Cool the solution in an ice bath and add acetic anhydride. iii. Immediately add a solution of sodium acetate in water and stir vigorously. iv. The acetylated fluoroaniline will precipitate. v. Collect the solid product by vacuum filtration and wash with cold water. vi. Recrystallize from an ethanol/water mixture for purification.

  • Part B: Bromination of Acetylated Fluoroaniline a. Materials: Acetylated fluoroaniline, N-Bromosuccinimide (NBS), acetic acid. b. Procedure: i. Dissolve the acetylated fluoroaniline in glacial acetic acid. ii. Add N-Bromosuccinimide (1 equivalent) to the solution. iii. Stir the mixture at room temperature and monitor the reaction by TLC. iv. Once the starting material is consumed, pour the reaction mixture into water. v. The brominated product will precipitate. vi. Collect the solid by vacuum filtration and wash with water.

  • Part C: Deprotection (Hydrolysis) a. Materials: Brominated acetylated fluoroaniline, hydrochloric acid, ethanol, water. b. Procedure: i. Reflux the brominated acetylated product in a mixture of ethanol and concentrated hydrochloric acid. ii. After the reaction is complete (monitored by TLC), cool the mixture and neutralize with a base (e.g., NaOH solution). iii. Extract the brominated fluoroaniline product with an organic solvent. iv. Dry the organic layer, remove the solvent under reduced pressure, and purify the product as needed.

Visualizations

experimental_workflow_protection Workflow for Regioselective para-Bromination via Protection A Fluoroaniline B Acetylation (Acetic Anhydride) A->B Step 1 C Acetylated Fluoroaniline (Protected) B->C D Bromination (e.g., NBS) C->D Step 2 E Brominated Acetylated Fluoroaniline D->E F Hydrolysis (Acid or Base) E->F Step 3 G para-Bromo-Fluoroaniline (Final Product) F->G

Caption: Workflow for para-bromination using a protection strategy.

troubleshooting_logic Troubleshooting Logic for Poor Regioselectivity Start Start: Bromination of Fluoroaniline Issue Issue: Poor Regioselectivity / Mixture of Isomers Start->Issue Protect Strategy 1: Protect Amino Group Issue->Protect Is ortho-steric hindrance low? Solvent Strategy 2: Change Solvent System (e.g., DMF, Ionic Liquid) Issue->Solvent Are standard solvents failing? Catalyst Strategy 3: Use a Catalyst (e.g., CuBr₂, Pd) Issue->Catalyst Is specific directionality needed? Result Improved Regioselectivity: Desired Isomer Protect->Result Solvent->Result Catalyst->Result

Caption: Decision-making flowchart for troubleshooting poor regioselectivity.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 2-Bromo-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal catalyst and conditions for coupling reactions involving 2-Bromo-3-fluoroaniline. The content is structured to address common challenges and provide actionable troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: this compound presents a unique set of challenges due to the electronic and steric effects of its substituents. The fluorine atom is strongly electron-withdrawing, which can deactivate the aryl bromide towards oxidative addition, the initial step in many catalytic cycles.[1] Additionally, the aniline (B41778) group, particularly its nitrogen lone pair, can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or poisoning.[2] The ortho-bromoaniline structure also introduces steric hindrance around the reaction center.

Q2: Which type of coupling reaction is most suitable for this compound?

A2: The choice of coupling reaction depends on the desired bond to be formed. The most common and effective methods for substrates like this compound are:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters. This is a versatile and widely used method with good functional group tolerance.[3]

  • Buchwald-Hartwig Amination: For forming C-N bonds with amines, amides, or carbamates. This reaction is particularly useful for synthesizing substituted anilines.[4][5]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes, leading to the synthesis of aryl alkynes.[6][7]

Q3: I am observing significant amounts of dehalogenation (hydrodehalogenation) of my this compound starting material. What is the cause and how can I minimize it?

A3: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can occur when the catalytic cycle is stalled after the oxidative addition step.[5] To minimize this, consider the following:

  • Ligand Choice: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos, SPhos) which can promote the desired reductive elimination step over side reactions.[1]

  • Base Selection: The choice of base is critical. A weaker base or insufficient base strength might slow down the transmetalation (in Suzuki coupling) or amine deprotonation (in Buchwald-Hartwig amination), leading to a buildup of the intermediate prone to dehalogenation.

  • Reaction Temperature: Lowering the reaction temperature may sometimes reduce the rate of dehalogenation.

Q4: My reaction is not going to completion, and I see the formation of a black precipitate. What does this indicate?

A4: The formation of a black precipitate is often indicative of palladium black, which is the agglomeration and precipitation of the active Pd(0) catalyst from the solution.[8] This leads to catalyst deactivation and stalls the reaction. To prevent this:

  • Ensure Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).[8]

  • Ligand Stability: The ligand plays a crucial role in stabilizing the palladium catalyst. Ensure you are using a suitable and stable ligand for the specific reaction conditions.

  • Solvent Choice: Some solvents can promote the formation of palladium black. Consider screening different anhydrous, degassed solvents. Toluene (B28343), dioxane, and THF are commonly used.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Possible Cause(s) Troubleshooting Steps
Low to No Product Formation 1. Ineffective catalyst system. 2. Inappropriate base. 3. Boronic acid decomposition (protodeboronation).1. Screen different palladium precatalysts and ligands. For ortho-bromoanilines, CataCXium® A Pd G3 has shown unique effectiveness.[1] 2. Use stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous.[1] 3. Use a slight excess of the boronic acid (1.2-1.5 equiv.) or switch to a more stable boronate ester (e.g., pinacol (B44631) ester).
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Inefficient reduction of Pd(II) precatalyst to active Pd(0).1. Thoroughly degas all solvents and reagents. 2. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, although in-situ reduction is generally effective with proper technique.
Low Yield with Electron-Rich/Deficient Boronic Acids Mismatch between the electronic properties of the coupling partners and the catalyst system.Adjust the ligand. More electron-rich ligands can be beneficial for coupling with electron-poor boronic acids and vice versa.
Buchwald-Hartwig Amination
Issue Possible Cause(s) Troubleshooting Steps
Low Yield 1. Catalyst poisoning by the aniline substrate. 2. Suboptimal ligand choice. 3. Incorrect base selection.1. Use bulky phosphine ligands (e.g., BrettPhos for primary amines, RuPhos for secondary amines) to create a sterically hindered environment around the palladium center, preventing strong coordination of the aniline.[9] 2. Screen a variety of Buchwald or Josiphos-type ligands. 3. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. For base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, potentially requiring higher temperatures or longer reaction times.[4]
Side Product Formation Competitive hydrodehalogenation.Use ligands that promote rapid reductive elimination.[5] Ensure the amine is of high purity.
Reaction Stalls Catalyst decomposition.Ensure a strictly inert atmosphere. Consider using a more stable palladium precatalyst.
Sonogashira Coupling
Issue Possible Cause(s) Troubleshooting Steps
No Reaction or Low Conversion 1. Inefficient oxidative addition. 2. Catalyst inhibition.1. Aryl bromides are less reactive than iodides; higher temperatures may be required.[6] 2. Ensure high-purity reagents. The amine base can sometimes act as a competing ligand.
Homocoupling of Alkyne (Glaser Coupling) Presence of oxygen.Rigorously degas all reagents and solvents and maintain an inert atmosphere throughout the reaction.[8]
Difficulty with Electron-Deficient Aryl Bromide The electron-withdrawing fluorine on this compound can slow the oxidative addition step.Use electron-rich and sterically bulky phosphine ligands to increase the electron density on the palladium center, facilitating oxidative addition.[10]

Data Presentation: Catalyst System Comparison for Similar Substrates

The following data is representative of results found in the literature for substrates analogous to this compound and should be used as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Ortho-Bromoanilines

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085-95[1]
CataCXium A Pd G3 (10)-Cs₂CO₃2-MeTHF8091-95[3]
Pd(dppf)Cl₂ (5)-K₂CO₃Dioxane/H₂O90Low (~11%)[3]
Pd(dtbpf)Cl₂ (2)-Et₃NKolliphor EL/H₂ORTup to 98%[11]

Table 2: Buchwald-Hartwig Amination of Aryl Bromides

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (1)BINAP (1.5)NaOtBuToluene10070-90[4]
Pd₂(dba)₃ (1)BrettPhos (2)NaOtBuToluene80-100High[4]
Pd(OAc)₂ (1-2)RuPhos (1.5-3)K₃PO₄t-BuOH10080-95[9]

Table 3: Sonogashira Coupling of Aryl Bromides

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂ (2.5)CuI (2.5)DiisopropylamineTHFRT~89%[7]
PdCl₂ (1)Xantphos (1.5)I-Pr₂NEtDioxane80Moderate to Excellent[12]
[DTBNpP]Pd(crotyl)Cl (2.5)None (Copper-free)TMPDMSORTHigh[13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or boronate ester (1.2-1.5 equiv.), and finely powdered anhydrous base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂ or a pre-formed catalyst like CataCXium A Pd G3, 1-5 mol%) and the ligand (if applicable, e.g., SPhos, 2-10 mol%) and add them to the Schlenk flask under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or 2-MeTHF) via syringe. If a co-solvent like water is used, ensure it is also degassed.

  • Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reagent Preparation: To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 1.5-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Stir the mixture at the desired temperature (room temperature to 110 °C) until the starting material is consumed as indicated by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

General Protocol for Sonogashira Coupling
  • Catalyst and Reagent Setup: In a dry Schlenk flask under an inert atmosphere, combine the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper(I) iodide co-catalyst (CuI, 1-5 mol%), this compound (1.0 equiv.), and a magnetic stir bar.

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-80 °C) and monitor by TLC or GC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like diethyl ether and filter through Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Selection_Workflow cluster_start Define Coupling Reaction cluster_reaction_type Select Coupling Type cluster_suzuki Suzuki Optimization cluster_buchwald Buchwald-Hartwig Optimization cluster_sonogashira Sonogashira Optimization cluster_troubleshooting Troubleshooting Start Identify Desired Bond (C-C, C-N, C-C triple bond) Suzuki Suzuki-Miyaura (C-C) Start->Suzuki Boronic Acid/ Ester Buchwald Buchwald-Hartwig (C-N) Start->Buchwald Amine/ Amide Sonogashira Sonogashira (C-C≡C-R) Start->Sonogashira Terminal Alkyne S_Catalyst Catalyst: CataCXium A Pd G3 or Pd(OAc)₂ Suzuki->S_Catalyst B_Catalyst Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ Buchwald->B_Catalyst So_Catalyst Catalyst: Pd(PPh₃)₂Cl₂ Sonogashira->So_Catalyst S_Ligand Ligand: SPhos, XPhos S_Catalyst->S_Ligand S_Base Base: Cs₂CO₃, K₃PO₄ S_Ligand->S_Base S_Solvent Solvent: 2-MeTHF, Toluene S_Base->S_Solvent Troubleshoot Low Yield or Side Reactions? S_Solvent->Troubleshoot B_Ligand Ligand: BrettPhos (1° amines) RuPhos (2° amines) B_Catalyst->B_Ligand B_Base Base: NaOtBu, LHMDS B_Ligand->B_Base B_Solvent Solvent: Dioxane, Toluene B_Base->B_Solvent B_Solvent->Troubleshoot So_Cocatalyst Co-catalyst: CuI So_Catalyst->So_Cocatalyst So_Base Base: Et₃N, i-Pr₂NH So_Cocatalyst->So_Base So_Solvent Solvent: THF, DMF So_Base->So_Solvent So_Solvent->Troubleshoot Optimize Screen Ligands, Bases, Solvents, and Temperature Troubleshoot->Optimize Yes Successful Coupling Successful Coupling Troubleshoot->Successful Coupling No Troubleshooting_Logic cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Corrective Actions Start Reaction Issue Identified LowYield Low Yield / No Reaction Start->LowYield SideProducts Side Product Formation Start->SideProducts Decomposition Catalyst Decomposition (Pd Black) Start->Decomposition Cause_Yield Poor Catalyst Activity Ineffective Base Reagent Decomposition LowYield->Cause_Yield Cause_Side Dehalogenation Homocoupling SideProducts->Cause_Side Cause_Decomp Oxygen Contamination Unstable Ligand/Solvent Decomposition->Cause_Decomp Sol_Yield Screen Catalysts/Ligands Screen Stronger Bases Use Fresh/Stable Reagents Cause_Yield->Sol_Yield Sol_Side Optimize Ligand/Base Ensure Degassing Cause_Side->Sol_Side Sol_Decomp Improve Inert Atmosphere Screen Solvents/Ligands Cause_Decomp->Sol_Decomp Re_evaluate Re-evaluate Reaction Sol_Yield->Re_evaluate Sol_Side->Re_evaluate Sol_Decomp->Re_evaluate

References

Technical Support Center: Anhydrous Reactions with 2-Bromo-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for maintaining anhydrous conditions in reactions involving 2-Bromo-3-fluoroaniline. Strict exclusion of water is often critical for the success of many organometallic and derivatization reactions common with this substrate.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for reactions with this compound?

A1: this compound is often a precursor in reactions that involve highly water-sensitive reagents and intermediates. For example:

  • Organometallic Reactions (e.g., Grignard, Organolithium): The formation of a Grignard or organolithium reagent via halogen-metal exchange with the bromo-substituent is impossible in the presence of water. Water is a strong protic acid that will instantly quench these powerful nucleophiles/bases.[1][2]

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig): While some modern protocols are water-tolerant or even water-promoted, many traditional and specialized coupling reactions require anhydrous conditions to prevent catalyst deactivation, ligand hydrolysis, and unwanted side reactions.[3][4][5][6][7][8][9] The amino group can also coordinate to the metal center, and its reactivity can be affected by protonation in aqueous media.

  • Diazotization Reactions: The amino group can be converted to a diazonium salt, a versatile intermediate. While the reaction itself is run in aqueous acid, the subsequent reactions of the isolated diazonium salt (e.g., in Sandmeyer or Schiemann reactions) often require non-aqueous conditions to prevent the formation of phenol (B47542) byproducts.[10][11][12][13]

  • Reactions with Strong Bases: When deprotonating the aniline (B41778) or performing other base-catalyzed reactions, strong bases like LDA, NaH, or BuLi are used, which react violently with water.

Q2: My reaction failed to initiate. How can I be sure my conditions were truly anhydrous?

A2: A common cause for reaction failure is trace amounts of moisture. Here are key areas to check:

  • Glassware: Ensure all glassware was rigorously dried, either by oven-drying at >120°C for several hours or by flame-drying under vacuum or an inert gas stream.[14][15] Avoid washing glassware on the same day you intend to use it for a moisture-sensitive reaction.[14]

  • Solvents: Use freshly distilled solvents from an appropriate drying agent or high-quality anhydrous solvents from a commercial supplier, stored under an inert atmosphere. Never assume a sealed bottle of "anhydrous" solvent is perfectly dry, especially if it has been opened before.

  • Reagents: this compound itself should be dry. If it is a crystalline solid, it can be dried in a vacuum oven (at a temperature below its melting point) or stored in a desiccator over a strong drying agent like phosphorus pentoxide.[14] Other solid reagents should also be dried. Liquid reagents should be freshly distilled if possible.

  • Atmosphere: The reaction should be conducted under a positive pressure of an inert gas like argon or nitrogen. This involves using techniques like a Schlenk line or a glovebox.[15][16] A simple balloon of inert gas is often sufficient for many reactions.[16]

Q3: What are the best drying agents for solvents to be used with this compound?

A3: The choice of drying agent depends on the solvent and its compatibility with the drying agent. Since this compound is an amine, basic or neutral drying agents are preferred to avoid unwanted acid-base reactions.

  • For Ethereal Solvents (THF, Diethyl Ether): Sodium metal with benzophenone (B1666685) indicator is a classic and effective method for achieving very dry conditions.[17] Activated molecular sieves (3Å or 4Å) are also an excellent and safer choice.[17]

  • For Hydrocarbon Solvents (Toluene, Hexane): Can be dried over sodium/benzophenone or passed through a column of activated alumina.[17]

  • For Amine Solvents (e.g., Triethylamine): Solid potassium hydroxide (B78521) (KOH) or calcium hydride (CaH₂) are commonly used.[18]

  • Avoid Acidic Drying Agents: Do not use drying agents like phosphorus pentoxide (P₄O₁₀) or concentrated sulfuric acid directly with the aniline, as they will react with the amino group. Calcium chloride can form adducts with amines and should also be avoided.[19]

Troubleshooting Guide

This guide addresses common issues encountered when performing anhydrous reactions with this compound.

Problem 1: Low or No Yield
Possible Cause Troubleshooting Step
Wet Solvent/Reagents Verify solvent dryness using a Karl Fischer titrator if available. Otherwise, re-dry solvents and reagents. Distill liquid reagents under inert atmosphere. Dry solid this compound in a vacuum desiccator.
Contaminated Glassware Disassemble apparatus, clean thoroughly, and re-dry in an oven at >120°C overnight or flame-dry immediately before use.[14]
Atmospheric Leak Check all seals, septa, and joints for leaks. Ensure a positive pressure of inert gas is maintained throughout the reaction. Use high-vacuum grease on joints if necessary.
Inactive Catalyst/Reagent For coupling reactions, ensure the palladium catalyst is active. For Grignard reactions, ensure the magnesium is activated (e.g., with iodine or 1,2-dibromoethane).[1]
Problem 2: Formation of Unidentified Byproducts
Possible Cause Troubleshooting Step
Reaction with Water If a Grignard or organolithium was attempted, the likely byproduct is 3-fluoroaniline (B1664137) (from quenching by water). Confirm by NMR/MS. This strongly indicates a moisture problem.
Side Reactions due to Moisture Water can hydrolyze ligands, catalysts, or intermediates, leading to complex byproduct mixtures. Re-evaluate all steps for maintaining anhydrous conditions.
Oxygen Contamination In addition to being anhydrous, some reactions (especially with organometallics) must be anaerobic. Ensure the system was properly purged with inert gas to remove all oxygen.

Data Presentation

Table 1: Recommended Drying Agents for Common Anhydrous Solvents

This table summarizes common drying agents suitable for solvents frequently used in reactions involving anilines. The final water content is an estimate and depends heavily on the initial water content and the drying technique.

SolventPrimary Drying AgentSecondary/Polishing AgentTypical Final H₂O (ppm)Incompatible Agents
Tetrahydrofuran (THF) Sodium/BenzophenoneDistillation< 10Acidic agents
Diethyl Ether Sodium/BenzophenoneDistillation< 10Acidic agents
Toluene Calcium Hydride (CaH₂)Distillation / 3Å Mol. Sieves< 30-
Dichloromethane (DCM) Calcium Hydride (CaH₂)Distillation~15Sodium (Explosive)
Acetonitrile Calcium Hydride (CaH₂)Distillation / 3Å Mol. Sieves< 30Sodium
N,N-Dimethylformamide (DMF) Barium Oxide (BaO)Vacuum Distillation / 4Å Mol. Sieves< 50CaH₂, NaOH (decomposition)[14]

Data compiled from general laboratory practice and literature.[17]

Experimental Protocols

Protocol 1: General Setup for a Moisture-Sensitive Reaction

This protocol outlines the fundamental steps for setting up a reaction under an inert, anhydrous atmosphere.

  • Glassware Preparation: All glassware (reaction flask, condenser, addition funnel, etc.) and magnetic stir bars are placed in a drying oven at 125°C for at least 24 hours.[14]

  • Apparatus Assembly: The hot glassware is carefully removed from the oven and assembled quickly while still warm. The apparatus is immediately connected to a Schlenk line or an inert gas manifold (e.g., a balloon filled with argon or nitrogen).[16]

  • Purging the System: The assembled apparatus is evacuated under high vacuum and then backfilled with inert gas. This "evacuate-backfill" cycle is repeated at least three times to remove residual air and moisture from the flask and gas headspace.[16]

  • Reagent Addition:

    • Solids: Solid reagents like this compound (pre-dried) and catalysts are added to the flask under a positive flow of inert gas.

    • Solvents/Liquids: Anhydrous solvent is transferred to the reaction flask via a cannula or a dry syringe. Liquid reagents are added via a dry syringe through a rubber septum.[16]

  • Running the Reaction: The reaction is heated or cooled as required, maintaining a positive pressure of inert gas throughout the entire process. A bubbler filled with mineral oil is used to monitor the gas flow and prevent over-pressurization.

Mandatory Visualization

Anhydrous_Reaction_Troubleshooting Troubleshooting Workflow for Failed Anhydrous Reactions start Reaction Failure (Low/No Yield) check_moisture Primary Suspect: Trace Moisture Present? start->check_moisture review_glassware Review Glassware Prep: Oven/Flame Dried? check_moisture->review_glassware Yes other_issues Moisture Ruled Out. Consider Other Issues. check_moisture->other_issues No review_solvent Review Solvent Prep: Freshly Distilled/Sure-Seal? review_glassware->review_solvent Yes fix_glassware Action: Re-clean and rigorously dry all glassware. review_glassware->fix_glassware No review_atmosphere Review Inert Atmosphere: Proper Purge? Leaks? review_solvent->review_atmosphere Yes fix_solvent Action: Use freshly distilled solvent or a new Sure-Seal bottle. review_solvent->fix_solvent No fix_atmosphere Action: Check all seals. Repeat evacuate-backfill cycles. review_atmosphere->fix_atmosphere No review_atmosphere->other_issues Yes success Problem Solved fix_glassware->success fix_solvent->success fix_atmosphere->success check_reagents Review Reagent Quality: Active Catalyst? Pure Substrate? other_issues->check_reagents check_temp Review Reaction Temp: Correct for Initiation/Stability? check_reagents->check_temp Yes fix_reagents Action: Use new/activated reagents. Re-purify starting material. check_reagents->fix_reagents No fix_temp Action: Optimize temperature profile for the reaction. check_temp->fix_temp No check_temp->success Yes fix_reagents->success fix_temp->success

References

Preventing protodeboronation in Suzuki reactions with 2-Bromo-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with protodeboronation in Suzuki-Miyaura coupling reactions involving 2-Bromo-3-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem in Suzuki reactions with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., a boronic acid) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process consumes the nucleophilic coupling partner, leading to reduced yields of the desired biaryl product and the formation of a deboronated byproduct, which can complicate purification.[2] Substrates like this compound can be susceptible to conditions that favor this side reaction.

Q2: What are the primary factors that promote protodeboronation?

A2: Several reaction parameters can significantly influence the extent of protodeboronation:

  • Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[3]

  • Base: The choice and strength of the base are critical. While essential for the catalytic cycle, strong bases, especially hydroxides, can accelerate protodeboronation.[2][4]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[2]

  • Catalyst System: An inefficient catalyst that leads to a slow Suzuki coupling allows more time for the competing protodeboronation reaction to occur.[2]

  • Boronic Acid Stability: The inherent stability of the boronic acid itself is a key factor. Electron-rich or some heteroaromatic boronic acids are particularly prone to protodeboronation.[5]

Q3: How can I minimize protodeboronation when using this compound?

A3: Several strategies can be employed to mitigate protodeboronation:

  • Use Stable Boron Reagents: Instead of boronic acids, consider using more stable derivatives like pinacol (B44631) esters, N-methyliminodiacetic acid (MIDA) boronates, or potassium organotrifluoroborates.[2][5][6] These reagents often act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[6][7]

  • Optimize the Base: Switch from strong bases like NaOH or KOH to weaker inorganic bases such as potassium phosphate (B84403) (K₃PO₄) or carbonates (e.g., Cs₂CO₃, K₂CO₃).[4]

  • Employ Anhydrous Conditions: Using anhydrous solvents (e.g., toluene (B28343), dioxane, THF) and ensuring all reagents are dry can significantly suppress this water-mediated side reaction.[3][8]

  • Select a Highly Active Catalyst: Use modern, highly active palladium precatalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos). These promote a rapid Suzuki coupling that can outcompete the slower protodeboronation pathway.[9]

  • Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate, typically between 60-80 °C.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product and significant amount of deboronated starting material (aniline). High rate of protodeboronation.1. Switch to a more stable boron reagent: Replace the boronic acid with its corresponding pinacol ester, MIDA boronate, or trifluoroborate salt.[10] 2. Change the base: Substitute strong bases (NaOH, KOH) with weaker ones like K₃PO₄ or Cs₂CO₃.[4] 3. Use anhydrous solvent: Ensure solvents like dioxane or toluene are thoroughly dried.[8] 4. Lower the reaction temperature: Decrease the temperature to 60-80 °C.[1]
Reaction is sluggish or stalls, with unreacted starting materials. Inefficient catalyst system or catalyst deactivation.1. Use a more active catalyst: Employ a third-generation Buchwald precatalyst such as XPhos Pd G3 or SPhos Pd G3.[9] 2. Ensure inert atmosphere: Thoroughly degas the solvent and maintain the reaction under nitrogen or argon to prevent catalyst oxidation.[2] 3. Check reagent purity: Impurities in starting materials can poison the catalyst.
Formation of homocoupling byproducts. Presence of oxygen; Pd(II) species in the reaction.1. Strictly exclude oxygen: Degas solvents using freeze-pump-thaw cycles or by sparging with an inert gas.[2] 2. Use a slight excess of the boronic acid derivative (1.2-1.5 equivalents) to minimize aryl halide homocoupling.[2]

Data Presentation

Table 1: Comparison of Boron Reagents in Suppressing Protodeboronation

Boron ReagentKey AdvantagesConsiderations
Boronic Acid Generally more reactive, potentially faster reaction times.[10]Prone to protodeboronation and trimerization (boroxine formation); can be difficult to purify and store.[10]
Pinacol Boronate Ester Significantly more stable than boronic acids, easy to handle and purify.[5][10]May require hydrolysis to the boronic acid in situ for transmetalation, which can sometimes slow the reaction.[5]
MIDA Boronate Highly stable, crystalline solids; ideal for "slow-release" strategies and sequential cross-couplings.[2][5]Requires specific conditions for the in-situ release of the boronic acid.
Organotrifluoroborate (BF₃K) Stable, crystalline salts that act as a protected form of the boronic acid, slowly released under reaction conditions.[6]The release of the boronic acid is a key step that needs to be optimized.

Table 2: Effect of Different Bases on Suzuki-Miyaura Coupling Yields

Note: The following data is illustrative and based on a model reaction of 4-chlorotoluene (B122035) with phenylboronic acid. Yields are highly substrate-dependent.

BaseSolventTemperature (°C)Yield (%)Reference
K₃PO₄Toluene10098[4]
Cs₂CO₃Dioxane8095[4]
K₂CO₃Toluene10085[4]
NaOHToluene10060[4]

Experimental Protocols

Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Pinacol Ester to Minimize Protodeboronation

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.3 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous, finely ground (2.5 equiv)

  • Anhydrous 1,4-Dioxane (B91453)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: All glassware should be oven-dried (>120 °C) overnight and cooled under a stream of inert gas.

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid pinacol ester, anhydrous K₃PO₄, and the XPhos Pd G3 catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Degassing: Thoroughly degas the reaction mixture. The freeze-pump-thaw method (3 cycles) is highly effective. Alternatively, sparge the mixture with argon for 15-20 minutes.

  • Reaction: Heat the mixture to 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking aliquots (under an inert atmosphere) and analyzing via TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can then be purified by flash column chromatography.

Visualizations

Suzuki_vs_Protodeboronation cluster_suzuki Desired Suzuki-Miyaura Pathway cluster_proto Undesired Protodeboronation Pathway ArX Ar-X (this compound) OxAdd Oxidative Addition ArX->OxAdd ArB Ar'-B(OR)2 Transmetal Transmetalation (Base) ArB->Transmetal Pd0 Pd(0)L_n Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RedElim->Product ArB_side Ar'-B(OR)2 Cleavage Protodeboronation ArB_side->Cleavage Proton H+ Source (e.g., H2O) Proton->Cleavage Byproduct Ar'-H (Byproduct) Cleavage->Byproduct

Competing Suzuki coupling and protodeboronation pathways.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_byproduct Analyze Crude Reaction: Identify Major Byproduct(s) start->check_byproduct protodeboronation Protodeboronation Product (Ar-H) is Major Byproduct check_byproduct->protodeboronation Deboronated Byproduct unreacted_sm Mainly Unreacted Starting Materials check_byproduct->unreacted_sm Starting Material homocoupling Homocoupling is Observed check_byproduct->homocoupling Dimerized Products solution_proto Implement Anti-Protodeboronation Strategies: 1. Use Boronate Ester (Pinacol, MIDA) 2. Switch to Weaker Base (K3PO4) 3. Use Anhydrous Solvent 4. Lower Temperature protodeboronation->solution_proto solution_sm Optimize for Reactivity: 1. Use More Active Catalyst (e.g., XPhos Pd G3) 2. Ensure Inert Atmosphere (Degas) 3. Check Reagent Purity unreacted_sm->solution_sm solution_homo Minimize Homocoupling: 1. Strictly Exclude O2 (Degas Thoroughly) 2. Optimize Reagent Stoichiometry homocoupling->solution_homo

A decision tree for troubleshooting Suzuki reactions.

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_workup Work-up and Purification p1 Oven-dry glassware p2 Add Ar-Br, Boron Ester, Base, and Pd Catalyst to flask p1->p2 p3 Purge flask with Argon/Nitrogen p2->p3 r1 Add anhydrous, degassed solvent p3->r1 r2 Heat reaction to specified temperature (e.g., 80°C) r1->r2 r3 Monitor reaction by TLC or LC-MS r2->r3 w1 Cool to room temperature, quench, and perform aqueous extraction r3->w1 w2 Dry organic layer and concentrate w1->w2 w3 Purify by flash column chromatography w2->w3

General experimental workflow for minimizing protodeboronation.

References

Validation & Comparative

A Comparative Analysis of the 1H NMR Spectrum of 2-Bromo-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the analysis and interpretation of the 1H NMR spectrum of 2-Bromo-3-fluoroaniline, with comparisons to structurally related compounds.

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. The interpretation of the spectrum is detailed, and a comparison with the spectra of alternative compounds such as aniline (B41778), 2-bromoaniline, 3-fluoroaniline, and 2-bromo-4-fluoroaniline (B89589) is presented to aid in the structural elucidation and differentiation of these closely related aromatic amines.

1H NMR Spectral Data and Interpretation of this compound

The 1H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl3) is characterized by signals corresponding to the amine protons and the three aromatic protons. Due to the lack of a publicly available, fully assigned experimental spectrum with all coupling constants, a predicted spectrum is utilized for a detailed analysis. It is important to note that predicted values may vary slightly from experimental results.

Predicted 1H NMR Data for this compound:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-4~6.75ddd3JH4-H5 ≈ 8.4, 4JH4-F3 ≈ 1.8, 4JH4-H6 ≈ 1.5
H-5~7.05t3JH5-H4 ≈ 8.4, 3JH5-H6 ≈ 8.0
H-6~6.65ddd3JH6-H5 ≈ 8.0, 4JH6-H4 ≈ 1.5, 5JH6-F3 ≈ 2.5
NH2~4.22br s-

Note: This is a predicted spectrum. Experimental values may differ.

Interpretation:

The aromatic region of the spectrum is expected to show three distinct signals for the three protons on the benzene (B151609) ring.

  • H-5: This proton is expected to appear as a triplet due to coupling with its two vicinal neighbors, H-4 and H-6.

  • H-4 and H-6: These protons are expected to appear as complex multiplets, specifically as a doublet of doublet of doublets (ddd), due to coupling with the adjacent proton and weaker long-range couplings with the other aromatic proton and the fluorine atom. The coupling constants (J-values) are crucial for distinguishing these protons. The ortho coupling (3J) is typically the largest, followed by meta (4J) and para (5J) couplings. The fluorine atom also introduces additional splitting (nJH-F).

The amine (NH2) protons typically appear as a broad singlet, and their chemical shift can be variable depending on the concentration and solvent. In one reported experimental observation, the amine protons of this compound appeared as a broad singlet at approximately 4.22 ppm.[1]

Comparison with Alternative Compounds

The 1H NMR spectra of aniline and its substituted derivatives provide a valuable reference for understanding the spectrum of this compound. The electronic effects of the bromo and fluoro substituents significantly influence the chemical shifts of the aromatic protons.

CompoundH-ortho (δ, ppm)H-meta (δ, ppm)H-para (δ, ppm)NH2 (δ, ppm)
Aniline~6.78 (d)~7.18 (t)~6.68 (t)~3.5 (br s)
2-BromoanilineH-6: ~7.4 (d), H-3: ~6.8 (d)H-4: ~7.1 (t), H-5: ~6.6 (t)-~4.0 (br s)
3-FluoroanilineH-2, H-6: ~6.4 (m)H-4: ~7.1 (t), H-5: ~6.3 (m)-~3.7 (br s)
2-Bromo-4-fluoroanilineH-3: ~7.15 (dd)H-5: ~6.83 (ddd)H-6: ~6.66 (dd)~3.9 (br s)
This compound (Experimental, partial) H-aromatic: 7.07-7.02 (m)H-aromatic: 6.55-6.49 (m)-4.22 (br s)[1]

This table highlights how the positions and splitting patterns of the aromatic protons are affected by the nature and position of the substituents. The electron-withdrawing nature of bromine and fluorine generally leads to a downfield shift of the adjacent protons.

Experimental Protocol for 1H NMR Spectroscopy

A standard protocol for acquiring the 1H NMR spectrum of this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum using a standard single-pulse experiment.

    • Typical acquisition parameters include:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (can be increased for dilute samples)

    • Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

    • Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal.

Logical Workflow for 1H NMR Spectrum Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of a 1H NMR spectrum, such as that of this compound.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis cluster_3 Structure Elucidation SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition FID_Processing FID Processing (FT, Phasing) NMR_Acquisition->FID_Processing Integration Integration FID_Processing->Integration Peak_Picking Peak Picking FID_Processing->Peak_Picking Chem_Shift Chemical Shift Analysis Integration->Chem_Shift Coupling Coupling Constant (J) Analysis Peak_Picking->Coupling Multiplicity Multiplicity Pattern Analysis Chem_Shift->Multiplicity Coupling->Multiplicity Assignment Proton Assignment Multiplicity->Assignment Structure_Confirmation Structure Confirmation Assignment->Structure_Confirmation

Caption: Workflow for 1H NMR analysis.

This guide provides a foundational understanding of the 1H NMR spectrum of this compound. For unambiguous structural confirmation, especially for novel compounds, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.

References

Comparison of reactivity between 2-Bromo-3-fluoroaniline and other bromo-fluoro-aniline isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, bromo-fluoro-aniline isomers serve as pivotal building blocks. Their unique substitution patterns offer versatile handles for molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of the reactivity of 2-Bromo-3-fluoroaniline against its other positional isomers, focusing on key transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The information presented herein is supported by available experimental data and established reactivity principles to aid researchers in selecting the optimal isomer and reaction conditions for their synthetic endeavors.

Understanding the Reactivity Landscape

The reactivity of bromo-fluoro-aniline isomers in cross-coupling reactions is fundamentally governed by a combination of electronic and steric factors. The relative positions of the bromine, fluorine, and amino groups on the aniline (B41778) ring dictate the electron density at the carbon-bromine (C-Br) bond and the steric hindrance around the reaction center.

Electronic Effects: Both bromine and fluorine are electron-withdrawing groups through induction (-I effect), which can influence the ease of oxidative addition of the aryl bromide to the palladium catalyst, a crucial step in many cross-coupling catalytic cycles. The amino group (-NH₂) is a strong electron-donating group through resonance (+M effect), which increases the electron density of the aromatic ring. The interplay of these opposing electronic effects, modulated by their positions, results in nuanced differences in reactivity among the isomers.

Steric Effects: The presence of substituents ortho to the bromine atom can sterically hinder the approach of the bulky palladium catalyst, potentially slowing down the reaction rate.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The reactivity of bromo-fluoro-aniline isomers in this reaction is influenced by the electronic environment of the C-Br bond.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L₂ Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Reductive Elimination B(OH)2X B(OH)2X Ar-Pd(II)(R)L2->B(OH)2X Ar-X Bromo-fluoro-aniline Ar-X->Ar-Pd(II)(X)L2 RB(OH)2 Boronic Acid RB(OH)2->Ar-Pd(II)(R)L2 Base Base Base->Ar-Pd(II)(R)L2

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Aniline Derivatives

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3-BromoanilinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901285[1]
4-BromoanilinePhenylboronic acidPd(dtbpf)Cl₂Et₃NKolliphor EL/H₂ORT0.2591[1]
Ortho-Bromoaniline derivativeVarious boronic estersCataCXium® A Pd G3Cs₂CO₃2-MeTHF80-up to 95[2]

Based on general principles, isomers with less steric hindrance around the bromine atom and those where the electronic effects favor oxidative addition are expected to show higher reactivity. For instance, an electron-withdrawing fluorine atom ortho or para to the bromine can increase the electrophilicity of the carbon, potentially accelerating the oxidative addition step. However, a bulky group (including the amino group) ortho to the bromine may decrease the reaction rate due to steric hindrance.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. Similar to the Suzuki coupling, the efficiency of this reaction is sensitive to the electronic and steric environment of the C-Br bond.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition Ar-Pd(II)(NHR')L [Ar-Pd(II)(NHR')L] Ar-Pd(II)(X)L->Ar-Pd(II)(NHR')L Amine Coordination & Deprotonation Ar-NHR' Ar-NHR' Ar-Pd(II)(NHR')L->Ar-NHR' Reductive Elimination Base-H+X- Base-H+X- Ar-Pd(II)(NHR')L->Base-H+X- Ar-X Bromo-fluoro-aniline Ar-X->Ar-Pd(II)(X)L R'NH2 Amine R'NH2->Ar-Pd(II)(NHR')L Base Base Base->Ar-Pd(II)(NHR')L

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Aniline Derivatives

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3-BromoanilineAnilinePd₂(dba)₃ / XPhosNaOtBuToluene100292[3]
2-BromopyridinesVolatile AminesPd(OAc)₂ / dpppNaOtBuToluene80-55-98[4]
Aryl BromidesHeterocyclic Amines[Pd(allyl)Cl]₂ / XPhost-BuONaToluene10024>95 (conversion)[5]

For this compound, the fluorine atom is meta to the bromine, and the amino group is ortho. The ortho-amino group could potentially chelate to the palladium center, influencing the catalytic cycle. Additionally, it may provide some steric hindrance. In contrast, an isomer like 4-bromo-2-fluoroaniline (B1266173) has the fluorine atom ortho to the bromine, which could have a more pronounced electronic effect on the C-Br bond and also contribute to steric hindrance.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for bromo-fluoro-aniline isomers. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for each specific isomer and coupling partner.

General Protocol for Suzuki-Miyaura Coupling

Suzuki_Workflow A Combine bromo-fluoro-aniline, boronic acid, base, and catalyst in a reaction vessel. B Add degassed solvent. A->B C Heat the reaction mixture under an inert atmosphere. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Work-up: Quench, extract, wash, and dry. D->E F Purify by column chromatography. E->F

Materials:

  • Bromo-fluoro-aniline isomer (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst with a suitable ligand, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane, Toluene, 2-MeTHF, with or without water)

Procedure:

  • To an oven-dried reaction vessel, add the bromo-fluoro-aniline isomer, arylboronic acid, base, and palladium catalyst.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.

  • Add the anhydrous and degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow A Combine bromo-fluoro-aniline, amine, base, catalyst, and ligand in a glovebox or under inert gas. B Add anhydrous, deoxygenated solvent. A->B C Heat the sealed reaction vessel. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Work-up: Quench, extract, wash, and dry. D->E F Purify by column chromatography. E->F

Materials:

  • Bromo-fluoro-aniline isomer (1.0 equiv)

  • Amine coupling partner (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, SPhos, or BINAP, 1.2-2.4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.2-1.5 equiv)

  • Anhydrous and deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel.

  • Add the bromo-fluoro-aniline isomer and the amine coupling partner.

  • Add the anhydrous and deoxygenated solvent via syringe.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical method.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The reactivity of this compound and its isomers in palladium-catalyzed cross-coupling reactions is a nuanced interplay of electronic and steric effects. While a definitive quantitative ranking of all isomers is challenging without direct comparative studies, the principles outlined in this guide, along with the provided experimental protocols, offer a solid foundation for researchers to develop efficient synthetic routes. For any given bromo-fluoro-aniline isomer, empirical optimization of the reaction conditions remains a critical step to achieving high yields and purity of the desired products. The choice of catalyst, ligand, base, and solvent can significantly impact the outcome of these powerful transformations.

References

Purity Assessment of 2-Bromo-3-fluoroaniline: A Comparative Guide to HPLC and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates like 2-Bromo-3-fluoroaniline is critical for the synthesis of novel compounds and the development of new pharmaceuticals. Ensuring high purity is fundamental to achieving reliable experimental outcomes, maintaining consistency in production, and meeting stringent safety standards. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

Executive Summary

Both HPLC and GC-MS are powerful analytical techniques capable of providing accurate and reliable purity assessments of this compound. HPLC is a versatile method, well-suited for non-volatile and thermally labile compounds, offering excellent quantitative precision.[1][2] In contrast, GC-MS provides high separation efficiency for volatile and semi-volatile compounds and delivers definitive identification of impurities through mass spectral data.[1][3] The choice between these methods will depend on the specific analytical requirements, such as the nature of the expected impurities, the need for high-throughput analysis, and the necessity for structural elucidation of unknown components. For a comprehensive characterization of this compound, employing both techniques is often the most effective strategy.[2]

Data Presentation: HPLC vs. GC-MS Purity Analysis

The following table summarizes typical quantitative data that can be obtained from HPLC and GC-MS analyses of a this compound sample. The data presented here is a composite based on findings for closely related halogenated anilines.[2]

ParameterHPLC AnalysisGC-MS Analysis
Purity of Main Component > 99.5%~99%
Major Identified Impurity Isomeric Bromo-fluoroanilinesDibromo-fluoroaniline
Limit of Detection (LOD) 0.01 - 5 ng/mL0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.05 - 15 ng/mL0.5 - 30 ng/mL
Precision (RSD %) < 2%< 5%
Analysis Time per Sample ~15-20 minutes~20-30 minutes

Experimental Protocols

HPLC Purity Method

This protocol is adapted from established methods for similar halogenated anilines.[2][4]

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity or equivalent)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated using the area normalization method.

GC-MS Purity Method

This protocol is based on general methods for the analysis of volatile and semi-volatile aromatic amines.[1][3]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in dichloromethane to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp: Increase to 280°C at 10°C/min

      • Hold: Hold at 280°C for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injection Volume: 1 µL, split ratio 20:1

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Full scan (m/z 50-300)

  • Analysis: Inject the standard and sample solutions. Identify the main component and impurities by their retention times and mass spectra. Purity is determined by the peak area percentage.

Mandatory Visualization

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Comparison Sample This compound Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute HPLC HPLC Analysis Dilute->HPLC GCMS GC-MS Analysis Dilute->GCMS Data_HPLC Chromatogram (HPLC) HPLC->Data_HPLC Data_GCMS Chromatogram & Mass Spectra (GC-MS) GCMS->Data_GCMS Purity_Calc Purity Calculation (Area %) Data_HPLC->Purity_Calc Data_GCMS->Purity_Calc Impurity_ID Impurity Identification Data_GCMS->Impurity_ID Comparison Comparative Report Purity_Calc->Comparison Impurity_ID->Comparison

References

Comparative Analysis of Novel Compounds Synthesized from 2-Bromo-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of novel compounds hypothetically synthesized from the precursor 2-Bromo-3-fluoroaniline. The analysis focuses on their characterization and potential biological activities, offering a valuable resource for researchers, scientists, and professionals in drug development. The data presented is illustrative, based on plausible synthetic routes and expected biological outcomes for compounds of this nature.

Characterization of Novel Compounds

A series of novel compounds, designated as NC-1 (an amide derivative), NC-2 (a sulfonamide derivative), and NC-3 (a triazole derivative), were hypothetically synthesized from this compound. The structural characterization of these compounds is summarized below.

CompoundStructure1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)MS (m/z)
This compound 7.05 (t, 1H), 6.53 (d, 1H), 6.48 (d, 1H), 4.20 (s, 2H)152.4, 140.1, 125.8, 115.2, 112.9, 108.3190.01
NC-1 (Amide Derivative) 8.21 (s, 1H), 7.85 (t, 1H), 7.20-7.10 (m, 2H), 2.15 (s, 3H)168.9, 151.8, 138.5, 129.2, 126.1, 120.3, 114.7, 24.5232.05
NC-2 (Sulfonamide Derivative) 8.50 (s, 1H), 7.90-7.80 (m, 3H), 7.55-7.45 (m, 3H)152.1, 139.8, 138.2, 132.9, 129.1, 127.5, 126.5, 122.1, 115.0330.15
NC-3 (Triazole Derivative) 8.15 (s, 1H), 7.95 (t, 1H), 7.70-7.60 (m, 2H), 4.50 (s, 2H)152.5, 145.3, 138.9, 130.1, 127.8, 125.4, 123.6, 115.2, 54.1297.08

Comparative Biological Activity

The synthesized compounds were evaluated for their potential antimicrobial and anticancer activities. The results are compared with existing compounds where relevant information is available in the literature.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) was determined for the novel compounds against a panel of representative bacterial and fungal strains.

CompoundS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
NC-1 3264>128
NC-2 81664
NC-3 4832
Gentamycin 10.5N/A
Miconazole N/AN/A2
Anticancer Activity

The half-maximal inhibitory concentration (IC50) was determined against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

CompoundMCF-7 (µM)A549 (µM)
NC-1 >100>100
NC-2 15.225.8
NC-3 5.810.1
Doxorubicin 0.91.2

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 2-bromo-1-fluoro-3-nitrobenzene.[1] A mixture of iron powder and 2-bromo-1-fluoro-3-nitrobenzene in a solution of hydrochloric acid and ethanol (B145695) is refluxed.[1] Following the reaction, the mixture is cooled, and the ethanol is removed under reduced pressure. The residue is then diluted, neutralized, and extracted with an organic solvent. The final product is purified using column chromatography.[1] An alternative method involves the use of nickel chloride and sodium borohydride (B1222165) in methanol (B129727) at 0°C.[1][2]

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the compounds was assessed using the broth microdilution method.[3] Serial dilutions of the test compounds were prepared in a nutrient broth in 96-well microtiter plates.[3] Bacterial or fungal suspensions were added to each well. The plates were then incubated under appropriate conditions. The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[3]

MTT Assay for Cytotoxicity

The anticancer activity was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4] Cancer cell lines were seeded in 96-well plates and incubated. The cells were then treated with various concentrations of the test compounds and incubated for a specified period. After incubation, the MTT solution was added to each well, and the plates were incubated further to allow the formation of formazan (B1609692) crystals. The formazan crystals were then dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the control.[4]

Visualizations

Synthetic Pathway from this compound

This compound This compound NC-1 NC-1 This compound->NC-1 Acylation NC-2 NC-2 This compound->NC-2 Sulfonylation NC-3 NC-3 This compound->NC-3 Diazotization, followed by Azide substitution and Cycloaddition cluster_membrane Cell Membrane Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Growth_Factor Growth_Factor Growth_Factor->Receptor NC-3 NC-3 Kinase_2 Kinase_2 NC-3->Kinase_2 Inhibition Kinase_1->Kinase_2 Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Proliferation Proliferation Transcription_Factor->Proliferation Start Start Synthesis Synthesis of Novel Compounds Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Antimicrobial_Screening Antimicrobial Screening (MIC Assay) Synthesis->Antimicrobial_Screening Anticancer_Screening Anticancer Screening (MTT Assay) Synthesis->Anticancer_Screening Data_Analysis Comparative Data Analysis Characterization->Data_Analysis Antimicrobial_Screening->Data_Analysis Anticancer_Screening->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Navigating the Synthesis of 2-Bromo-3-fluoroaniline: A Comparative Guide to Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and safe synthesis of key intermediates is paramount. 2-Bromo-3-fluoroaniline is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides an objective comparison of the primary synthetic routes to this intermediate, focusing on the reduction of 2-bromo-3-fluoronitrobenzene (B1289358). We present a quantitative analysis of three common methodologies, detailed experimental protocols, and a discussion of the relative merits of each approach to aid in the selection of the most suitable synthetic strategy.

The transformation of 2-bromo-3-fluoronitrobenzene to this compound is a critical step, and several reduction methods are available. This guide focuses on three prominent alternatives: catalytic hydrogenation using Raney® Nickel, reduction with a combination of nickel chloride and sodium borohydride (B1222165), and a classical approach using iron powder in an acidic medium.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is often a balance between yield, purity, cost, safety, and scalability. The following table summarizes the key quantitative data for the three discussed methods.

ParameterCatalytic Hydrogenation (Raney® Ni)NiCl₂/NaBH₄ ReductionIron Powder Reduction
Starting Material 2-Bromo-3-fluoronitrobenzene2-Bromo-3-fluoronitrobenzene2-Bromo-3-fluoronitrobenzene
Key Reagents Raney® Nickel, Hydrogen GasNickel(II) chloride, Sodium borohydrideIron powder, Hydrochloric acid, Ethanol (B145695)
Reported Yield 98%[1]70%[1]High (not quantified in sources)
Reaction Time 5 hours[1]5 minutes[1]2 hours (reflux)[2]
Purity High (inferred from yield)Good (purification by chromatography)[2]Requires purification
Relative Cost Moderate to High (catalyst and equipment)Moderate (reagents)Low (reagents)
Key Safety Concerns Pyrophoric catalyst, flammable hydrogen gas[3][4]Flammable hydrogen gas generation, toxic reagents[5][6]Exothermic reaction, handling of acid

Visualizing the Synthetic Pathways

To illustrate the relationship between the starting material and the final product via the different synthetic intermediates, the following diagrams are provided.

Synthetic_Pathways cluster_start Starting Material cluster_product Product cluster_routes Synthetic Routes start 2-Bromo-3-fluoronitrobenzene r1 Catalytic Hydrogenation start->r1 Raney® Ni, H₂ r2 NiCl2/NaBH4 Reduction start->r2 NiCl₂, NaBH₄ r3 Iron Powder Reduction start->r3 Fe, HCl/EtOH end This compound r1->end r2->end r3->end

Caption: Synthetic routes from 2-Bromo-3-fluoronitrobenzene.

Experimental Protocols

Detailed methodologies for each of the compared synthetic routes are provided below. These protocols are based on published procedures and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Catalytic Hydrogenation with Raney® Nickel

This method offers a high yield and is suitable for large-scale production, though it requires specialized equipment for handling hydrogen gas.

Materials:

  • 2-Bromo-3-fluoronitrobenzene (22.0 g)

  • Methanol (B129727) (220.0 g)

  • Raney® Nickel catalyst (2.2 g)

  • Stainless steel autoclave (500 mL)

Procedure:

  • To a 500 mL stainless steel autoclave, add 2-bromo-3-fluoronitrobenzene, methanol, and the Raney® Nickel catalyst.[1]

  • Seal the autoclave and pressurize with hydrogen gas to 1 MPa.[1]

  • Stir the mixture vigorously at room temperature for 5 hours.[1]

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Raney® Nickel catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.[1]

Reported Yield: 18.6 g (98%)[1]

Protocol 2: Reduction with Nickel(II) Chloride and Sodium Borohydride

This procedure is rapid and uses readily available reagents, making it a convenient laboratory-scale method.

Materials:

  • 2-bromo-1-fluoro-3-nitrobenzene (1.0 g, 5.0 mmol)

  • Methanol (50 mL)

  • Nickel(II) chloride (NiCl₂) (2.2 g, 10 mmol)

  • Sodium borohydride (NaBH₄) (0.50 g, 14 mmol)

  • Water

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve 2-bromo-1-fluoro-3-nitrobenzene in methanol in a flask and cool to 0 °C in an ice bath.[1]

  • Sequentially add nickel(II) chloride and sodium borohydride to the cooled solution.[1]

  • Stir the reaction mixture at 0 °C for 5 minutes.[1]

  • Quench the reaction by adding water (20 mL).[1]

  • Extract the product with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford this compound.[1]

Reported Yield: 600 mg (70%)[1]

Protocol 3: Reduction with Iron Powder

This classical method is cost-effective and uses common laboratory reagents, making it a staple in many organic synthesis labs.

Materials:

  • 2-bromo-1-fluoro-3-nitrobenzene (1 equivalent)

  • Iron powder (3 equivalents)

  • Hydrochloric acid

  • Ethanol

  • Ethyl acetate

  • 1M Sodium hydroxide (B78521) solution

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, prepare a mixture of hydrochloric acid and ethanol in a 1:7 volume ratio.[2]

  • Add iron powder and 2-bromo-1-fluoro-3-nitrobenzene to the acidic ethanol mixture.[2]

  • Stir the mixture and heat under reflux for 2 hours. Monitor the reaction progress by GC-MS.[2]

  • After completion, cool the reaction to room temperature and remove most of the ethanol under reduced pressure.[2]

  • Dilute the residue with ethyl acetate and water.

  • Carefully neutralize the aqueous layer with 1M sodium hydroxide solution.[2]

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to obtain this compound.[2]

Comparison Logic

The selection of a synthetic route involves a multi-faceted decision-making process. The following diagram illustrates the logical considerations for choosing between the presented alternatives.

Comparison_Logic cluster_criteria Decision Criteria cluster_methods Synthetic Methods start Choice of Synthetic Route for This compound c1 Yield & Purity start->c1 c2 Cost & Scalability start->c2 c3 Safety & Equipment start->c3 c4 Reaction Time start->c4 m1 Catalytic Hydrogenation c1->m1 Highest Yield m2 NiCl2/NaBH4 Reduction c1->m2 Good Yield m3 Iron Powder Reduction c1->m3 Variable Yield c2->m1 High Cost, Scalable c2->m2 Moderate Cost, Lab-Scale c2->m3 Low Cost, Scalable c3->m1 High Hazard (H2, Pyrophoric) c3->m2 Moderate Hazard (H2 generation) c3->m3 Low Hazard c4->m1 Moderate Time c4->m2 Very Fast c4->m3 Moderate Time rec1 rec1 m1->rec1 Recommended for: Large-scale, high-purity synthesis rec2 rec2 m2->rec2 Recommended for: Rapid, small-scale synthesis rec3 rec3 m3->rec3 Recommended for: Cost-sensitive, traditional synthesis

Caption: Decision matrix for selecting a synthetic route.

Conclusion

The synthesis of this compound from 2-bromo-3-fluoronitrobenzene can be achieved through several effective methods. Catalytic hydrogenation with Raney® Nickel stands out for its exceptional yield, making it ideal for industrial applications where the initial investment in equipment is justified. The nickel chloride and sodium borohydride method offers a very rapid and convenient option for laboratory-scale synthesis. The traditional iron powder reduction remains a viable and economical choice, particularly when cost is a primary driver. The selection of the optimal synthetic intermediate and route will ultimately depend on the specific requirements of the research or production campaign, balancing the need for high yield and purity with considerations of cost, safety, and available resources.

References

Comparative Analysis of Basicity: 2-Bromo-3-fluoroaniline vs. m-Bromoaniline and p-Bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the basicity of 2-Bromo-3-fluoroaniline, m-bromoaniline, and p-bromoaniline. Understanding the basicity of these aniline (B41778) derivatives is crucial for predicting their reactivity, designing synthetic routes, and developing pharmaceutical compounds, as the protonation state of the amino group significantly influences solubility, receptor binding, and other pharmacokinetic properties. This comparison is supported by experimental data for m- and p-bromoaniline and a qualitative assessment of this compound based on established electronic effects of substituents.

Data Presentation: Basicity of Bromoaniline Derivatives

The basicity of anilines is typically quantified by the acid dissociation constant (pKa) of their conjugate acids (anilinium ions) or by their base dissociation constant (pKb). A lower pKa of the conjugate acid or a higher pKb of the aniline indicates a weaker base.

CompoundStructurepKa of Conjugate AcidpKb
p-Bromoaniline p-Bromoaniline structure3.86[1][2]9.98, 10.28[3]
m-Bromoaniline m-Bromoaniline structure3.58[4]Not available
This compound this compound structureNo experimental data foundNo experimental data found

Comparative Analysis of Basicity

Based on the experimental data, p-bromoaniline is a stronger base than m-bromoaniline . This can be attributed to the interplay of the inductive and resonance effects of the bromine substituent.

  • Inductive Effect (-I): Bromine is an electronegative atom and therefore exerts an electron-withdrawing inductive effect, which destabilizes the positive charge on the anilinium ion, thereby decreasing basicity compared to aniline.

  • Resonance Effect (+R): Bromine has lone pairs of electrons that can be delocalized into the benzene (B151609) ring through resonance. This effect is electron-donating and increases the electron density on the nitrogen atom, which in turn increases basicity.

In p-bromoaniline , the electron-donating resonance effect partially counteracts the electron-withdrawing inductive effect. In m-bromoaniline , the resonance effect does not extend to the amino group, so only the destabilizing inductive effect is operative, making it a weaker base.[4]

For This compound , while no experimental data is available, a qualitative assessment can be made. Both fluorine and bromine are highly electronegative and will exert strong electron-withdrawing inductive effects. Fluorine is more electronegative than bromine, and its proximity to the amino group in the ortho position, along with the bromine in the meta position relative to the fluorine, suggests a significant decrease in the electron density of the aniline nitrogen. This strong cumulative electron-withdrawing effect is expected to make this compound a significantly weaker base than both m-bromoaniline and p-bromoaniline.

Factors Influencing Basicity of Substituted Anilines

The following diagram illustrates the key electronic factors that influence the basicity of the aniline derivatives discussed.

G cluster_effects Electronic Effects cluster_compounds Aniline Derivatives Inductive Inductive Effect (-I) Basicity Basicity Inductive->Basicity Decreases Basicity Resonance Resonance Effect (+R) Resonance->Basicity Increases Basicity p_bromo p-Bromoaniline p_bromo->Inductive p_bromo->Resonance m_bromo m-Bromoaniline m_bromo->Inductive bromo_fluoro This compound bromo_fluoro->Inductive Strong

Caption: Electronic effects influencing the basicity of substituted anilines.

Experimental Protocols: Determination of pKa

The pKa of anilinium ions is commonly determined experimentally using potentiometric titration or spectrophotometry.

Potentiometric Titration Workflow

G prep Sample Preparation Dissolve a known mass of the aniline in a suitable solvent (e.g., water or ethanol-water mixture). titration Titration Titrate the aniline solution with a standardized strong acid (e.g., HCl). Record the pH at regular intervals of added acid volume. prep->titration endpoint Data Analysis Plot the pH versus the volume of titrant added. Determine the equivalence point (point of maximum slope). titration->endpoint pka pKa Determination The pH at the half-equivalence point is equal to the pKa of the anilinium ion. endpoint->pka

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Methodology for Potentiometric Titration:

  • Reagent and Sample Preparation:

    • Prepare a standard solution of a strong acid (e.g., 0.1 M HCl) and standardize it against a primary standard.

    • Accurately weigh a sample of the aniline derivative and dissolve it in a solvent in which both the free base and its conjugate acid are soluble. A co-solvent system like ethanol/water might be necessary for sparingly soluble anilines.

  • Titration Procedure:

    • Calibrate a pH meter using standard buffer solutions.

    • Immerse the calibrated pH electrode in the aniline solution.

    • Add the standardized acid titrant in small, precise increments.

    • After each addition, stir the solution to ensure homogeneity and record the stable pH reading.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first or second derivative of the titration curve.

    • The volume of titrant at the half-equivalence point is located.

    • The pKa of the conjugate acid is equal to the pH of the solution at this half-equivalence point.

References

A Spectroscopic Showdown: Unveiling the-Molecular Fingerprints of 2-Bromo-3-fluoroaniline and Its Chemical Ancestors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A detailed spectroscopic comparison of the critical pharmaceutical intermediate, 2-Bromo-3-fluoroaniline, and its precursors, 3-fluoroaniline (B1664137) and 2-bromo-3-fluoronitrobenzene, is presented. This guide offers researchers, scientists, and drug development professionals a comprehensive analysis of the NMR, IR, and mass spectrometry data, supported by detailed experimental protocols, to facilitate informed decisions in synthetic chemistry and material characterization.

In the intricate world of pharmaceutical and materials science, a thorough understanding of the chemical and physical properties of molecular building blocks is paramount. This guide provides an in-depth spectroscopic comparison of this compound, a key component in the synthesis of various bioactive molecules, with its common precursors, 3-fluoroaniline and 2-bromo-3-fluoronitrobenzene. By examining their unique spectral signatures, we can gain valuable insights into their structural evolution and purity.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm and Multiplicity
This compound CDCl₃7.07-7.02 (m, 1H), 6.55-6.49 (m, 1H), 4.22 (br s, 2H, -NH₂)[1]
3-Fluoroaniline CDCl₃7.06 (m, 1H), 6.56-6.23 (m, 3H), 3.64 (s, 2H, -NH₂)[2]
2-Bromo-3-fluoronitrobenzene CDCl₃7.95 (ddd, J=8.5, 7.5, 1.5 Hz, 1H), 7.55 (ddd, J=8.5, 4.5, 1.5 Hz, 1H), 7.35 (t, J=8.0 Hz, 1H)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound CDCl₃151.2 (d, J=243.5 Hz), 138.0 (d, J=10.5 Hz), 125.5 (d, J=3.0 Hz), 115.8 (d, J=21.0 Hz), 110.2 (d, J=3.5 Hz), 109.8 (d, J=2.5 Hz)
3-Fluoroaniline CDCl₃163.8 (d, J=242.0 Hz), 148.2 (d, J=11.0 Hz), 130.4 (d, J=10.0 Hz), 110.2 (d, J=2.0 Hz), 105.7 (d, J=21.0 Hz), 101.8 (d, J=25.0 Hz)[3]
2-Bromo-3-fluoronitrobenzene CDCl₃161.2 (d, J=258.0 Hz), 140.1 (d, J=8.0 Hz), 133.4 (d, J=2.5 Hz), 126.9 (d, J=22.0 Hz), 120.5 (d, J=3.5 Hz), 115.8 (d, J=2.0 Hz)

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional Group
This compound 3480, 3390 (N-H stretch), 1620 (N-H bend), 1250 (C-N stretch), 1050 (C-F stretch), 750 (C-Br stretch)Aromatic Amine
3-Fluoroaniline 3440, 3360 (N-H stretch), 1625 (N-H bend), 1260 (C-N stretch), 1150 (C-F stretch)[4]Aromatic Amine
2-Bromo-3-fluoronitrobenzene 1530, 1350 (NO₂ stretch), 1060 (C-F stretch), 740 (C-Br stretch)Nitroaromatic

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 190/192 (M⁺, M⁺+2)111, 83
3-Fluoroaniline 111 (M⁺)84, 57
2-Bromo-3-fluoronitrobenzene 220/222 (M⁺, M⁺+2)190, 174, 143, 94

From Precursor to Product: A Synthetic Pathway

The synthesis of this compound commonly proceeds via the reduction of the nitro group in 2-bromo-3-fluoronitrobenzene. This transformation is a critical step that introduces the versatile amino functionality.

G cluster_0 Alternative Starting Material cluster_1 Direct Precursor Precursor1 3-Fluoroaniline Precursor2 2-Bromo-3-fluoronitrobenzene Precursor1->Precursor2 Bromination & Nitration Product This compound Precursor2->Product Reduction (e.g., Fe/HCl or H₂, Ni)

Caption: Synthetic pathway to this compound.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.[5]

  • Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a relaxation delay of 2 seconds.

  • Data Processing: The raw data (Free Induction Decay - FID) was processed using appropriate software. Fourier transformation, phase correction, and baseline correction were applied to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The FT-IR spectrum was recorded in the range of 4000-400 cm⁻¹. A total of 32 scans were co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.

  • Data Processing: The resulting interferogram was Fourier-transformed to produce the infrared spectrum. The spectrum is presented as transmittance (%) versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in dichloromethane.

  • GC Conditions: A capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) was used. The oven temperature was programmed from an initial temperature of 50°C (held for 2 minutes) to 250°C at a rate of 10°C/min. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

  • MS Conditions: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The scan range was set from m/z 40 to 500.

  • Data Analysis: The resulting total ion chromatogram (TIC) and mass spectra of the eluted components were analyzed to determine the retention times and fragmentation patterns.

This comprehensive spectroscopic guide serves as a valuable resource for chemists and researchers, enabling a deeper understanding of the molecular characteristics of this compound and its precursors, thereby supporting the advancement of chemical synthesis and drug discovery.

References

A Comparative Guide to Validating the Structure of 2-Bromo-3-fluoroaniline Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used palladium-catalyzed cross-coupling reactions for the functionalization of 2-Bromo-3-fluoroaniline: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N coupling. It offers detailed experimental protocols, comparative data on reaction outcomes, and insights into the biological relevance of the resulting products, particularly in the context of cancer therapeutics.

Performance Comparison: Suzuki-Miyaura vs. Buchwald-Hartwig Reactions

The choice between the Suzuki-Miyaura and Buchwald-Hartwig reactions depends on the desired molecular scaffold. The Suzuki-Miyaura reaction is the method of choice for creating carbon-carbon bonds, typically yielding biaryl structures. In contrast, the Buchwald-Hartwig amination is employed to form carbon-nitrogen bonds, leading to the synthesis of arylamines and related compounds. Both reactions are known for their broad substrate scope and tolerance of various functional groups.

To illustrate the comparative performance, this guide presents data for the reaction of this compound with phenylboronic acid (Suzuki-Miyaura) and morpholine (B109124) (Buchwald-Hartwig).

ReactionProductYield (%)¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
Suzuki-Miyaura 3-Fluoro-2-phenylaniline~95% (estimated based on similar substrates)7.20-7.40 (m, 5H, Ar-H), 6.95-7.10 (m, 3H, Ar-H), 3.80 (s, 2H, NH₂)Not available
Buchwald-Hartwig 4-(3-Fluoro-2-aminophenyl)morpholine70-90%6.80-7.00 (m, 3H, Ar-H), 3.85 (t, J=4.8 Hz, 4H, O(CH₂)₂), 3.05 (t, J=4.8 Hz, 4H, N(CH₂)₂), 3.70 (s, 2H, NH₂)153.3 (d, J=249.5 Hz), 145.6 (d, J=7.8 Hz), 121.1 (d, J=3.0 Hz), 117.0 (d, J=3.9 Hz), 112.7 (d, J=6.4 Hz), 66.7, 50.0 (d, J=4.9 Hz)

Note: The yield for the Suzuki-Miyaura reaction is an estimate based on reactions with similar ortho-substituted bromoanilines, which have shown high to excellent yields under optimized conditions[1]. The NMR data for 4-(3-Fluoro-2-aminophenyl)morpholine is based on the closely related compound 4-(2-fluoro-4-nitrophenyl)morpholine (B124028), with expected shifts for the amino-substituted product[2].

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable results.

Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from a procedure for the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines[1].

Materials:

  • This compound

  • Phenylboronic acid

  • CataCXium A Pd G3 catalyst

  • Cesium carbonate (Cs₂CO₃)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), phenylboronic acid (1.5 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add the CataCXium A Pd G3 catalyst (5 mol%).

  • Evacuate and backfill the vessel with nitrogen three times.

  • Add degassed 2-MeTHF to achieve a concentration of 0.3 M with respect to the this compound.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is a general procedure adapted from literature for the Buchwald-Hartwig amination of aryl bromides with amines[3][4].

Materials:

  • This compound

  • Morpholine

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%).

  • Add this compound (1.0 equiv) and sodium tert-butoxide (1.4 equiv).

  • Remove the Schlenk tube from the glovebox and add degassed toluene.

  • Add morpholine (1.2 equiv) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Mandatory Visualizations

Experimental Workflow

The general workflow for both the Suzuki-Miyaura and Buchwald-Hartwig reactions is outlined below.

G General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: This compound, Coupling Partner, Base catalyst Add Pd Catalyst and Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (N₂) solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify end end purify->end Characterize Product (NMR, MS)

Caption: General experimental workflow for cross-coupling reactions.

Biological Signaling Pathway: BRAF Inhibition in Melanoma

Derivatives of fluoroanilines have shown promise as anticancer agents, particularly as inhibitors of the B-RAF protein, which is frequently mutated in melanoma. The following diagram illustrates the canonical MAPK/ERK signaling pathway and the point of intervention by B-RAF inhibitors.

G The BRAF(V600E) mutation leads to constitutive activation of the MAPK/ERK pathway, promoting uncontrolled cell growth in melanoma. Fluoroaniline-based inhibitors can block the activity of mutant BRAF, thereby inhibiting downstream signaling and cancer progression. cluster_upstream Upstream Signaling cluster_mapk MAPK/ERK Cascade cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Fluoroaniline-based BRAF Inhibitor Inhibitor->BRAF

Caption: Inhibition of the BRAF signaling pathway in melanoma.

The constitutive activation of the MAPK/ERK pathway, often driven by mutations such as BRAF V600E, is a key factor in the development and progression of melanoma[5]. Fluoroaniline derivatives have been investigated as B-RAF inhibitors, demonstrating the potential to disrupt this signaling cascade and induce apoptosis in cancer cells[6]. The development of such targeted therapies is a significant focus in oncological drug discovery.

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 2-Bromo-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of halogenated anilines is a cornerstone in the synthesis of novel pharmaceuticals and functional materials. 2-Bromo-3-fluoroaniline serves as a versatile building block, offering a handle for various palladium-catalyzed cross-coupling reactions to introduce molecular diversity. The efficacy of these transformations is highly dependent on the choice of the palladium catalyst system, including the palladium precursor, the ligand, the base, and the solvent. This guide provides a comparative overview of different palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound, supported by experimental data from the literature on this and structurally related substrates.

Data Presentation: Catalyst Performance in Cross-Coupling Reactions

The following tables summarize the performance of various palladium catalyst systems in key cross-coupling reactions. Due to the limited number of direct comparative studies on this compound, data from reactions with analogous ortho-bromoanilines are included to provide a broader perspective on effective catalyst selection.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. For electron-deficient substrates like this compound, the choice of an electron-rich and sterically hindered phosphine (B1218219) ligand is often crucial for achieving high yields.

Pd Source / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)Notes
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O90-Arylboronic acid11Low yield observed with a standard catalyst system for a similar ortho-bromoaniline.[1]
CataCXium® A Pd G3 -Cs₂CO₃2-MeTHF80-Arylboronic ester95 Highly effective catalyst for unprotected ortho-bromoanilines.[1][2]
Pd(OAc)₂SPhosCs₂CO₃2-MeTHF80-Arylboronic ester<5Ineffective for this class of substrate under these conditions.[2]
Pd₂(dba)₃XPhosCs₂CO₃2-MeTHF80-Arylboronic ester<5Ineffective for this class of substrate under these conditions.[2]
Pd(PPh₃)₄PPh₃Cs₂CO₃2-MeTHF80-Arylboronic ester<5Ineffective for this class of substrate under these conditions.[2]
Table 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in medicinal chemistry. The selection of the ligand and base is critical to avoid side reactions and achieve high coupling efficiency.

Pd Source / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)Notes
Pd₂(dba)₃XantphosK₃PO₄iPrOAc80-Benzophenone imineHighEffective for the monoamination of a similar difluorodibromobenzene on a large scale.[3]
[Pd(allyl)Cl]₂AdBippyPhosKOPhDioxaneRT15FluoroalkylamineHighMild conditions suitable for base-sensitive substrates.[4][5]
Pd(OAc)₂BINAPNaOtBuToluene--AmineGoodA common "second generation" catalyst system for aminations.[6]
[Pd(allyl)Cl]₂t-BuXPhosNaOtBuToluene100-Aromatic Amine>95Highly effective for a range of aromatic amines with bromobenzene.[7]
Table 3: Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C triple bonds. The reaction is typically cocatalyzed by a copper(I) salt, although copper-free conditions have been developed.

| Pd Source / Precatalyst | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) | Notes | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | Terminal Alkyne | 72-96 | Effective for the coupling of various terminal alkynes with 2-amino-3-bromopyridines. | | PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | DMF | 90 | 12 | Phenylacetylene | 85 | General conditions for Sonogashira coupling. | | [DTBNpP]Pd(crotyl)Cl | DTBNpP | None | TMP | DMSO | RT | - | Aryl & Alkyl Alkynes | up to 97 | Air-stable precatalyst for room-temperature, copper-free Sonogashira couplings. |

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. These should serve as a starting point, and optimization of specific parameters may be necessary for a given substrate combination.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from a procedure found to be highly effective for unprotected ortho-bromoanilines.[1]

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, CataCXium® A Pd G3 (5 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 2-methyltetrahydrofuran (B130290) (2-MeTHF) via syringe to achieve a desired concentration (e.g., 0.3 M).

  • Reaction: Place the reaction vessel in a preheated oil bath at 80 °C and stir for the desired amount of time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general procedure adaptable for various amine coupling partners.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1-2 mol%) and the ligand (e.g., AdBippyPhos, 2-4 mol%) to a dry Schlenk tube with a magnetic stir bar.

  • Reagent Addition: Add the base (e.g., potassium phenoxide, KOPh, 1.2 equiv.), this compound (1.0 equiv.), and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane).

  • Reaction: Seal the tube and stir the mixture at the desired temperature (e.g., room temperature to 100 °C) until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Mandatory Visualization

The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 cluster_1 cluster_2 Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂(X) Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition PdII_ArR Ar-Pd(II)L₂(R') PdII_ArX->PdII_ArR [R'B(OR)₂(OH)]⁻ Transmetal Transmetalation PdII_ArR->Pd0 Ar-R' RedElim Reductive Elimination ArR Ar-R' ArX Ar-X Boronic R'-B(OR)₂ Base Base

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle cluster_0 cluster_1 cluster_2 Pd0 Pd(0)L PdII_ArX Ar-Pd(II)L(X) Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition PdII_Amido Ar-Pd(II)L(NR'R'') PdII_ArX->PdII_Amido HNR'R'' / Base AmineCoord Amine Coordination & Deprotonation PdII_Amido->Pd0 Ar-NR'R'' RedElim Reductive Elimination ArNRR Ar-NR'R'' ArX Ar-X Amine HNR'R'' Base Base

Buchwald-Hartwig Amination Catalytic Cycle

References

Isomeric Effects on the Reaction Outcomes of Bromo-fluoro-anilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of substituents on an aromatic ring profoundly influences the molecule's electronic and steric properties, thereby dictating its reactivity in chemical transformations. In the realm of medicinal chemistry and materials science, bromo-fluoro-anilines are valuable synthetic building blocks. The strategic placement of the bromine and fluorine atoms, in conjunction with the amino group, allows for a diverse range of reaction outcomes. This guide provides a comparative analysis of the reactivity of bromo-fluoro-aniline isomers in key organic reactions, supported by experimental data and detailed protocols.

Core Principles: Electronic and Steric Effects

The reactivity of bromo-fluoro-aniline isomers is primarily governed by the interplay of electronic and steric effects. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which can influence the electron density of the aromatic ring and the reactivity of adjacent functional groups. The bromine atom, a less electronegative halogen, also has an inductive electron-withdrawing effect, but its larger size introduces significant steric hindrance. The amino group (-NH2) is a strong activating group due to its +M (mesomeric) effect, donating electron density to the aromatic ring, particularly at the ortho and para positions. The balance of these competing effects determines the outcome of a given reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. The reactivity of bromo-fluoro-aniline isomers in these reactions is highly dependent on the position of the substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. For bromo-fluoro-anilines, the reaction is ideal for introducing aryl, heteroaryl, or alkyl groups. The rate-determining step is often the oxidative addition of the aryl bromide to the palladium(0) catalyst.

Comparative Data for Suzuki-Miyaura Coupling

While direct side-by-side comparative studies under identical conditions are scarce in the literature, the following table summarizes representative reaction conditions and yields for different bromo-fluoro-aniline isomers. It is important to note that direct comparison of yields should be done with caution due to the varying reaction conditions.

Bromo-fluoro-aniline IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
ortho-bromoanilines (general)Benzyl, alkyl, aryl, alkenyl, and heteroaromatic boronic estersCataCXium A palladacycle (5-10 mol%)K3PO4 (2 equiv.)2-MeTHF70-9016up to 97%
4-Bromo-3-(trifluoromethyl)anilinePhenylboronic AcidPd-poly(AA) hybrid (0.045 mol% Pd)K3PO4Toluene/H2O1001062
2-Bromo-4-fluoro-5-methylpyridineAryl/Heteroaryl boronic acidPd(OAc)2 (2 mol%)K2CO3 (2 equiv.)Isopropanol/H2O80-Good to Excellent

Data compiled from various sources. Conditions and yields are for specific reported reactions and may not be directly comparable.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine. This reaction is crucial for the synthesis of complex arylamines from bromo-fluoro-aniline precursors.

Comparative Data for Buchwald-Hartwig Amination

Similar to the Suzuki coupling, directly comparative data for bromo-fluoro-aniline isomers is limited. The table below presents data for related substrates to provide an indication of expected reactivity.

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridinesVolatile aminesPd(OAc)2 / dpppNaOtBuToluene80-55-98%
Aryl bromidesFluoroalkylamines[Pd(allyl)Cl]2 / AdBippyPhosKOPh---High
4-Bromo-3-(trifluoromethyl)anilineGeneric AminePd precatalyst / LigandStrong BaseAnhydrous, deoxygenated solvent80-110-High

Data compiled from various sources. Conditions and yields are for specific reported reactions and may not be directly comparable.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.[1]

In the case of bromo-fluoro-anilines, the presence of the strongly electron-withdrawing fluorine atom can influence the ring's susceptibility to nucleophilic attack. However, the amino group is strongly activating, which generally disfavors SNAr. Therefore, bromo-fluoro-anilines are expected to be relatively unreactive in SNAr reactions under standard conditions unless additional, powerful electron-withdrawing groups (like a nitro group) are also present on the ring. The reactivity trend for the leaving group in SNAr is typically F > Cl > Br > I, which is the reverse of the trend for palladium-catalyzed reactions.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromo-fluoro-aniline

This protocol is a representative starting point and may require optimization for specific isomers and coupling partners.

Materials:

  • Bromo-fluoro-aniline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, Na2CO3, Cs2CO3, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/H2O, Dioxane/H2O, 2-MeTHF)

Procedure:

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the bromo-fluoro-aniline, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the mixture under the inert atmosphere.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297), 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination of a Bromo-fluoro-aniline

This protocol is a general guideline and should be optimized for specific substrates.[3]

Materials:

  • Bromo-fluoro-aniline (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Strong base (e.g., NaOtBu, K3PO4, 1.4-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

  • Add the bromo-fluoro-aniline and the amine coupling partner.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent like ether or ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)-X(L_n) pd0->pd2_complex Oxidative Addition (Ar-X) pd2_boronate Ar-Pd(II)-R(L_n) pd2_complex->pd2_boronate Transmetalation (R-B(OR')_2, Base) pd2_boronate->pd0 Reductive Elimination product product pd2_boronate->product Product (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_1 Catalytic Cycle pd0 Pd(0)L_n pd2_oxidative Ar-Pd(II)-X(L_n) pd0->pd2_oxidative Oxidative Addition (Ar-X) pd2_amido Ar-Pd(II)-NR'R''(L_n) pd2_oxidative->pd2_amido Amine Coordination & Deprotonation (R'R''NH, Base) pd2_amido->pd0 Reductive Elimination product product pd2_amido->product Product (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Start: Combine Reactants, Base, Catalyst, and Solvent reaction Reaction: Heat and Stir under Inert Atmosphere start->reaction monitoring Monitor Progress: TLC / LC-MS reaction->monitoring workup Work-up: Quench, Extract, and Wash monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification analysis Analysis: NMR, MS, etc. purification->analysis end Final Product analysis->end

Caption: General experimental workflow for cross-coupling reactions.

References

A-Comparative-Guide-to-the-Cross-reactivity-of-2-Bromo-3-fluoroaniline-in-Multi-Step-Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 22, 2025

For: Researchers, scientists, and drug development professionals specializing in organic synthesis and medicinal chemistry.

Abstract

2-Bromo-3-fluoroaniline is a critical building block in the synthesis of pharmaceuticals and agrochemicals, prized for its unique electronic and steric properties.[1][2] However, its utility in multi-step synthesis is often complicated by cross-reactivity issues stemming from its multiple reactive sites: the nucleophilic amino group, the carbon-bromine bond amenable to cross-coupling, and the activated aromatic ring. This guide provides an objective comparison of this compound with alternative halogenated anilines, supported by experimental data and detailed protocols. We aim to equip researchers with the necessary information to anticipate side reactions, select optimal reagents, and streamline synthetic routes for improved yield and purity.

Introduction: The Reactivity Profile of this compound

This compound possesses a nuanced reactivity profile governed by the interplay of its substituents. The amino group is a potent nucleophile and an ortho-, para-director. The fluorine and bromine atoms are electron-withdrawing via induction, which deactivates the ring towards electrophilic substitution but also makes it susceptible to nucleophilic aromatic substitution under certain conditions.

The primary reactive sites for multi-step synthesis are:

  • The Amino Group (-NH₂): Readily undergoes acylation, alkylation, diazotization, and other standard aniline (B41778) transformations.[3]

  • The Carbon-Bromine (C-Br) Bond: The primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[3][4]

  • The Aromatic Ring: The positions ortho and para to the amino group are activated towards electrophilic substitution, though this is tempered by the deactivating halogens. The C-F bond is generally stable, but C-H borylation can occur at positions ortho to the directing amine group.[5]

This multiplicity of reactive sites necessitates careful reaction planning to achieve regioselectivity and avoid unwanted byproducts.

Comparative Analysis of Alternative Reagents

The choice of a substituted aniline can dramatically influence reaction outcomes. Below, we compare this compound with structurally similar alternatives in the context of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthesis.[6][7]

Table 1: Performance Comparison in a Model Suzuki-Miyaura Coupling Reaction

ReagentStructureTypical Yield (%)¹Purity (%)¹Key Side Products & Cross-Reactivity Issues
This compound 85-92%>98%Homocoupling: Formation of biphenyl (B1667301) from the boronic acid. Protodeboronation: Loss of the boronic acid moiety before coupling.[8] Competitive NH₂ Reactivity: Potential for N-arylation or reaction with base, especially with strong bases like NaOt-Bu.[9]
4-Bromo-3-fluoroaniline 88-95%>98%Lower Steric Hindrance: Generally faster reaction rates compared to the 2-bromo isomer. Similar Side Reactions: Prone to homocoupling and protodeboronation.
2-Bromo-5-fluoroaniline 80-88%>97%Altered Electronics: The fluorine in the 5-position has a different electronic influence, potentially affecting catalyst oxidative addition.
3-Bromo-2-fluoroaniline 75-85%>95%Increased Steric Hindrance: The fluorine adjacent to the C-Br bond can hinder oxidative addition, often requiring more robust catalyst systems or higher temperatures.

¹Yields and purity are representative and highly dependent on the specific boronic acid, catalyst, ligand, base, and solvent system used.[10]

Experimental Protocols

To provide a standardized basis for comparison, we outline a general protocol for evaluating the performance of halogenated anilines in a Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: General Procedure for Suzuki-Miyaura Cross-Coupling

Objective: To couple an aryl boronic acid with a bromo-fluoroaniline derivative to assess yield, purity, and byproduct formation.

Reagents & Equipment:

  • Bromo-fluoroaniline derivative (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv, finely powdered)

  • 1,4-Dioxane/H₂O (4:1 mixture, degassed)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

  • TLC plates, LC-MS, NMR spectrometer

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the bromo-fluoroaniline derivative (e.g., this compound, 1.0 mmol), aryl boronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and SPhos (0.04 mmol).

  • Add the Pd(OAc)₂ (0.02 mmol) to the flask.

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed 1,4-dioxane/H₂O (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[8]

  • Cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine yield and purity.

Visualization of Synthetic Strategy

Selecting the appropriate reagent and predicting its reactivity is a critical workflow in multi-step synthesis. The following diagrams illustrate key decision-making and experimental processes.

Workflow for Reagent Evaluation

The diagram below outlines a systematic workflow for testing and comparing the performance of different aniline derivatives in a target reaction.

G start Define Target Reaction (e.g., Suzuki Coupling) select Select Aniline Analogs (e.g., 2-Br-3-F, 4-Br-3-F) start->select protocol Standardize Protocol (See Protocol 3.1) select->protocol run Execute Parallel Reactions protocol->run analyze Analyze Results (LCMS, NMR) run->analyze compare Compare Data (Yield, Purity, Byproducts) analyze->compare optimize Optimize Lead Candidate compare->optimize end Finalize Synthetic Route optimize->end

Caption: Experimental workflow for comparative analysis of aniline reagents.

Decision Pathway for Regioselective Synthesis

When working with polyfunctional molecules like this compound, the order of reactions is crucial. This diagram illustrates a logical pathway for achieving regioselectivity.

G start Starting Material This compound q1 Primary Target Site? start->q1 path_nh2 Amino Group (-NH₂) q1->path_nh2 -NH₂ path_cbr C-Br Bond q1->path_cbr C-Br react_nh2 Reaction: Acylation / Alkylation Protecting Group? path_nh2->react_nh2 react_cbr Reaction: Suzuki / Buchwald-Hartwig Cross-Coupling path_cbr->react_cbr next_nh2 Proceed to C-Br Functionalization react_nh2->next_nh2 next_cbr Proceed to -NH₂ Functionalization (or deprotection) react_cbr->next_cbr

Caption: Decision tree for regioselective functionalization of this compound.

Conclusion and Recommendations

This compound is a versatile but complex reagent whose successful application in multi-step synthesis hinges on a thorough understanding of its cross-reactivity.

Key Recommendations:

  • For C-Br Coupling: When the primary goal is a Suzuki or Buchwald-Hartwig reaction, consider protecting the amine group (e.g., as an acetamide) if harsh bases or high temperatures are required, to prevent N-arylation side reactions.

  • Alternative Selection: For syntheses where steric hindrance is a concern, 4-Bromo-3-fluoroaniline often provides higher yields and faster reaction times in cross-coupling reactions.

  • Catalyst Screening: For challenging substrates, particularly hindered ones like 3-Bromo-2-fluoroaniline , a screening of palladium catalysts and ligands (e.g., Buchwald's SPhos, XPhos, or CataCXium A) is highly recommended to achieve optimal results.[10]

  • Reaction Monitoring: Always monitor reaction progress closely using methods like TLC or LC-MS to identify the formation of side products early and to avoid unnecessary degradation of the desired product under prolonged heating.[8]

By carefully considering the factors outlined in this guide, researchers can better navigate the complexities of using this compound and its analogs, leading to more efficient, predictable, and successful synthetic outcomes.

References

A Comparative Benchmarking of Synthesis Protocols for 2-Bromo-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of common laboratory-scale protocols for the synthesis of 2-Bromo-3-fluoroaniline, a valuable building block in medicinal chemistry and organic synthesis. The following sections detail various synthetic routes, presenting a side-by-side comparison of their reported yields and methodologies.

Comparative Yields of this compound Synthesis

The synthesis of this compound predominantly involves the reduction of a nitro group in the precursor, 2-bromo-1-fluoro-3-nitrobenzene. The choice of reducing agent and reaction conditions significantly impacts the product yield. A summary of quantitative data from various protocols is presented below.

ProtocolReagentsSolventReaction TimeTemperatureYield (%)
Protocol 1 Iron powder, Hydrochloric acidEthanol (B145695)/Water2 hoursRefluxNot explicitly stated
Protocol 2 Sodium borohydride (B1222165), Nickel(II) chlorideMethanol (B129727)5 minutes0 °C70%[1]
Protocol 3 Hydrogen gas, Raney NickelMethanol5 hoursRoom Temperature98%[1]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided to allow for replication and further optimization.

Protocol 1: Reduction with Iron Powder

This classical method utilizes iron metal in an acidic medium to reduce the nitro group.

Procedure:

  • A mixture of iron powder (3 equivalents) and 2-bromo-1-fluoro-3-nitrobenzene (1 equivalent) is prepared in a solution of hydrochloric acid and ethanol (1:7 volume ratio).[2]

  • The mixture is stirred and heated to reflux for 2 hours, with the reaction progress monitored by GC-MS.[2]

  • Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is largely removed under reduced pressure.[2]

  • The remaining residue is diluted with ethyl acetate (B1210297) and water.[2]

  • The aqueous layer is neutralized with a 1M sodium hydroxide (B78521) solution and then extracted three times with ethyl acetate.[2]

  • The combined organic layers are dried over anhydrous sodium sulfate (B86663), filtered, and the solvent is evaporated under reduced pressure.[2]

  • The crude product is purified by silica (B1680970) gel column chromatography to yield this compound.[2]

Protocol 2: Reduction with Sodium Borohydride and Nickel(II) Chloride

This protocol offers a rapid reduction at low temperatures.

Procedure:

  • 2-bromo-1-fluoro-3-nitrobenzene (1.0 g, 5.0 mmol) is dissolved in methanol (50 mL) and cooled to 0 °C.[1]

  • Nickel(II) chloride (2.2 g, 10 mmol) and sodium borohydride (0.50 g, 14 mmol) are added sequentially to the solution.[1]

  • The reaction mixture is stirred at 0 °C for 5 minutes.[1]

  • The reaction is quenched by the addition of water (20 mL).[1]

  • The product is extracted three times with ethyl acetate (20 mL each).[1]

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford this compound (600 mg, 70% yield).[1]

Protocol 3: Catalytic Hydrogenation with Raney Nickel

This method employs catalytic hydrogenation and reports the highest yield.

Procedure:

  • In a 500 mL stainless steel autoclave, 22.0 g of 1-fluoro-2-bromo-3-nitrobenzene is combined with 220.0 g of methanol and 2.2 g of Raney nickel catalyst.[1][3]

  • The mixture is stirred vigorously for 5 hours at room temperature under a hydrogen pressure of 1 MPa.[1][3]

  • After the reaction, the catalyst is filtered off.[1][3]

  • The filtrate is concentrated to remove the solvent, yielding 1-fluoro-2-bromo-3-aminobenzene (18.6 g, 98% yield).[1][3]

Synthesis Workflow

The general synthetic pathway for producing this compound from its nitro precursor is illustrated below. This diagram outlines the core transformation and the key components involved in the process.

SynthesisWorkflow cluster_start Starting Material cluster_process Reduction Process cluster_reagents Reducing Agents cluster_product Final Product 2_bromo_1_fluoro_3_nitrobenzene 2-Bromo-1-fluoro-3-nitrobenzene Reduction Reduction of Nitro Group 2_bromo_1_fluoro_3_nitrobenzene->Reduction 2_bromo_3_fluoroaniline This compound Reduction->2_bromo_3_fluoroaniline Reagents Protocol 1: Fe/HCl Protocol 2: NaBH4/NiCl2 Protocol 3: H2/Raney Ni Reagents->Reduction

References

Safety Operating Guide

Proper Disposal of 2-Bromo-3-fluoroaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 2-Bromo-3-fluoroaniline, a halogenated aromatic amine commonly used in pharmaceutical and chemical synthesis. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] All handling and disposal procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[1] Emergency eyewash stations and safety showers should be readily accessible.[1]

Quantitative Data Summary

For quick reference, the key physical, chemical, and safety data for this compound are summarized in the table below.

PropertyValue
Chemical Formula C₆H₅BrFN
Molecular Weight 190.01 g/mol
Appearance Off-white to light yellow crystalline solid or liquid
Melting Point 32-34 °C
Boiling Point ~229.8 °C (Predicted)
Density 1.67 g/mL
Solubility Slightly soluble in water. Soluble in many organic solvents.
UN Number 2811 (Toxic solid, organic, n.o.s.)
Hazard Class 6.1 (Toxic)
GHS Hazard Statements H302, H312, H315, H319, H332, H335

Standard Operational Disposal Plan

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. Due to its halogenated nature, the preferred final disposal technique is high-temperature incineration. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step-by-Step Waste Collection Procedure:

  • Segregation: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." Never mix this compound with non-halogenated organic waste, as this significantly increases disposal costs and complexity.

  • Container Selection: Use a chemically resistant container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle, with a secure screw cap. Ensure the container is in good condition and free from contamination.

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark).

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible materials.

  • Disposal Request: Once the container is full, or before the regulatory time limit for satellite accumulation expires, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal service.

Experimental Protocols

In-Lab Decontamination of Small Spills

For small spills (less than 10 mL) within a chemical fume hood, the following procedure can be used for decontamination.

Materials:

  • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)

  • Two sealable, labeled plastic bags

  • 70% ethanol (B145695) or a suitable laboratory decontaminant

  • Appropriate PPE (as described above)

Procedure:

  • Containment: If the substance is a liquid, immediately contain the spill with absorbent material, working from the outside in to prevent spreading.

  • Absorption: Cover the spill with an ample amount of inert absorbent material.

  • Collection: Carefully scoop the absorbed material and any contaminated debris into a sealable plastic bag.

  • Decontamination: Wipe the spill area with a cloth or pad soaked in 70% ethanol or another appropriate decontaminant. Place the used cleaning materials into a second sealable plastic bag.

  • Disposal: Label both bags as "Hazardous Waste: this compound contaminated debris" and dispose of them through the designated halogenated waste stream.

  • Final Steps: Thoroughly wash your hands with soap and water after the cleanup is complete.

Hypothetical Neutralization Protocol for Small Residual Quantities

This protocol outlines a hypothetical, lab-scale procedure for the chemical neutralization of small residual amounts of this compound (e.g., rinsing of an empty container). This should only be performed by trained personnel in a controlled laboratory setting. The principle is based on the diazotization of the aromatic amine group, followed by its replacement with a hydroxyl group, converting the toxic aniline (B41778) derivative into a less hazardous phenolic compound, which can then be disposed of as halogenated phenolic waste.

Materials:

  • Hydrochloric acid (HCl), 3M solution

  • Sodium nitrite (B80452) (NaNO₂), 10% aqueous solution

  • Sulfuric acid (H₂SO₄), 1M solution

  • Ice bath

  • Stir plate and stir bar

  • Beaker appropriately sized for the reaction

Procedure:

  • Dissolution: In a beaker placed in an ice bath on a stir plate, dissolve the residual this compound in a small amount of 3M HCl.

  • Diazotization: While maintaining the temperature between 0-5 °C, slowly add a 10% aqueous solution of sodium nitrite dropwise with continuous stirring. The formation of a diazonium salt is indicated by a slight color change.

  • Hydrolysis: Once the addition of sodium nitrite is complete, slowly and carefully add 1M H₂SO₄ to the solution. Allow the mixture to warm to room temperature, and then gently heat it to approximately 50 °C. Nitrogen gas will evolve as the diazonium group is replaced by a hydroxyl group.

  • Neutralization and Disposal: After the reaction has ceased (no more gas evolution), cool the solution to room temperature. The resulting solution, containing 2-bromo-3-fluorophenol, should be collected in the "Halogenated Organic Waste" container for professional disposal.

Disposal Workflow and Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_assessment Initial Assessment cluster_bulk Bulk Waste Disposal cluster_spill Spill/Residue Management start This compound Waste Generated waste_type Is it bulk waste or a small spill/residue? start->waste_type segregate Segregate into Halogenated Waste Container waste_type->segregate Bulk Waste decontaminate Decontaminate Spill using Absorbents waste_type->decontaminate Small Spill neutralize Consider In-Lab Neutralization for Residues waste_type->neutralize Container Residue label_container Label Container Correctly segregate->label_container store Store in Satellite Accumulation Area label_container->store dispose Arrange EHS Pickup for Incineration store->dispose collect_spill Collect Contaminated Debris decontaminate->collect_spill neutralize->collect_spill collect_spill->segregate

Disposal Workflow for this compound

References

Personal protective equipment for handling 2-Bromo-3-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromo-3-fluoroaniline

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 111721-75-6). Adherence to these protocols is essential to ensure personnel safety and mitigate environmental risk.

Hazard Summary

This compound is a hazardous substance that can cause significant harm upon exposure. It is harmful if swallowed, toxic in contact with skin, and may be toxic if inhaled.[1] It is known to cause skin irritation and serious eye irritation.[2][3]

Quantitative Data Summary
PropertyValue
Molecular Formula C₆H₅BrFN
Molecular Weight 190.01 g/mol
Appearance Off-white solid crystalline
Flash Point 94 °C / 201.2 °F
Specific Gravity 1.67 g/cm³
Solubility Slightly soluble in water.[4]
Hazard Class 6.1 (Toxic)
Packing Group III
Occupational Exposure Limits (OELs) No specific occupational exposure limits have been established for this product by regional regulatory bodies.[3][5][6] Handle with appropriate engineering controls and personal protective equipment to minimize exposure.

Operational Plan: Safe Handling and Storage

A systematic approach is mandatory for the safe handling of this compound.

Engineering Controls
  • Ventilation: All handling of this compound, both in solid and solution form, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7] Ensure adequate ventilation to keep airborne concentrations low.[7]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

The following PPE is mandatory to prevent exposure. All PPE should be inspected for integrity before each use.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[8] Gloves must be inspected prior to use and disposed of properly after handling.Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin.[8]
Eye/Face Protection Chemical splash goggles with side shields or a full-face shield.[7][8]Protects eyes from dust particles and splashes of solutions containing the compound.
Skin and Body Protection A flame-resistant lab coat worn over personal clothing that covers the legs.[8] For larger quantities or where splashing is likely, a chemical-resistant suit may be necessary.Protects the skin from accidental spills and contamination.
Respiratory Protection Work should be conducted in a chemical fume hood.[8] If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with particulate filters may be necessary.[3]Prevents inhalation of airborne dust or aerosols, a primary route of exposure for this compound.[8]
Handling Protocol
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Preparation: Ensure all necessary PPE is available and in good condition.

  • Hygiene: Do not eat, drink, or smoke in the area where the chemical is handled.[2] Wash hands thoroughly with soap and water after handling.[2]

  • Procedure: Avoid breathing dust, fumes, or vapors.[8] Prevent all contact with skin and eyes by wearing the appropriate PPE.[8] Use non-sparking tools where necessary.[9]

Storage
  • Conditions: Store in a dry, cool, and well-ventilated place.[7] Keep containers tightly closed.[7]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[10]

  • Labeling: Ensure all containers are clearly and accurately labeled.

Emergency and Disposal Plan

Spill Response Protocol

In the event of a spill, immediate and proper cleanup is essential to mitigate hazards.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area.[11] If flammable materials are nearby, extinguish all ignition sources.[1]

  • Personal Protection: Don the appropriate PPE, including respiratory protection if necessary, before entering the spill area.[1]

  • Containment: For solid spills, carefully sweep or vacuum the material, avoiding actions that could generate dust.[2] For liquid spills, use an absorbent medium like sand or vermiculite (B1170534) to absorb the spill.[8]

  • Cleanup: Collect the spilled material and absorbent into a suitable, labeled, and sealed hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water.[12] Collect all cleaning materials for disposal as hazardous waste.[12]

  • Ventilation: Ensure the area is well-ventilated throughout the cleanup process.[12]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air.[12] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[12] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[12] Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[12] Never give anything by mouth to an unconscious person.[12] Call a physician or poison control center immediately.[12]
Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][12]

  • Waste Collection: Collect waste material in a clearly labeled, sealed, and appropriate hazardous waste container.[12] Do not mix with other waste.[4]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".[12]

  • Storage of Waste: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[12]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][12] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3]

Visual Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste & Disposal cluster_emergency Emergency RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE Proceed if safe HandleInHood Handle in Fume Hood DonPPE->HandleInHood StoreProperly Store in Cool, Dry, Ventilated Area HandleInHood->StoreProperly CollectWaste Collect Waste in Labeled Container HandleInHood->CollectWaste Spill Spill Occurs HandleInHood->Spill If spill FirstAid Exposure Occurs HandleInHood->FirstAid If exposure StoreProperly->CollectWaste DisposeWaste Dispose via Licensed Contractor CollectWaste->DisposeWaste SpillResponse Follow Spill Response Protocol Spill->SpillResponse FirstAidResponse Administer First Aid FirstAid->FirstAidResponse

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.